Lazabemide Hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKTFLARGGXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046739 | |
| Record name | Lazabemide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-83-7 | |
| Record name | Lazabemide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lazabemide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lazabemide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAZABEMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Lazabemide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Lazabemide Hydrochloride, a selective and reversible monoamine oxidase B (MAO-B) inhibitor. The following sections outline the primary synthetic pathways, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.
Core Synthesis Pathways
This compound, chemically known as N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride, can be synthesized through two primary routes. The first and more commonly cited pathway commences with the coupling of 5-chloropyridine-2-carboxylic acid with a protected form of ethylenediamine. A second approach utilizes 5-chloro-2-cyanopyridine as the starting material. This guide will focus on the first pathway, for which more detailed procedural information is available.
Pathway 1: Amide Coupling of 5-Chloropyridine-2-carboxylic Acid
This synthetic route involves three key steps:
-
Amide Bond Formation: 5-Chloropyridine-2-carboxylic acid is coupled with a mono-protected ethylenediamine derivative, typically N-(tert-butoxycarbonyl)ethylenediamine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid.
-
Deprotection: The protecting group (e.g., tert-butoxycarbonyl, Boc) is removed from the ethylenediamine moiety to yield the free amine.
-
Salt Formation: The resulting free base, Lazabemide, is treated with hydrochloric acid to produce the stable hydrochloride salt.
Experimental Protocols and Data
The following tables and protocols provide detailed information for the synthesis of this compound via the amide coupling pathway.
Table 1: Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 5-Chloropyridine-2-carboxylic acid | 86874-63-9 | 157.56 | Starting material |
| N-(tert-butoxycarbonyl)ethylenediamine | 57260-71-6 | 160.22 | Protected amine |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | 162.15 | Coupling agent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, as reaction solvent |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | Deprotection reagent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, as reaction solvent |
| Ethanolic HCl | 64-17-5 (EtOH) / 7647-01-0 (HCl) | - | For hydrochloride salt formation |
Step 1: Synthesis of N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (Intermediate III)
Reaction: 5-Chloropyridine-2-carboxylic acid (I) reacts with N-(2-aminoethyl)carbamic acid tert-butyl ester (II) in the presence of 1,1'-carbonyldiimidazole (CDI) in refluxing tetrahydrofuran (THF) to produce N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (III).[1]
Experimental Protocol:
-
To a solution of 5-chloropyridine-2-carboxylic acid (I) in anhydrous THF, add 1,1'-carbonyldiimidazole (CDI) in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate.
-
Add N-(tert-butoxycarbonyl)ethylenediamine (II) to the reaction mixture, typically in a 1:1 molar ratio with the starting acid.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure intermediate (III).
Quantitative Data:
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 66 °C for THF) |
| Reaction Time | 12 - 24 hours |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | Information not available in search results |
Step 2: Synthesis of Lazabemide (Free Base)
Reaction: The tert-butoxycarbonyl (Boc) protecting group of intermediate (III) is removed by hydrolysis with trifluoroacetic acid (TFA) in refluxing dichloromethane (DCM).
Experimental Protocol:
-
Dissolve the purified intermediate (III) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. The molar excess of TFA can vary, but typically a 10-20 fold excess is used.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the deprotection by TLC.
-
After completion, cool the mixture and carefully neutralize the excess TFA with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Lazabemide free base.
Quantitative Data:
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 40 °C for DCM) |
| Reaction Time | 2 - 4 hours |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) |
| Purification Method | Extraction and solvent removal |
| Expected Yield | Information not available in search results |
Step 3: Synthesis of this compound
Reaction: The Lazabemide free base is treated with ethanolic hydrochloric acid to form the hydrochloride salt.
Experimental Protocol:
-
Dissolve the Lazabemide free base in ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of hydrochloric acid in ethanol dropwise with stirring until the solution becomes acidic.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Reaction Temperature | 0 °C to room temperature |
| Solvent | Ethanol |
| Reagent | Ethanolic Hydrochloric Acid |
| Purification Method | Precipitation and filtration |
| Expected Yield | Information not available in search results |
Visualized Synthesis Pathway
The following diagram illustrates the chemical synthesis workflow for this compound.
Caption: Synthesis pathway of this compound.
Alternative Synthesis Route
An alternative synthesis of Lazabemide involves the reaction of 5-chloro-2-cyanopyridine with ethylenediamine. While less detailed information is available for this specific pathway, it represents another potential avenue for the production of Lazabemide. Further investigation into patents and medicinal chemistry literature may provide more detailed experimental protocols for this route.
Conclusion
This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, including detailed, albeit generalized, experimental protocols and a visual representation of the workflow. The provided information is intended to serve as a foundational resource for researchers and professionals in the field of drug development. It is important to note that specific reaction conditions, such as precise molar ratios, temperatures, and reaction times, may require optimization for specific laboratory settings and scales. Further consultation of primary literature, including patents and peer-reviewed journals, is recommended for the most detailed and up-to-date synthetic procedures.
References
The Core Mechanism of Selective MAO-B Inhibition by Lazabemide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide hydrochloride (formerly known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Developed as a potential therapeutic agent for neurodegenerative conditions such as Parkinson's disease, its mechanism of action has been a subject of significant research.[2][3] This technical guide provides an in-depth exploration of the molecular interactions, enzymatic kinetics, and experimental methodologies that define Lazabemide's selective and reversible inhibition of MAO-B.
Quantitative Analysis of Lazabemide's Inhibitory Activity
Lazabemide's efficacy and selectivity are demonstrated through various quantitative measures. The following tables summarize key inhibitory constants and binding parameters from multiple in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency of Lazabemide
| Parameter | Species | MAO-A | MAO-B | Selectivity Index (MAO-A/MAO-B) | Reference |
| IC₅₀ | Human | >100 µM | 0.03 µM | >3333 | [1] |
| IC₅₀ | Rat | >10 µM | 0.037 µM | >270 | [1] |
| Kᵢ | Human | - | 7.9 nM | - | [4] |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ indicates greater potency. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Table 2: In Vivo and Ex Vivo Pharmacodynamic Properties of Lazabemide
| Parameter | Species | Dose | Effect | Duration of Action | Reference |
| Platelet MAO-B Inhibition | Human | 100 mg (single dose) | ~94% inhibition | ~20 hours | [5][6] |
| Platelet MAO-B Inhibition | Human | 100-350 mg (twice daily) | Near complete and continuous inhibition | Dose-dependent (16-36h of complete inhibition) | [4] |
| Cerebral MAO-B Occupancy (PET) | Human | Dose-ranging | Dose-dependent increase in occupancy | - | [7] |
The Molecular Mechanism of Selective and Reversible Inhibition
Lazabemide's mechanism of action is characterized by its reversible and competitive binding to the active site of MAO-B. This contrasts with irreversible inhibitors, such as selegiline, which form a covalent bond with the enzyme.
Binding at the MAO-B Active Site
The active site of human MAO-B is a hydrophobic cavity of approximately 700 ų, which is larger than the active site of MAO-A. This bipartite cavity consists of an entrance cavity and a deeper substrate-binding cavity where the FAD cofactor is located.
While a crystal structure of Lazabemide complexed with MAO-B is not publicly available, affinity labeling and site-directed mutagenesis studies have provided crucial insights into its binding mode.[3][8] These studies have shown that Lazabemide, as a pseudosubstrate inhibitor, can be irreversibly linked to MAO-B through chemical reduction.[3][8] The radiolabeled Lazabemide was found to be incorporated into a peptide stretch of MAO-B that includes the FAD-modified Cysteine 397.[3][8] This indicates that Lazabemide binds in close proximity to the catalytic center of the enzyme.
Further mutagenesis studies have highlighted the importance of specific amino acid residues in the catalytic activity of MAO-B. For instance, the substitution of Histidine 382 with Arginine significantly reduces enzymatic activity, suggesting its role as a key nucleophile in the catalytic mechanism.[8]
The reversibility of Lazabemide's inhibition is attributed to the absence of a reactive group that can form a covalent bond with the FAD cofactor or nearby amino acid residues under physiological conditions. The binding is therefore driven by non-covalent interactions such as hydrogen bonds, and hydrophobic interactions within the active site.
Figure 1. Simplified signaling pathway of competitive and reversible MAO-B inhibition by Lazabemide.
Experimental Protocols
The characterization of Lazabemide as a selective and reversible MAO-B inhibitor has been established through a variety of in vitro and in vivo experimental protocols.
In Vitro MAO-B Inhibition Assay
This assay is fundamental to determining the inhibitory potency (IC₅₀) of a compound. A common method involves a fluorometric or colorimetric detection of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.
Detailed Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-B is typically used as the enzyme source.
-
A suitable substrate for MAO-B, such as benzylamine or p-tyramine, is prepared in an appropriate assay buffer.
-
-
Inhibitor Preparation:
-
This compound is dissolved, typically in DMSO, to create a stock solution.
-
A series of dilutions are prepared from the stock solution to test a range of concentrations.
-
-
Assay Procedure:
-
The MAO-B enzyme is pre-incubated with the various concentrations of Lazabemide (or a vehicle control) for a defined period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the MAO-B substrate.
-
The reaction is allowed to proceed for a specific time.
-
The reaction is stopped, often by the addition of an acid.
-
-
Detection:
-
A detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase) is added, which reacts with the hydrogen peroxide produced to generate a fluorescent or colored product.
-
The fluorescence or absorbance is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each Lazabemide concentration is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rcsb.org [rcsb.org]
- 3. Investigation on the structure of the active site of monoamine oxidase-B by affinity labeling with the selective inhibitor lazabemide and by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of Lazabemide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Lazabemide Hydrochloride, a selective and reversible inhibitor of monoamine oxidase B (MAO-B). This document details the core activities of Lazabemide, presenting quantitative data, comprehensive experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways.
Core Activity: Selective and Reversible MAO-B Inhibition
This compound is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. Its inhibitory action is characterized by its high selectivity for MAO-B over MAO-A and its reversible nature.
Quantitative Inhibition Data
The inhibitory potency of this compound against MAO-A and MAO-B is summarized in the table below. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key measure of its efficacy.
| Enzyme | This compound IC50 |
| MAO-B | 0.03 µM |
| MAO-A | > 100 µM |
Table 1: In vitro inhibitory activity of this compound against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
The determination of Lazabemide's IC50 value for MAO-B can be achieved using a sensitive fluorometric assay with kynuramine as a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 310 nm, Emission: 400 nm)
Procedure:
-
Prepare serial dilutions of this compound in potassium phosphate buffer.
-
In a 96-well black microplate, add the appropriate dilution of this compound or vehicle control (buffer).
-
Add the recombinant human MAO-B enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding kynuramine dihydrobromide to each well.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30 minutes. The conversion of kynuramine to 4-hydroxyquinoline by MAO-B results in a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Reversible Inhibition
Lazabemide's interaction with MAO-B is reversible, meaning it does not form a permanent covalent bond with the enzyme. This characteristic contributes to its favorable safety profile.
Figure 1: Mechanism of Lazabemide's reversible inhibition of MAO-B.
Neuroprotective Effects Beyond MAO-B Inhibition
In addition to its primary enzymatic inhibition, Lazabemide exhibits neuroprotective properties through mechanisms that are independent of its action on MAO-B.
Antioxidant Activity
Lazabemide has been shown to possess intrinsic antioxidant properties, protecting against oxidative stress-induced cellular damage. This is a crucial activity in the context of neurodegenerative diseases where oxidative damage is a key pathological feature.
| Assay | This compound Activity |
| Lipid Peroxidation Inhibition | Concentration-dependent reduction in malondialdehyde (MDA) levels |
Table 2: In vitro antioxidant activity of this compound.
The antioxidant activity of Lazabemide can be assessed by measuring the inhibition of lipid peroxidation in brain tissue homogenates, often by quantifying thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
Materials:
-
Rat brain tissue
-
Tris-HCl buffer (pH 7.4)
-
Ferrous sulfate (FeSO4) to induce lipid peroxidation
-
This compound
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Homogenize fresh rat brain tissue in ice-cold Tris-HCl buffer.
-
Prepare reaction mixtures containing the brain homogenate, FeSO4, and varying concentrations of this compound or vehicle control.
-
Incubate the mixtures at 37°C for 1 hour to induce lipid peroxidation.
-
Stop the reaction by adding TCA and BHT.
-
Centrifuge the samples to precipitate proteins.
-
Add TBA solution to the supernatant and heat at 95°C for 30 minutes to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance of the pink chromogen at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation for each Lazabemide concentration relative to the control.
Modulation of Neuroprotective Signaling Pathways
Lazabemide's neuroprotective effects are also attributed to its ability to modulate intracellular signaling pathways that promote neuronal survival. This involves the upregulation of anti-apoptotic proteins and neurotrophic factors.
Figure 2: Neuroprotective signaling pathways modulated by Lazabemide.
Effects on Monoamine Uptake
While its primary activity is MAO-B inhibition, Lazabemide has been investigated for its effects on the reuptake of monoamines at the synapse. In vitro studies have shown that at high concentrations, Lazabemide can weakly inhibit the uptake of noradrenaline and serotonin.
Quantitative Monoamine Uptake Inhibition Data
| Monoamine Transporter | This compound IC50 |
| Noradrenaline (NA) Uptake | 86 µM[1] |
| Serotonin (5-HT) Uptake | 123 µM[1] |
| Dopamine (DA) Uptake | > 500 µM[1] |
Table 3: In vitro inhibitory activity of this compound on monoamine uptake in rat forebrain synaptosomes.[1]
Experimental Protocol: Monoamine Uptake Assay in Synaptosomes
The effect of Lazabemide on monoamine uptake can be determined using isolated nerve terminals (synaptosomes) and radiolabeled neurotransmitters.
Materials:
-
Rat forebrain tissue
-
Sucrose buffer
-
Krebs-Ringer buffer
-
Radiolabeled monoamines (e.g., [³H]Noradrenaline, [³H]Serotonin, [³H]Dopamine)
-
This compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare synaptosomes from fresh rat forebrain tissue by differential centrifugation in sucrose buffer.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled monoamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage inhibition of uptake for each Lazabemide concentration and determine the IC50 values.
Experimental Workflow Overview
The in vitro characterization of this compound involves a series of integrated experimental workflows to assess its enzymatic inhibition, neuroprotective activities, and effects on neurotransmitter transport.
Figure 3: Experimental workflow for the in vitro characterization of Lazabemide.
Conclusion
The in vitro characterization of this compound demonstrates its high potency and selectivity as a reversible inhibitor of MAO-B. Furthermore, it possesses neuroprotective properties, including antioxidant activity and the modulation of pro-survival signaling pathways, which are independent of its MAO-B inhibition. Its weak effect on monoamine uptake at high concentrations further defines its pharmacological profile. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working with Lazabemide and other MAO-B inhibitors.
References
Lazabemide Hydrochloride: A Technical Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lazabemide Hydrochloride is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B) that has demonstrated neuroprotective properties in preclinical and clinical studies. Its primary mechanisms of action are twofold: the inhibition of MAO-B, which reduces the oxidative stress associated with dopamine metabolism, and a direct, concentration-dependent antioxidant effect through the inhibition of lipid peroxidation. This technical guide provides an in-depth overview of the core neuroprotective attributes of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.
Core Neuroprotective Mechanisms
Lazabemide's neuroprotective effects are primarily attributed to two distinct, yet complementary, mechanisms:
-
Selective and Reversible MAO-B Inhibition: Lazabemide exhibits high selectivity for MAO-B over MAO-A. The enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage, particularly in dopaminergic neurons. By reversibly inhibiting MAO-B, Lazabemide mitigates this source of oxidative stress.
-
Direct Antioxidant Activity: Independent of its MAO-B inhibitory function, Lazabemide has been shown to possess intrinsic antioxidant properties. It directly inhibits lipid peroxidation in neuronal membranes in a concentration-dependent manner, thereby protecting the structural integrity and function of neurons from oxidative damage.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Inhibitory Activity of Lazabemide
| Parameter | Species | Value | Reference |
| MAO-B IC50 | Rat | 0.03 µM | [2] |
| MAO-A IC50 | Rat | > 100 µM | [2] |
| Noradrenaline Uptake IC50 | Rat | 86 µM | [3] |
| Serotonin (5-HT) Uptake IC50 | Rat | 123 µM | [3] |
| Dopamine (DA) Uptake IC50 | Rat | > 500 µM | [3] |
Table 2: Clinical Trial Efficacy in Early Parkinson's Disease (1-Year Study)
| Outcome Measure | Lazabemide (25-200 mg/day) vs. Placebo | Reference |
| Reduction in Risk of Requiring Levodopa Therapy | 51% | [4][5] |
| Annualized Change in Total UPDRS Score (Mean, SD) | -6.4 to -8.9 (8.2 to 12.7) | [5] |
| Annualized Change in Motor UPDRS Score (Mean, SD) | -4.4 to -6.1 (6.8 to 8.7) | [5] |
| Annualized Change in ADL UPDRS Score (Mean, SD) | -1.7 to -3.3 (2.4 to 4.8) | [5] |
UPDRS: Unified Parkinson's Disease Rating Scale; ADL: Activities of Daily Living. Negative values indicate worsening.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of Lazabemide on MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Lazabemide for MAO-B.
Materials:
-
Rat brain mitochondria (as a source of MAO-B)
-
This compound
-
Specific substrate for MAO-B (e.g., benzylamine or phenylethylamine)
-
Phosphate buffer
-
Detection reagent (e.g., Amplex Red) and horseradish peroxidase for fluorometric detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a suspension of rat brain mitochondria in phosphate buffer.
-
Serially dilute this compound to a range of concentrations.
-
In a 96-well plate, add the mitochondrial suspension, followed by the different concentrations of Lazabemide or vehicle control.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Simultaneously, add the detection reagent and horseradish peroxidase.
-
Incubate the plate at 37°C for a specific duration, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percentage of inhibition for each Lazabemide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of Lazabemide concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Lipid Peroxidation Inhibition Assay (General TBARS Protocol)
This protocol describes a common method for assessing the antioxidant activity of Lazabemide by measuring the inhibition of lipid peroxidation.
Objective: To evaluate the ability of Lazabemide to inhibit induced lipid peroxidation in a biological membrane model.
Materials:
-
Rat brain homogenate (as a source of lipids)
-
This compound
-
Inducing agent for lipid peroxidation (e.g., ferrous sulfate)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT) as an antioxidant control
-
Spectrophotometer
Procedure:
-
Prepare a homogenate of rat brain tissue in a suitable buffer.
-
To a series of test tubes, add the brain homogenate and different concentrations of this compound or vehicle control.
-
Initiate lipid peroxidation by adding the inducing agent (e.g., ferrous sulfate).
-
Incubate the samples at 37°C for a specified time.
-
Stop the reaction by adding TCA, followed by the addition of TBA reagent. BHT is often included to prevent further oxidation during the assay.
-
Heat the samples in a boiling water bath for a defined period to allow the formation of the malondialdehyde (MDA)-TBA adduct (a pink chromogen).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
The amount of MDA formed is proportional to the absorbance. Calculate the percentage inhibition of lipid peroxidation for each Lazabemide concentration compared to the control.
In Vivo Neuroprotection in a Rotenone-Induced Parkinson's Disease Rat Model (General Protocol)
This protocol outlines the general steps for evaluating the neuroprotective effects of Lazabemide in a rat model of Parkinson's disease.
Objective: To assess the ability of Lazabemide to protect against dopaminergic neurodegeneration and motor deficits induced by rotenone.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Rotenone
-
This compound
-
Vehicle for drug administration (e.g., saline, DMSO)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Histological and immunohistochemical reagents (e.g., tyrosine hydroxylase antibody)
Procedure:
-
Induction of Parkinsonism: Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) to rats daily for a specified period (e.g., 21-60 days) to induce progressive dopaminergic neuron loss.[6][7] A control group receives the vehicle only.
-
Lazabemide Treatment: A separate group of rotenone-treated rats receives daily administration of this compound at a predetermined dose. Another group receives both rotenone and the vehicle for Lazabemide.
-
Behavioral Assessment: At regular intervals during the treatment period, and at the end of the study, assess motor function using tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to measure locomotor activity).
-
Neurochemical Analysis: After the final behavioral assessment, euthanize the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).
-
Histological and Immunohistochemical Analysis: Process brain sections for histological staining (e.g., Nissl staining) to assess overall neuronal health and for immunohistochemistry using an antibody against tyrosine hydroxylase (TH) to specifically visualize and quantify the survival of dopaminergic neurons in the substantia nigra.
-
Data Analysis: Compare the behavioral scores, neurochemical levels, and the number of TH-positive neurons between the different treatment groups to determine the neuroprotective effect of Lazabemide.
Signaling Pathways and Experimental Workflows
While direct evidence for Lazabemide's modulation of specific neuroprotective signaling cascades like Akt, Nrf2, or CREB is currently limited in the scientific literature, its established mechanisms of action can be visualized.
Caption: Lazabemide's inhibition of MAO-B reduces dopamine metabolism-induced oxidative stress.
Caption: Lazabemide directly inhibits lipid peroxidation, protecting neuronal membranes.
Caption: Workflow for assessing Lazabemide's neuroprotection in a rat model of Parkinson's.
Conclusion
This compound demonstrates significant neuroprotective potential through its well-defined dual mechanism of selective MAO-B inhibition and direct antioxidant activity. The quantitative data from both in vitro and in vivo studies, including a notable clinical trial in early Parkinson's disease, underscore its therapeutic promise. While its effects on specific downstream neuroprotective signaling pathways warrant further investigation, the existing evidence strongly supports its role in mitigating oxidative stress, a key pathological factor in several neurodegenerative disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Lazabemide and similar neuroprotective agents.
References
- 1. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lazabemide (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. The rotenone-induced rat model of Parkinson's disease: behavioral and electrophysiological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Synthesis of Lazabemide Hydrochloride Analogs and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Lazabemide Hydrochloride and its analogs and derivatives. It includes detailed experimental protocols for key synthetic methods, a comparative analysis of the biological activity of various derivatives, and a visualization of the relevant signaling pathways.
Introduction
Lazabemide (Ro 19-6327) is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). Its primary therapeutic application lies in the management of neurodegenerative disorders such as Parkinson's disease. The inhibition of MAO-B leads to an increase in the levels of dopamine in the brain, which can alleviate the motor symptoms associated with these conditions. Furthermore, research suggests that Lazabemide and its analogs may possess neuroprotective properties independent of their MAO-B inhibitory activity, including antioxidant effects that protect against oxidative stress.
The core structure of Lazabemide, N-(2-aminoethyl)-5-chloropicolinamide, offers a versatile scaffold for the development of novel analogs and derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide explores the synthetic strategies employed to modify this scaffold and the resulting impact on biological activity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 5-chloro-2-cyanopyridine. The following protocol is a representative example of the synthetic route.
Experimental Protocol: Synthesis of Lazabemide
Step 1: Synthesis of 5-chloro-2-pyridinecarbonyl chloride
-
Reaction: 5-chloro-2-pyridinecarboxylic acid is converted to its corresponding acyl chloride.
-
Reagents: 5-chloro-2-pyridinecarboxylic acid, thionyl chloride.
-
Procedure: A mixture of 5-chloro-2-pyridinecarboxylic acid and an excess of thionyl chloride is heated under reflux. The reaction progress is monitored by the cessation of gas evolution. After completion, the excess thionyl chloride is removed under reduced pressure to yield the crude 5-chloro-2-pyridinecarbonyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide
-
Reaction: The acyl chloride is reacted with ethanolamine to form the corresponding amide.
-
Reagents: 5-chloro-2-pyridinecarbonyl chloride, ethanolamine, a suitable base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure: A solution of 5-chloro-2-pyridinecarbonyl chloride in the chosen solvent is added dropwise to a cooled solution of ethanolamine and the base. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide. The product can be purified by recrystallization.
Step 3: Synthesis of Lazabemide
-
Reaction: The hydroxyl group of 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide is converted to a primary amine. This is a multi-step process that can involve conversion to a leaving group (e.g., mesylate or tosylate) followed by displacement with an azide and subsequent reduction, or through a Gabriel synthesis. A more direct route involves the use of a condensing agent with morpholine.
-
Reagents: 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide, morpholine, concentrated sulfuric acid, toluene.
-
Procedure: 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide is dissolved in toluene and heated. Morpholine and concentrated sulfuric acid are added dropwise, and the mixture is refluxed for 12-16 hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization to yield Lazabemide.
Step 4: Formation of this compound
-
Reaction: The free base of Lazabemide is treated with hydrochloric acid to form the hydrochloride salt.
-
Reagents: Lazabemide, hydrochloric acid (in a suitable solvent like ethanol or ether).
-
Procedure: Lazabemide is dissolved in a suitable solvent, and a solution of hydrochloric acid is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Synthesis of Lazabemide Analogs and Derivatives
The modification of the Lazabemide scaffold has been a key strategy in the development of novel MAO-B inhibitors. These modifications typically target the picolinamide ring, the ethylamine side chain, or the terminal amino group. This section provides an overview of the synthesis of a representative class of Lazabemide analogs: acylhydrazone derivatives.
Experimental Protocol: Synthesis of Acylhydrazone Derivatives of Lazabemide
This protocol describes a general method for synthesizing acylhydrazone derivatives, which have shown potent MAO-B inhibitory activity.
Step 1: Synthesis of Acylhydrazide Intermediate
-
Reaction: A substituted benzoic acid is reacted with hydrazine hydrate to form the corresponding acylhydrazide.
-
Reagents: Substituted benzoic acid, hydrazine hydrate.
-
Procedure: An equimolar mixture of the substituted benzoic acid and hydrazine hydrate is heated, often under microwave irradiation to accelerate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid acylhydrazide is collected by filtration and can be purified by recrystallization.
Step 2: Synthesis of Acylhydrazone Final Product
-
Reaction: The acylhydrazide intermediate is condensed with a substituted benzaldehyde to form the final acylhydrazone derivative.
-
Reagents: Acylhydrazide intermediate, substituted benzaldehyde, glacial acetic acid (as a catalyst), ethanol.
-
Procedure: The acylhydrazide and an equimolar amount of the substituted benzaldehyde are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is heated under reflux. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated acylhydrazone is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.
Quantitative Data on Lazabemide Analogs
The following tables summarize the in vitro inhibitory activity of Lazabemide and a selection of its derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with a higher value indicating greater selectivity for MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Lazabemide | >100 | 0.03 | >3333 | [1] |
| Compound 3d | 3.12 ± 0.05 | - | - | [2] |
| Compound 3m | - | 5.04 ± 0.06 | - | [2] |
| ACH10 | - | 0.14 | - | [3] |
| ACH14 | - | 0.15 | - | [3] |
Note: Data for some compounds against both MAO-A and MAO-B were not available in the provided search results. "-" indicates that the data was not found.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Lazabemide and its analogs are primarily mediated through the inhibition of MAO-B and the subsequent increase in dopamine levels. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for the synthesis and evaluation of these compounds.
MAO-B Inhibition and Downstream Dopaminergic Signaling
Caption: MAO-B inhibition by Lazabemide analogs increases dopamine levels, modulating downstream signaling pathways.
General Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the development of novel Lazabemide analogs, from synthesis to biological evaluation.
Conclusion
The synthesis of this compound and its analogs remains a promising area of research for the development of novel therapeutics for neurodegenerative diseases. The versatility of the picolinamide scaffold allows for a wide range of chemical modifications, leading to compounds with diverse potency and selectivity profiles. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and synthesis of the next generation of MAO-B inhibitors. Future work should focus on exploring novel chemical space around the Lazabemide core and further elucidating the structure-activity relationships to optimize therapeutic efficacy and safety.
References
- 1. Synthesis and Quantitative Structure-activity Relationships Study for Arylpropenamide Derivatives as Inhibitors of Hepatitis B Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of lazabemide derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Lazabemide Hydrochloride: A Technical Appraisal of its Role in Preclinical Models of Parkinson's Disease
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lazabemide Hydrochloride (Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase type B (MAO-B). Its mechanism of action, favorable safety profile, and lack of active metabolites have positioned it as a compound of interest in the therapeutic landscape for Parkinson's disease (PD). This technical guide provides a comprehensive overview of Lazabemide's core pharmacological attributes and its evaluated role in models relevant to Parkinson's disease. While clinical studies have demonstrated its potential in delaying the progression of disability in early PD, a notable gap exists in the publicly available, detailed quantitative data from preclinical neurotoxin-induced animal models. This document synthesizes the available information on Lazabemide's enzymatic inhibition, and its clinical efficacy, and presents detailed experimental protocols for the standard preclinical models in which a compound of this class is typically evaluated. The guide also visualizes key pathways and experimental workflows to aid in the conceptualization of research and development efforts.
Mechanism of Action of this compound
Lazabemide's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine, thereby compensating for the dopaminergic neuron loss that characterizes Parkinson's disease.[2] This targeted action is crucial for alleviating the motor symptoms of PD.
Unlike the irreversible MAO-B inhibitor selegiline, Lazabemide is not metabolized to neurotoxic compounds.[3] Furthermore, emerging research suggests that Lazabemide may possess neuroprotective properties that are independent of its MAO-B inhibitory activity. These ancillary mechanisms may include antioxidant effects, as it has been shown to inhibit lipid peroxidation in a concentration-dependent manner.[4]
Below is a signaling pathway diagram illustrating the primary mechanism of action of Lazabemide.
References
- 1. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Lazabemide Hydrochloride in Alzheimer's Disease Research: A Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and functional impairment.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1][3] While the amyloid cascade hypothesis has long dominated therapeutic development, the repeated failure of Aβ-targeting drugs in clinical trials has spurred investigation into alternative pathological mechanisms.[4][5] One such area of focus is the role of monoamine oxidase-B (MAO-B) in the brain.
MAO-B levels and activity are known to increase with age and are significantly elevated in the brains of AD patients, particularly in reactive astrocytes surrounding amyloid plaques.[6] This overexpression is linked to increased oxidative stress through the production of hydrogen peroxide (H₂O₂) and aberrant synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), both of which contribute to neuronal dysfunction and cognitive impairment.[4][6] Lazabemide hydrochloride (Ro 19-6327) is a potent, selective, and reversible inhibitor of MAO-B that was investigated as a potential therapeutic agent for Alzheimer's and Parkinson's diseases.[7][8][9] This guide provides a detailed technical overview of its mechanism of action, experimental evaluation, and clinical investigation in the context of AD research.
Core Mechanism of Action
Lazabemide's therapeutic rationale in Alzheimer's disease stems from its ability to modulate neurochemical pathways disrupted by the disease. Its primary and secondary mechanisms are detailed below.
Selective and Reversible MAO-B Inhibition
The principal mechanism of lazabemide is its highly selective and reversible inhibition of monoamine oxidase B.[7][10] MAO-B is a mitochondrial enzyme that degrades monoamine neurotransmitters, and its increased activity in the reactive astrocytes of AD brains contributes to neurodegeneration.[6] By inhibiting MAO-B, lazabemide is proposed to:
-
Reduce Oxidative Stress: The catalytic activity of MAO-B produces hydrogen peroxide (H₂O₂), a source of reactive oxygen species (ROS) that leads to oxidative damage.[6] Inhibition of MAO-B reduces this source of oxidative stress.
-
Decrease Aberrant GABA Production: In reactive astrocytes, MAO-B is involved in the synthesis of GABA, which is then released and causes synaptic inhibition, impairing synaptic plasticity and memory function.[4][6] Suppressing MAO-B activity can restore normal synaptic function.[4]
-
Modulate Neurotransmitter Levels: By preventing the breakdown of monoamines, MAO-B inhibitors can increase the levels of neurotransmitters in the central nervous system, which may be beneficial for cognitive symptoms.[6]
Lazabemide's reversibility is a key feature, distinguishing it from irreversible inhibitors like selegiline.[8] This property was thought to offer a better safety profile, particularly concerning the risk of hypertensive crises (the "cheese effect") associated with non-selective, irreversible MAO inhibition.
Antioxidant Properties
Beyond its enzymatic inhibition, lazabemide exhibits intrinsic antioxidant activity independent of its action on MAO-B.[11] It has been shown to inhibit lipid peroxidation in neuronal membranes in a concentration-dependent manner.[11] This effect is attributed to its ability to partition into the membrane's hydrocarbon core, where it can inhibit the propagation of free radicals through electron-donating and resonance-stabilization mechanisms.[11] Studies have indicated that lazabemide's antioxidant activity is significantly more potent than that of vitamin E or the irreversible MAO-B inhibitor selegiline.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding lazabemide's inhibitory activity and clinical trial outcomes.
Table 1: In Vitro Inhibitory Activity of Lazabemide
| Target | Species | IC50 Value | Reference |
| MAO-B | Rat | 0.03 µM (30 nM) | [7][10] |
| Human | 6.9 nM | [7] | |
| MAO-A | Rat | >10 µM | [7] |
| Human | >10 nM | [7] | |
| Universal | >100 µM | [7][10] | |
| Noradrenaline Uptake | - | 86 µM | [7][10] |
| Serotonin Uptake | - | 123 µM | [7][10] |
| Dopamine Uptake | - | >500 µM | [7][10] |
Table 2: Pharmacodynamics of Lazabemide in Healthy Volunteers
| Parameter | Young Subjects (19-36 years) | Elderly Subjects (60-78 years) | Reference |
| Platelet MAO-B Inhibition IC50 | 0.48 ± 0.89 µg/L | 1.5 ± 2.3 µg/L | [12] |
| Maximum Platelet MAO-B Inhibition (Imax) | 94 ± 5.1% | 96 ± 4.5% | [12] |
Table 3: Summary of Clinical Trials in Neurodegenerative Diseases
| Disease | Phase | Key Finding | Reference |
| Alzheimer's Disease | Phase 2 | Resulted in a 20% to 40% reduction in the decline of cognitive function compared to placebo.[4][6] | [4][6] |
| Alzheimer's Disease | Phase 3 | Provided consistent and statistically significant evidence of cognitive benefit relative to placebo. Development was discontinued due to liver toxicity.[4] | [4] |
| Early Parkinson's Disease | - | Reduced the risk of reaching the primary endpoint (requiring levodopa therapy) by 51% compared to placebo over one year.[13] | [13] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental processes are crucial for understanding the context of lazabemide research.
References
- 1. Alzheimer’s Disease - Clinical Trials [labome.com]
- 2. Alzheimer Disease | Pharmacotherapy Quick Guide | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trials of new drugs for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lazabemide (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. This compound | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]
- 11. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Lazabemide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Lazabemide Hydrochloride, a selective, reversible inhibitor of monoamine oxidase B (MAO-B), has been a subject of interest in neuropharmacology. The development of a stable and effective aqueous formulation is a critical step in its journey from a promising molecule to a viable therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound pertinent to its formulation in aqueous solutions: its solubility and stability. Due to the limited availability of specific public data on this compound, this guide combines known information with established principles and methodologies in pharmaceutical sciences to provide a robust framework for researchers.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a fundamental determinant of its formulation feasibility and bioavailability. This compound is known to be soluble in water.[1][2]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 23.61 | 100 | [1][2] |
| DMSO | 23.61 | 100 | [1][2] |
Experimental Protocol: Determination of pH-Solubility Profile
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound at various pH values.
Objective: To determine the aqueous solubility of this compound as a function of pH at a constant temperature.
Materials:
-
This compound powder
-
Series of buffers (e.g., phosphate, citrate) covering a pH range of 2 to 10
-
Volumetric flasks
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Calibrated pH meter
Procedure:
-
Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7, 8, 10).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate sealed containers.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid phase from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Measure the pH of the supernatant to confirm the final pH of the solution.
-
Plot the determined solubility (in mg/mL or mM) against the final pH of each solution.
Caption: Workflow for Determining pH-Solubility Profile.
Stability of this compound in Aqueous Solutions
Ensuring the stability of a drug in its formulation is paramount to its safety and efficacy. Stability studies are crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life. While specific stability data for this compound is scarce, a general approach to assessing its stability involves forced degradation studies.[7][8][9][10][11][12]
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[7][8][9][10][11][12]
Experimental Protocol: Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on this compound in an aqueous solution.
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water.
-
Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N NaOH) and heat at a controlled temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3-30%) at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80 °C) for a specified time.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A PDA detector can be used to assess peak purity, while an MS detector can help in the identification of degradation products.
Caption: Forced Degradation Experimental Workflow.
Potential Degradation Pathways
Based on the chemical structure of Lazabemide (N-(2-aminoethyl)-5-chloropyridine-2-carboxamide), potential degradation pathways in aqueous solution under stress conditions could include:
-
Hydrolysis of the amide bond: This is a common degradation pathway for pharmaceuticals containing an amide linkage, which would lead to the formation of 5-chloropicolinic acid and ethylenediamine. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The primary amine group could be susceptible to oxidation.
-
Photodegradation: The pyridine ring and the chlorine substituent may be susceptible to photolytic reactions.
Caption: Potential Degradation Pathways of Lazabemide.
It is crucial to note that this represents a hypothetical degradation pathway based on the functional groups present in the Lazabemide molecule. Actual degradation products would need to be confirmed through rigorous analytical techniques such as LC-MS and NMR.
Conclusion
This technical guide provides a foundational understanding of the key aspects of solubility and stability for this compound in aqueous solutions. While specific, publicly available data is limited, the application of standard pharmaceutical development principles and methodologies offers a clear path for researchers and formulation scientists. The provided experimental protocols for determining the pH-solubility profile and for conducting forced degradation studies serve as a practical starting point for generating the necessary data to develop a stable and effective aqueous formulation of this compound. Further empirical studies are essential to fully characterize its behavior in aqueous systems and to ensure the development of a high-quality pharmaceutical product.
References
- 1. This compound | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
Preclinical Profile of Lazabemide Hydrochloride: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide Hydrochloride (also known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B). Developed initially for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, its preclinical research has unveiled a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the key preclinical findings for this compound, with a focus on its pharmacology, pharmacokinetics, and neuroprotective effects. All quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are detailed.
Core Pharmacological Findings
Lazabemide's primary mechanism of action is the selective and reversible inhibition of MAO-B, an enzyme responsible for the degradation of key neurotransmitters, particularly dopamine.
In Vitro MAO Inhibition
Lazabemide demonstrates high selectivity for MAO-B over MAO-A. This selectivity is crucial for minimizing the side effects associated with non-selective MAO inhibitors, such as the "cheese effect."
Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition by this compound
| Enzyme | IC50 (µM) | Source |
| MAO-B | 0.03 | [1][2] |
| MAO-A | >100 | [1][2] |
Experimental Protocol: In Vitro MAO Inhibition Assay
The half-maximal inhibitory concentration (IC50) values for Lazabemide against MAO-A and MAO-B were determined using in vitro enzyme assays. A common method involves the following steps:
-
Enzyme Source: Homogenates of rat or human brain tissue, which are rich sources of both MAO-A and MAO-B, are typically used.
-
Substrate: A specific substrate for each enzyme is chosen. For MAO-B, phenylethylamine (PEA) is a common substrate, while serotonin (5-HT) or kynuramine is often used for MAO-A. The substrates are radiolabeled to facilitate detection of their metabolites.
-
Incubation: The enzyme homogenate is incubated with varying concentrations of this compound.
-
Reaction Initiation: The radiolabeled substrate is added to initiate the enzymatic reaction.
-
Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped, and the radiolabeled metabolites are separated from the unreacted substrate, often using chromatography or solvent extraction.
-
Quantification: The amount of radiolabeled metabolite is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each Lazabemide concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Monoamine Uptake Inhibition
At higher concentrations, Lazabemide can also inhibit the reuptake of several monoamines, although with significantly less potency than its MAO-B inhibition.
Table 2: In Vitro Monoamine Uptake Inhibition by this compound
| Monoamine Transporter | IC50 (µM) | Source |
| Noradrenaline (NA) | 86 | [2] |
| Serotonin (5-HT) | 123 | [2] |
| Dopamine (DA) | >500 | [2] |
Experimental Protocol: Synaptosomal Monoamine Uptake Assay
The inhibitory effect of Lazabemide on monoamine uptake is typically assessed using synaptosomes, which are isolated nerve terminals. The general procedure is as follows:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, cortex for noradrenaline and serotonin) by homogenization and differential centrifugation.
-
Pre-incubation: The synaptosomes are pre-incubated with various concentrations of this compound.
-
Uptake Initiation: A radiolabeled monoamine (e.g., [³H]dopamine, [³H]noradrenaline, or [³H]serotonin) is added to the synaptosomal suspension to initiate uptake.
-
Uptake Termination: After a short incubation period, the uptake process is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabeled monoamine.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by determining the concentration of Lazabemide that produces 50% inhibition of the specific monoamine uptake compared to a control group without the drug.
Neuroprotective Effects
A significant aspect of Lazabemide's preclinical profile is its demonstrated neuroprotective activity, particularly in models of Parkinson's disease.
MPTP-Induced Neurotoxicity Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease-like neurodegeneration. Preclinical studies have indicated that Lazabemide can protect against MPTP-induced dopaminergic neurotoxicity.
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
A common protocol to induce Parkinsonism in mice and assess the neuroprotective effects of a compound like Lazabemide involves these steps:
-
Animal Model: C57BL/6 mice are frequently used as they are particularly susceptible to MPTP neurotoxicity.
-
MPTP Administration: Mice are administered MPTP hydrochloride, typically via intraperitoneal (i.p.) injection. A common regimen is multiple injections (e.g., 4 injections of 20 mg/kg) at 2-hour intervals.
-
Lazabemide Treatment: this compound is administered to the treatment group, often prior to and/or concurrently with the MPTP injections. The route of administration can be oral (gavage) or parenteral (e.g., i.p. or subcutaneous). Dosing regimens vary but are designed to achieve significant MAO-B inhibition.
-
Behavioral Assessment: Several days after MPTP administration, motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the open-field test (to assess locomotor activity).
-
Neurochemical Analysis: Following the behavioral assessments, animals are euthanized, and their brains are dissected. The striatum is analyzed for levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A significant reduction in striatal dopamine is indicative of MPTP-induced neurodegeneration.
-
Histological Analysis: The substantia nigra pars compacta (SNc) is examined for the loss of dopaminergic neurons. This is typically done by tyrosine hydroxylase (TH) immunohistochemistry, where the number of TH-positive neurons (dopaminergic neurons) is counted.
-
Data Analysis: The extent of neuroprotection is determined by comparing the behavioral performance, striatal dopamine levels, and the number of surviving dopaminergic neurons in the Lazabemide-treated group to both the MPTP-only group and a vehicle control group.
While specific quantitative data on the percentage of neuroprotection afforded by Lazabemide in these models is not consistently reported across all public literature, the general finding is a significant attenuation of MPTP-induced dopaminergic neuron loss and a preservation of striatal dopamine levels in Lazabemide-treated animals.
Antioxidant Properties
Beyond its primary enzymatic inhibition, Lazabemide has been shown to possess intrinsic antioxidant properties, which may contribute to its neuroprotective effects. Studies have indicated that Lazabemide can inhibit lipid peroxidation in a concentration-dependent manner, independent of its interaction with MAO-B. This antioxidant activity is attributed to its ability to partition into the membrane hydrocarbon core and inhibit the propagation of free radicals through electron-donating and resonance-stabilization mechanisms.
Visualizing the Mechanisms and Workflows
To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Lazabemide's primary mechanism of action.
Caption: Workflow for assessing neuroprotection.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective MAO-B inhibitor with neuroprotective properties. Its high selectivity for MAO-B over MAO-A is a key feature that predicts a favorable side-effect profile compared to non-selective MAO inhibitors. The demonstrated efficacy in preclinical models of Parkinson's disease, coupled with its antioxidant activity, underscores its therapeutic potential for neurodegenerative disorders. Further preclinical investigation into its pharmacokinetics across different species and comprehensive toxicology studies are essential for a complete understanding of its safety and efficacy profile. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of Lazabemide and related compounds.
References
Early Toxicological Profile of Lazabemide Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide Hydrochloride (Ro 19-6327) is a potent, reversible, and highly selective inhibitor of monoamine oxidase B (MAO-B).[1] It was investigated in the early 1990s for the treatment of Parkinson's disease and Alzheimer's disease.[1] While it showed promise in early clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the publicly available toxicological data from the early studies of this compound.
Quantitative Toxicological Data
The following tables summarize the key quantitative findings from early clinical and preclinical evaluations of this compound.
Table 1: Clinical Safety and Tolerability in Early Human Studies
| Population | Study Duration | Dosage Range | Key Findings | Reference |
| Patients with early, untreated Parkinson's Disease | 6 weeks | Up to 400 mg/day | Generally well-tolerated. At 400 mg/day, a slightly increased frequency of insomnia, low hematocrit, and elevated serum alanine aminotransferase levels were observed. | [2] |
| Patients with early, untreated Parkinson's Disease | Up to 1 year | 25 to 200 mg/day | Well-tolerated with the frequency of adverse experiences not differing from placebo. | [2] |
| Patients with Parkinson's Disease | 8 weeks | Not specified | Did not induce clinically significant cardiac arrhythmias. May increase the asymptomatic, orthostatic drop in systolic blood pressure (mean decrease of 10 mmHg greater than placebo). | [3] |
Table 2: In Vitro Inhibitory Activity
| Target | This compound IC50 | Reference |
| MAO-B | 0.03 µM | [4] |
| MAO-A | > 100 µM | [4] |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies (e.g., acute, subchronic, chronic, reproductive, genotoxicity, and carcinogenicity) of this compound are not available in the published literature. The following descriptions are based on the methodologies of the cited clinical studies.
Clinical Safety and Tolerability Study in Early Parkinson's Disease
-
Study Design: A 6-week, randomized, placebo-controlled, double-blind trial.
-
Participants: 201 patients with early, untreated Parkinson's disease.
-
Dosage: Dosages of 100 to 400 mg/day of lazabemide were administered.
-
Assessments: Tolerability was assessed through the monitoring of adverse events and laboratory tests, including hematocrit and serum alanine aminotransferase levels.[2]
Long-Term Safety Study in Early Parkinson's Disease
-
Study Design: A randomized, multicenter, placebo-controlled, double-blind clinical trial over 1 year.
-
Participants: 321 patients with early, otherwise untreated Parkinson's disease.
-
Dosage: Patients were assigned to one of five treatment groups: placebo, 25 mg, 50 mg, 100 mg, or 200 mg/day.
-
Assessments: Long-term tolerability and safety were assessed by monitoring the frequency of adverse experiences.[2]
Cardiovascular Safety Study in Parkinson's Disease
-
Study Design: An 8-week, double-blind, placebo-controlled, parallel-group study.
-
Participants: 51 patients with Parkinson's disease without clinically apparent heart disease.
-
Assessments: Cardiac safety was evaluated using 24-hour ambulatory electrocardiographic (ECG) monitoring. Blood pressure was monitored to assess for orthostatic hypotension.[3]
Preclinical Toxicology Findings (Limited Data)
The available literature alludes to some preclinical toxicology findings, although detailed data is scarce. One notable finding mentioned is the observation of testicular changes in dog toxicity studies. However, specific details regarding the dose levels, duration of the study, and the nature of the histopathological changes are not publicly available.
Furthermore, it has been reported that the development of lazabemide was discontinued due to liver toxicity .[5] The specific preclinical or clinical data that led to this decision have not been detailed in the reviewed sources.
Signaling Pathways and Experimental Workflows
Due to the limited publicly available data on the specific mechanisms of this compound toxicity, a diagram illustrating a specific signaling pathway is not feasible. Instead, the following diagram represents a generalized workflow for the non-clinical safety assessment of a new pharmaceutical compound.
Conclusion
The early clinical studies of this compound suggested a generally favorable safety profile at therapeutic doses, with minor and manageable adverse effects. However, the discontinuation of its development, reportedly due to liver toxicity, underscores the importance of a thorough toxicological evaluation. The lack of detailed, publicly available preclinical toxicology data—including acute, subchronic, chronic, reproductive, and genetic toxicity studies—prevents a complete and in-depth assessment of its early toxicological profile. This highlights a common challenge in retrospectively analyzing the development of pharmaceutical compounds where comprehensive early-stage data may not be published. For a complete understanding, access to the internal regulatory filings would be necessary.
References
- 1. Lazabemide (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety study of lazabemide (Ro19-6327), a new MAO-B inhibitor, on cardiac arrhythmias and blood pressure of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 5. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Lazabemide Hydrochloride and Its Impact on Dopamine Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lazabemide hydrochloride is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the catabolism of dopamine. This technical guide provides an in-depth analysis of the pharmacodynamic effects of lazabemide on dopamine metabolism, consolidating preclinical and clinical findings. By inhibiting MAO-B, this compound effectively reduces the degradation of dopamine, leading to a decrease in its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). This mechanism of action has been investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction
Dopamine, a critical neurotransmitter in the central nervous system, plays a vital role in motor control, motivation, and reward. The dysregulation of dopaminergic signaling is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. A key enzyme in the metabolic pathway of dopamine is monoamine oxidase B (MAO-B), which deaminates dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC).
This compound is a selective and reversible inhibitor of MAO-B.[1] Its ability to modulate dopamine metabolism by preventing its breakdown has been a subject of significant research. This guide synthesizes the current understanding of lazabemide's effects on dopamine metabolism, presenting key data and methodologies for the scientific community.
Mechanism of Action
This compound exerts its primary effect by selectively and reversibly binding to the active site of the MAO-B enzyme. This inhibition prevents the oxidative deamination of dopamine, thereby increasing its availability in the synaptic cleft and intraneuronal space. The direct consequence of MAO-B inhibition is a reduction in the formation of DOPAC. Subsequently, the level of homovanillic acid (HVA), the final major metabolite of dopamine, is also expected to decrease, as its formation is partially dependent on the initial conversion of dopamine to DOPAC.
Quantitative Data on the Effects of Lazabemide
The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of lazabemide and related compounds on dopamine metabolism and MAO-B activity.
Preclinical Studies
A study on an L-dopa-lazabemide prodrug in mice provides indirect but significant evidence of lazabemide's effect on dopamine metabolism in the striatum.
Table 1: Effect of an L-dopa-Lazabemide Prodrug on Striatal DOPAC Levels in Mice.[2]
| Treatment Group | Striatal DOPAC Level (ng/mg protein) | % Change from Saline |
| Saline | ~1.5 (estimated from graph) | - |
| L-dopa | ~2.0 (estimated from graph) | ~+33% |
| L-dopa + Carbidopa | ~1.8 (estimated from graph) | ~+20% |
| L-dopa-Lazabemide Prodrug | ~0.8 (estimated from graph) | ~-47% |
Data are estimated from graphical representations in the cited publication. The study demonstrated that intraperitoneal administration of the prodrug led to a significant depression of DOPAC levels compared to saline and L-dopa treatments, consistent with MAO-B inhibition by the released lazabemide.
Clinical Studies
Clinical trials have primarily focused on the pharmacodynamic effects of lazabemide on platelet MAO-B activity and clinical outcomes in patients with Parkinson's disease.
Table 2: Pharmacodynamics of Lazabemide on Platelet MAO-B Inhibition in Healthy Volunteers.
| Parameter | Young Subjects (19-36 years) | Older Subjects (60-78 years) |
| IC50 (µg/L) | 0.48 ± 0.89 | 1.5 ± 2.3 |
| Imax (%) | 94 ± 5.1 | 96 ± 4.5 |
IC50 represents the plasma concentration of lazabemide required to achieve 50% of the maximum MAO-B inhibition. Imax is the maximum extent of enzyme inhibition. These data indicate that low concentrations of lazabemide result in near-complete inhibition of platelet MAO-B activity.
Table 3: Clinical Efficacy of Lazabemide in Early Parkinson's Disease.[3]
| Treatment Group | Dosage (mg/day) | Outcome |
| Placebo | - | - |
| Lazabemide | 25 | Delayed need for levodopa therapy by 51% compared to placebo. |
| Lazabemide | 50 | Delayed need for levodopa therapy by 51% compared to placebo. |
| Lazabemide | 100 | Delayed need for levodopa therapy by 51% compared to placebo. |
| Lazabemide | 200 | Delayed need for levodopa therapy by 51% compared to placebo. |
This study highlights the clinical benefit of lazabemide in early Parkinson's disease, which is attributed to its modulation of dopamine metabolism.
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the effects of lazabemide on dopamine metabolism.
Preclinical In Vivo Assessment of Dopamine and Metabolites
This protocol outlines a typical procedure for animal studies investigating the effects of a substance like lazabemide on striatal dopamine and its metabolites.
References
- 1. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]
- 2. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Persona of Lazabemide Hydrochloride: A Mechanism Beyond MAO-B Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the antioxidant properties of Lazabemide Hydrochloride, focusing on its mechanisms of action that are independent of its well-established role as a selective and reversible monoamine oxidase B (MAO-B) inhibitor. Emerging evidence reveals a distinct neuroprotective capability of Lazabemide rooted in its direct interaction with cellular membranes and its ability to counteract oxidative stress, a key pathological factor in a host of neurodegenerative diseases.
Core Antioxidant Mechanism: A Chain-Breaking Defender in the Lipid Bilayer
Lazabemide's primary antioxidant function, separate from its enzymatic inhibition, lies in its ability to act as a potent, chain-breaking antioxidant within the hydrocarbon core of cellular membranes.[1] This intrinsic activity is attributed to its specific physicochemical properties that allow it to partition into the lipid bilayer. Once embedded, Lazabemide effectively inhibits the propagation of lipid peroxidation, a destructive chain reaction initiated by free radicals that damages cell membranes and contributes to cellular dysfunction and death.[1]
The mechanism of this protection involves two key processes:
-
Electron Donation: Lazabemide can donate an electron to lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction.
-
Resonance Stabilization: The structure of Lazabemide allows for the delocalization of the resulting radical, forming a stable, less reactive species that is incapable of propagating the oxidative chain.[1]
This direct antioxidant action has been shown to be significantly more effective than that of other known antioxidants, including vitamin E and the fellow MAO-B inhibitor, selegiline.[1]
Quantitative Analysis of Antioxidant Efficacy
The antioxidant potency of Lazabemide has been quantified in in vitro models of oxidative stress. A pivotal study demonstrated a significant and catalytic reduction in lipid peroxide formation at pharmacologically relevant concentrations.
| Parameter | Concentration | Effect | Statistical Significance | Reference |
| Inhibition of Lipid Peroxidation | 100.0 nM | Catalytic reduction in lipid peroxide formation | P < 0.001 | [1] |
Further in vivo evidence supports the antioxidant role of Lazabemide. In a murine model of brain ischemia/reperfusion, administration of Lazabemide was found to attenuate the generation of hydroxyl radicals, one of the most reactive and damaging free radicals.
| In Vivo Model | Dosage | Effect | Reference |
| Brain Ischemia/Reperfusion (Mice) | 3 mg/kg | Attenuation of hydroxyl radical generation | [2] |
Experimental Protocols
Determination of Lipid Peroxidation Inhibition
The following outlines a general methodology for assessing the inhibition of lipid peroxidation, based on the principles of the study by Mason et al. (2000).
1. Preparation of Membrane Model:
-
A membrane-based model of oxidative stress is utilized. This typically involves the use of liposomes or biological membrane preparations (e.g., neuronal membranes).
-
The lipid composition of the model system is crucial and should mimic physiological conditions.
2. Induction of Oxidative Stress:
-
Lipid peroxidation is initiated using a free radical generator, such as an azo initiator (e.g., 2,2'-azobis(2,4-dimethylvaleronitrile)) or a Fenton reaction system (Fe²⁺/H₂O₂).
3. Treatment with Lazabemide:
-
This compound is introduced to the membrane system at various concentrations. A vehicle control (without Lazabemide) is run in parallel.
4. Quantification of Lipid Peroxidation:
-
The extent of lipid peroxidation is measured by quantifying the formation of lipid hydroperoxides or secondary products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).
-
Commonly used methods include the thiobarbituric acid reactive substances (TBARS) assay or more specific HPLC-based methods for detecting fluorescent adducts of lipid degradation products.
5. Data Analysis:
-
The inhibition of lipid peroxidation by Lazabemide is calculated as the percentage reduction in the measured peroxidation products compared to the vehicle control.
-
Dose-response curves can be generated to determine the IC₅₀ value.
Caption: Workflow for assessing Lazabemide's inhibition of lipid peroxidation.
Hydroxyl Radical Scavenging Assay (Salicylate Trapping Method)
This in vivo method, as employed in the study by Tabatabaei and colleagues, is used to assess the scavenging of hydroxyl radicals in the brain.
1. Animal Model:
-
Mice are subjected to a model of brain ischemia/reperfusion to induce the generation of hydroxyl radicals.
2. Lazabemide Administration:
-
A treatment group receives Lazabemide (e.g., 3 mg/kg) prior to the ischemic insult. A control group receives a vehicle.
3. Salicylate Infusion:
-
Salicylate is infused into the cerebral ventricles. Salicylate reacts with hydroxyl radicals to form dihydroxybenzoic acid (DHBA) isomers.
4. Sample Collection and Analysis:
-
Microdialysis samples are collected from the brain.
-
The levels of DHBA isomers in the dialysates are quantified using HPLC with electrochemical detection.
5. Data Interpretation:
-
A reduction in the levels of DHBA in the Lazabemide-treated group compared to the control group indicates scavenging of hydroxyl radicals.
Signaling Pathways and Molecular Interactions
The primary MAO-B independent antioxidant mechanism of Lazabemide appears to be a direct physicochemical interaction within the lipid membrane rather than a modulation of specific signaling pathways.
Caption: Lazabemide directly inhibits the lipid peroxidation chain reaction.
Currently, there is a lack of direct evidence to suggest that Lazabemide's antioxidant effects are mediated through the activation of key antioxidant signaling pathways, such as the Nrf2-Keap1 pathway. The Nrf2 pathway is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. While many antioxidant compounds exert their effects through this pathway, further research is required to determine if Lazabemide has any influence on Nrf2 activation or the expression of its downstream targets.
Conclusion and Future Directions
This compound possesses significant antioxidant properties that are mechanistically distinct from its inhibition of MAO-B. Its ability to intercalate into cellular membranes and act as a potent chain-breaking antioxidant highlights a novel avenue for its therapeutic potential in neurodegenerative disorders where oxidative stress is a major contributor to the pathology.
Future research should aim to:
-
Elucidate the full dose-response relationship of Lazabemide's antioxidant effects in various in vitro and in vivo models.
-
Investigate the potential of Lazabemide to modulate antioxidant signaling pathways, such as the Nrf2-Keap1 system.
-
Explore the clinical relevance of these MAO-B independent antioxidant properties in the context of neurodegenerative diseases.
A deeper understanding of these mechanisms will be pivotal in optimizing the therapeutic application of Lazabemide and in the development of novel neuroprotective strategies.
References
Lazabemide Hydrochloride's Binding Affinity to MAO-B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Lazabemide Hydrochloride to Monoamine Oxidase B (MAO-B). It includes a compilation of quantitative binding data, detailed experimental protocols derived from published research, and visualizations of the inhibitory mechanism and experimental workflows.
Core Quantitative Data
This compound is a potent and selective reversible inhibitor of MAO-B.[1][2][3] Its binding affinity has been characterized by various parameters across multiple studies, as summarized in the table below.
| Parameter | Value | Species/Tissue | Comments | Reference(s) |
| IC50 | 0.03 µM (30 nM) | Not Specified | Highly selective over MAO-A (IC50 > 100 µM). | [1][2][3] |
| IC50 | 6.9 nM | Human | Enzymatic assay. | [1] |
| IC50 | 37 nM | Rat | Enzymatic assay. | [1] |
| IC50 | 0.48 ± 0.89 µg/L | Human Platelets (Young Subjects) | In vivo study after oral administration. | [4][5] |
| IC50 | 1.5 ± 2.3 µg/L | Human Platelets (Elderly Subjects) | In vivo study after oral administration. | [4][5] |
| Kd | 18.4 nM | Rat Cerebral Cortex | Using ³H-Ro 19-6327 (radiolabeled lazabemide). | [1] |
| Bmax | 3.45 pmol/mg protein | Rat Cerebral Cortex | Using ³H-Ro 19-6327. | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of lazabemide required to inhibit 50% of MAO-B activity. Kd: The equilibrium dissociation constant, indicating the affinity of lazabemide for MAO-B. A lower Kd value signifies a higher binding affinity. Bmax: The maximum number of binding sites.
Mechanism of MAO-B Inhibition
Lazabemide acts as a reversible, competitive inhibitor of MAO-B.[6][7] It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the oxidative deamination of monoamines.
References
- 1. Investigation on the structure of the active site of monoamine oxidase-B by affinity labeling with the selective inhibitor lazabemide and by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B [frontiersin.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
chemical structure and properties of Lazabemide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide Hydrochloride (also known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4][5] Initially investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, Lazabemide's distinct pharmacological profile continues to make it a subject of interest in neuroscience research.[3][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of Lazabemide. Its chemical name is N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride.[4][5][7][8] The compound is a white crystalline solid.[7][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClN₃O·HCl | [4][7][8] |
| Molecular Weight | 236.1 g/mol | [4][7][9] |
| CAS Number | 103878-83-7 | [4][7][9] |
| IUPAC Name | N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | [10] |
| Canonical SMILES | C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | [7][11] |
| Appearance | White crystalline solid | [7][8] |
| Solubility | Soluble to 100 mM in water and DMSO | [4][5][9][12] |
| Purity | ≥98% (HPLC) | [4][5][9][12] |
| Storage | Desiccate at room temperature | [4][7][9] |
Mechanism of Action
Lazabemide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4][5] MAO-B is a key enzyme in the degradation of dopamine, a neurotransmitter crucial for motor control and other neurological functions.[7][13] By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine. The selectivity for MAO-B over MAO-A is a critical feature, as MAO-A is primarily responsible for the metabolism of other monoamines like serotonin and norepinephrine. This selectivity reduces the risk of certain side effects associated with non-selective MAO inhibitors.
Table 2: In Vitro Inhibitory Activity of Lazabemide
| Target | IC₅₀ Value | Source |
| MAO-B | 0.03 µM | [3][4][5][6][9][12][14] |
| MAO-A | > 100 µM | [3][4][5][6][9][12][14] |
At higher concentrations, Lazabemide can also inhibit the reuptake of noradrenaline and serotonin.[4][5][9][12]
Table 3: Inhibitory Activity of Lazabemide on Monoamine Uptake
| Monoamine | IC₅₀ Value | Source |
| Noradrenaline | 86 µM | [3][4][5][9][12] |
| Serotonin | 123 µM | [3][4][5][9][12] |
| Dopamine | > 500 µM | [3][4][5][9][12] |
Dopamine Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway of dopamine and the point of intervention by Lazabemide.
Pharmacokinetics in Humans
Studies in healthy subjects have shown that Lazabemide is rapidly absorbed after oral administration.[1][15] Its elimination follows a mixed linear and non-linear pathway.[1][15] Steady-state plasma concentrations are typically reached by the third day of multiple dosing.[1][15]
Table 4: Pharmacokinetic Parameters of Lazabemide in Healthy Subjects
| Parameter | Value | Condition | Source |
| Time to steady-state | 3 days | Multiple dosing | [1][15] |
| Apparent half-life | ~8-9 hours | Multiple dosing | [15] |
| Elimination | Mixed linear and non-linear | Single and multiple doses | [15] |
| Maximum Elimination Rate (Vmax/F) | 2.8 ± 1.4 mg h⁻¹ | Population mean ± s.d. | [12][15] |
| Concentration at half-maximum elimination (Km) | 36 ± 19 µg L⁻¹ | Population mean ± s.d. | [12][15] |
| First-order elimination (CL/F) | 16 ± 3.8 L h⁻¹ | Population mean ± s.d. | [12][15] |
Clinical Studies in Parkinson's Disease
Lazabemide has been evaluated in clinical trials for its efficacy in early Parkinson's disease. In a one-year study, Lazabemide was shown to delay the need for levodopa therapy.[1] The risk of reaching the primary endpoint (onset of disability requiring levodopa) was significantly reduced in patients receiving Lazabemide compared to placebo.[1]
Table 5: Efficacy of Lazabemide in Early Parkinson's Disease (1-Year Study)
| Treatment Group | Hazard Ratio for Reaching Primary Endpoint (vs. Placebo) | 95% Confidence Interval | p-value | Source |
| Combined Lazabemide Doses | 0.49 | 0.32 - 0.77 | 0.001 | [16] |
| 25 mg/day | 0.55 | [16] | ||
| 50 mg/day | 0.47 | [16] | ||
| 100 mg/day | 0.48 | [16] | ||
| 200 mg/day | 0.51 | [16] |
Experimental Protocols
Synthesis of Lazabemide
A reported synthesis of Lazabemide involves the reaction of 5-chloro-2-cyanopyridine with ethylenediamine.[14][17]
Experimental Workflow: Synthesis of Lazabemide
Note: For a detailed, step-by-step protocol, researchers should refer to the primary literature.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
The following is a general protocol for determining the MAO-B inhibitory activity of a compound like Lazabemide. This assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.
Materials:
-
MAO-B enzyme
-
MAO-B substrate (e.g., tyramine)
-
High-sensitivity fluorescent probe
-
Developer
-
Assay buffer
-
Test compound (Lazabemide)
-
Inhibitor control (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute the MAO-B enzyme, substrate, probe, and developer according to the manufacturer's instructions. Prepare a dilution series of the test compound (Lazabemide) and the inhibitor control.
-
Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate for a set period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the MAO-B substrate solution to all wells to start the enzymatic reaction.
-
Detection: Immediately add the probe and developer solution to all wells.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: MAO-B Inhibition Assay
Conclusion
This compound is a well-characterized selective and reversible MAO-B inhibitor with a clear mechanism of action and demonstrated efficacy in preclinical and clinical studies for Parkinson's disease. Its favorable pharmacokinetic profile and selectivity make it a valuable tool for neuroscience research and a continued subject of interest for the development of novel therapeutics for neurodegenerative diseases. This guide provides a foundational overview to support further investigation and application of this compound.
References
- 1. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A controlled trial of lazabemide (Ro 19-6327) in levodopa-treated Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]
- 5. This compound | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 6. glpbio.com [glpbio.com]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lazabemide | C8H10ClN3O | CID 71307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mixed linear and non-linear disposition of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. 2024.sci-hub.red [2024.sci-hub.red]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lazabemide Hydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Lazabemide Hydrochloride, a selective and reversible Monoamine Oxidase B (MAO-B) inhibitor, in in vivo mouse models of neurological disorders. The following protocols and data are compiled from available preclinical research to facilitate experimental design and execution.
Overview of this compound
Lazabemide (also known as Ro 19-6327) is a potent and highly selective inhibitor of MAO-B.[1] Its primary mechanism of action involves the reversible inhibition of MAO-B, an enzyme responsible for the degradation of key neurotransmitters, particularly dopamine. By inhibiting MAO-B, lazabemide increases the synaptic availability of dopamine, which is crucial in the context of neurodegenerative diseases like Parkinson's disease.[2] Beyond its enzymatic inhibition, lazabemide has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative stress, a common pathological feature in many neurodegenerative conditions.[3]
Quantitative Data Summary
Published data on a wide range of this compound dosages in various mouse models is limited. However, the following table summarizes the key dosages and their observed effects in rodent models based on the available literature.
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Mouse Brain Ischemia/Reperfusion | 3 mg/kg | Not Specified | Attenuated the generation of hydroxyl radicals. | [4] |
| Rat Focal Cerebral Ischemia | 0.3 mg/kg | Intravenous Infusion | Achieved 45-55% selective MAO-B inhibition. | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in both water and Dimethyl Sulfoxide (DMSO). The choice of vehicle will depend on the experimental requirements and the desired route of administration.
Vehicle Options:
-
Sterile Water or Saline: For oral administration or injections where aqueous solubility is sufficient.
-
DMSO/Saline Emulsion: For intraperitoneal injections, a common vehicle is a mixture of DMSO and sterile saline. A typical preparation involves dissolving the compound in a small amount of DMSO and then diluting it with sterile saline to the final desired concentration. For example, a 10% DMSO in saline solution can be used.[6]
Protocol for Preparing a 1 mg/mL Stock Solution in 10% DMSO/Saline:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a volume of 100% DMSO to achieve a concentration of 10 mg/mL. For example, to 1 mg of Lazabemide HCl, add 100 µL of DMSO.
-
Vortex briefly until the compound is fully dissolved.
-
Add 900 µL of sterile 0.9% saline to the tube.
-
Vortex again to ensure the solution is homogenous.
-
This will result in a 1 mg/mL stock solution in 10% DMSO/saline, ready for administration.
Note: Always prepare fresh solutions on the day of the experiment. The final concentration should be adjusted based on the desired dosage and the weight of the mice.
Administration Protocols
The following are general guidelines for common administration routes in mice. The specific volume and frequency will need to be optimized for your experimental paradigm.
Intraperitoneal (IP) Injection:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: The injection should be made into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Procedure: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle. Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel. Slowly inject the calculated volume of the this compound solution.
-
Volume: The injection volume should typically not exceed 10 mL/kg of body weight.
Oral Gavage (PO):
-
Animal Restraint: Proper restraint is crucial for safe oral gavage.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge for adults).[7]
-
Procedure: Gently insert the gavage needle into the esophagus. Do not force the needle; allow the mouse to swallow it. Once in the esophagus, slowly administer the this compound solution.
-
Volume: The gavage volume should generally not exceed 10 mL/kg of body weight.[8]
Visualization of Signaling Pathways and Workflows
Neuroprotective Signaling Pathway of Lazabemide
The primary neuroprotective mechanism of Lazabemide is through the inhibition of MAO-B, which leads to a cascade of downstream effects aimed at preserving neuronal function and viability.
Caption: Neuroprotective pathway of Lazabemide via MAO-B inhibition.
Experimental Workflow for In Vivo Mouse Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neurodegeneration.
Caption: Workflow for Lazabemide efficacy testing in mice.
References
- 1. 2024.sci-hub.red [2024.sci-hub.red]
- 2. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAO inhibitors, clorgyline and lazabemide, prevent hydroxyl radical generation caused by brain ischemia/reperfusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAO-B inhibition by a single dose of l-deprenyl or lazabemide does not prevent neuronal damage following focal cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagic acid attenuates post-cerebral ischemia and reperfusion behavioral deficits by decreasing brain tissue inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Lazabemide Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Lazabemide Hydrochloride (formerly known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in various cell-based assays relevant to neurodegenerative disease research and drug development.
Mechanism of Action
Lazabemide's primary mechanism of action is the selective and reversible inhibition of MAO-B, an enzyme primarily located on the outer mitochondrial membrane that is responsible for the degradation of key neurotransmitters, particularly dopamine.[4][5] By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine, which is beneficial in conditions such as Parkinson's disease.[4][6] Additionally, Lazabemide has been shown to possess antioxidant properties independent of its MAO-B inhibition by partitioning into the membrane hydrocarbon core and inhibiting lipid peroxidation.[7] At higher concentrations, it may also weakly inhibit the uptake of monoamines like noradrenaline and serotonin.[1][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Species/System | Reference |
| MAO-B Inhibition | |||
| IC50 | 0.03 µM (30 nM) | Human | [1] |
| IC50 | 37 nM | Rat | [1] |
| Ki | 7.9 nM | Not Specified | [2] |
| MAO-A Inhibition | |||
| IC50 | >100 µM | Human | [1] |
| IC50 | >10 µM | Rat | [1] |
| Monoamine Uptake Inhibition | |||
| IC50 (Noradrenaline) | 86 µM | Rat Forebrain Synaptosomes | [1][8] |
| IC50 (Serotonin) | 123 µM | Rat Forebrain Synaptosomes | [1][8] |
| IC50 (Dopamine) | >500 µM | Rat Forebrain Synaptosomes | [1][8] |
| Antioxidant Activity | |||
| Significant lipid peroxide reduction | 100 nM | Membrane-based model | [7] |
Experimental Protocols
Cell-Based Monoamine Oxidase-B (MAO-B) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on MAO-B in a cell-based format using a fluorometric method.
Materials:
-
This compound
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Benzylamine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Positive Control (e.g., Selegiline)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Ex/Em = 535/587 nm)
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in MAO-B Assay Buffer to achieve final desired concentrations.
-
-
Assay Procedure:
-
Remove the culture medium from the wells and wash the cells once with pre-warmed PBS.
-
Add 50 µL of the diluted this compound or positive control (Selegiline) to the respective wells. For the control wells (no inhibitor), add 50 µL of MAO-B Assay Buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the reaction mixture containing MAO-B substrate, Amplex Red, and HRP in MAO-B Assay Buffer according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 60 minutes, with readings every 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the control wells (100% activity).
-
Plot the percentage of MAO-B inhibition against the logarithm of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cellular Antioxidant Activity (CAA) Assay
This protocol assesses the intracellular antioxidant capacity of this compound.
Materials:
-
This compound
-
Human hepatocarcinoma cell line (e.g., HepG2) or neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other free radical initiator
-
Positive Control (e.g., Quercetin)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Cell Culture:
-
Seed HepG2 or SH-SY5Y cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound and Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Add 100 µL of treatment medium containing various concentrations of this compound or Quercetin and a final concentration of 25 µM DCFH-DA to each well.
-
Incubate the plate at 37°C for 1 hour to allow for compound uptake and de-esterification of the probe.
-
-
Induction of Oxidative Stress:
-
After incubation, remove the treatment medium and wash the cells three times with PBS.
-
Add 100 µL of a 600 µM AAPH solution in PBS to each well to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity (Ex/Em = 485/535 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
Calculate the CAA unit for each concentration of this compound using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Plot the CAA units against the concentration of this compound.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol evaluates the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death.
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
96-well clear or opaque-walled microplates
-
Plate reader (absorbance, fluorescence, or luminescence)
Protocol:
-
Cell Culture:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow to attach overnight.
-
-
Pre-treatment with Lazabemide:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Induction of Neurotoxicity:
-
After the pre-treatment period, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing this compound.
-
Include control wells with cells only, cells with this compound only, and cells with the neurotoxin only.
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability:
-
After the incubation with the neurotoxin, perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Express the cell viability as a percentage of the untreated control cells.
-
Plot the percentage of cell viability against the concentration of this compound to determine its neuroprotective effect.
-
Visualizations
Caption: this compound's inhibition of MAO-B.
Caption: Workflow for the cell-based MAO-B inhibition assay.
Caption: Lazabemide's MAO-B independent antioxidant mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. abcam.cn [abcam.cn]
- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for a Reliable MAO-B Activity Assay for Lazabemide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide Hydrochloride is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the research and treatment of neurodegenerative diseases such as Parkinson's disease. Accurate and reliable determination of its inhibitory activity is crucial for drug development and mechanistic studies.
These application notes provide a detailed protocol for a fluorometric monoamine oxidase B (MAO-B) activity assay, specifically optimized for the characterization of reversible inhibitors like this compound. The assay is based on the principle that MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine or tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO-B activity.
Data Presentation
The inhibitory potency of this compound and other MAO-B inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several MAO-B inhibitors, providing a comparative overview. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Type | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Lazabemide | Reversible | 18 - 30 | >100,000 | >3,333 - 5,555 | [1][2] |
| Selegiline | Irreversible | 40 - 66 | >10,000 | >151 - 250 | |
| Rasagiline | Irreversible | ~5 | ~4,200 | ~840 | |
| Safinamide | Reversible | 98 | 5,200 | 53 | |
| Moclobemide | Reversible | >10,000 | 200 | <0.02 |
Experimental Protocols
Principle of the Fluorometric MAO-B Activity Assay
The assay measures the activity of MAO-B by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. The detection of H₂O₂ is achieved through a coupled enzymatic reaction where horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a fluorogenic probe (e.g., Amplex® Red or similar reagents) into a highly fluorescent product (e.g., resorufin). The increase in fluorescence, measured over time, is directly proportional to the MAO-B activity. The inhibitory effect of compounds like this compound is determined by measuring the reduction in the rate of fluorescence generation in the presence of the inhibitor.
Materials and Reagents
-
MAO-B Enzyme: Recombinant human or rat MAO-B.
-
MAO-B Substrate: Benzylamine or p-Tyramine.
-
This compound: Stock solution in water or DMSO.
-
Positive Control Inhibitor: Selegiline (irreversible) or another well-characterized reversible MAO-B inhibitor.
-
Fluorogenic Probe: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) or a suitable equivalent.
-
Horseradish Peroxidase (HRP): High-purity grade.
-
Assay Buffer: 50-100 mM potassium phosphate or Tris-HCl buffer, pH 7.4.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic probe (e.g., Ex/Em = 535/587 nm for resorufin).
-
Dimethyl sulfoxide (DMSO): For dissolving compounds.
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Store at 4°C.
-
MAO-B Enzyme Working Solution: Dilute the MAO-B enzyme stock in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes. Keep on ice.
-
Substrate Working Solution: Prepare a stock solution of benzylamine or p-tyramine in water. Dilute to the final working concentration in assay buffer. The final substrate concentration should be at or near the Km value for MAO-B to ensure sensitivity to competitive inhibitors.
-
This compound and Control Inhibitor Solutions: Prepare a stock solution of this compound in water or DMSO. For other inhibitors, use the appropriate solvent. Create a serial dilution of the inhibitor stock solutions in assay buffer to generate a range of concentrations for IC50 determination.
-
Detection Reagent Mixture: Prepare a fresh mixture containing the fluorogenic probe and HRP in assay buffer. Protect from light. The final concentrations should be optimized, but typical starting concentrations are 50 µM for the probe and 1 U/mL for HRP.
Assay Procedure
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the various concentrations of this compound or control inhibitor solutions to the respective wells ("Inhibitor" wells).
-
Add 10 µL of the solvent used for the inhibitors to the "No Inhibitor Control" wells.
-
Add 10 µL of assay buffer to the "Blank" wells (no enzyme).
-
-
Enzyme Addition and Pre-incubation (for reversible inhibitors):
-
Add 20 µL of the MAO-B enzyme working solution to the "Inhibitor" and "No Inhibitor Control" wells.
-
Add 20 µL of assay buffer to the "Blank" wells.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step allows the reversible inhibitor to reach equilibrium with the enzyme before the substrate is added.
-
-
Reaction Initiation:
-
Add 20 µL of the substrate working solution to all wells to initiate the reaction. The total volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorogenic probe (e.g., Ex/Em = 535/587 nm).
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Subtract the average slope of the "Blank" wells from the slopes of all other wells to correct for background fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of No Inhibitor Control Well)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for the fluorometric MAO-B activity assay.
Mechanism of this compound Inhibition
Caption: Reversible inhibition of MAO-B by this compound.
References
Application Notes and Protocols: Investigating Lazabemide Hydrochloride in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk cases. The exploration of novel therapeutic agents is crucial for improving patient outcomes. Lazabemide Hydrochloride is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1] While direct studies of this compound in neuroblastoma cell lines are not extensively documented in publicly available literature, its mechanism of action warrants investigation in this context. Monoamine oxidases play a critical role in the metabolism of neurotransmitters, and their inhibition could potentially impact the biology of neuroblastoma, a tumor of neural crest origin.
These application notes provide a framework for researchers to systematically evaluate the potential of this compound as a therapeutic agent in neuroblastoma cell line models. The following sections detail the biochemical properties of this compound, propose a hypothetical mechanism of action in neuroblastoma, and provide detailed protocols for in vitro investigation.
Biochemical Profile of this compound
A clear understanding of the compound's properties is essential for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Weight | 236.1 | [1] |
| Formula | C₈H₁₀ClN₃O·HCl | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Storage | Desiccate at room temperature | [1] |
| CAS Number | 103878-83-7 | [1] |
Mechanism of Action and Preclinical Data
This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B), with significantly less activity against monoamine oxidase A (MAO-A).
| Target | IC₅₀ Value | Reference |
| MAO-B | 0.03 µM | [1] |
| MAO-A | > 100 µM | [1] |
At higher concentrations, this compound can also inhibit the uptake of monoamines:
| Monoamine Uptake | IC₅₀ Value | Reference |
| Noradrenalin | 86 µM | [1] |
| Serotonin | 123 µM | [1] |
| Dopamine | > 500 µM | [1] |
Hypothesized Signaling Pathway in Neuroblastoma
While the direct effects of this compound on neuroblastoma are yet to be determined, its primary mechanism of MAO-B inhibition suggests a potential avenue for investigation. MAO-B is involved in the degradation of dopamine and other catecholamines. Neuroblastoma cells, being of neural crest origin, often retain characteristics of neuronal cells, including the synthesis and metabolism of catecholamines. By inhibiting MAO-B, this compound could alter the intracellular and extracellular concentrations of these monoamines, potentially leading to increased cellular stress, induction of differentiation, or apoptosis.
References
Application Notes and Protocols for Lazabemide Hydrochloride Administration in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Lazabemide Hydrochloride in commonly used rodent models of Parkinson's disease (PD). The protocols detailed below are synthesized from established methodologies in the field and are intended to serve as a guide for preclinical research into the neuroprotective and symptomatic effects of Lazabemide.
Introduction to Lazabemide
Lazabemide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine, which is depleted in Parkinson's disease. This mechanism of action suggests potential for both symptomatic relief and neuroprotective effects by reducing oxidative stress associated with dopamine metabolism.[1] Clinical studies in early Parkinson's disease patients have shown that Lazabemide is well-tolerated and can delay the need for levodopa therapy.[3][4]
Mechanism of Action: MAO-B Inhibition
Lazabemide's primary therapeutic action is the inhibition of MAO-B, which is predominantly found in the outer mitochondrial membrane of glial cells and astrocytes, and to a lesser extent, in dopaminergic neurons. In the parkinsonian brain, the progressive loss of dopaminergic neurons leads to a significant reduction in dopamine levels. MAO-B contributes to the breakdown of the remaining dopamine.
Rodent Models of Parkinson's Disease
This section details the protocols for inducing Parkinson's-like pathology in rodents using established neurotoxins.
6-Hydroxydopamine (6-OHDA) Model in Rats
The 6-OHDA model is a widely used neurotoxin-induced model that causes selective degeneration of catecholaminergic neurons. As 6-OHDA does not cross the blood-brain barrier, it requires stereotaxic injection into specific brain regions.[5]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Pre-treatment: To protect noradrenergic neurons, administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Anesthesia: Anesthetize the rat using isoflurane.
-
Stereotaxic Surgery:
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride (8 µg in 4 µL of sterile saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) at a rate of 1 µL/min.
-
Leave the injection needle in place for 5 minutes post-injection to allow for diffusion.
-
-
Post-operative Care: Provide appropriate analgesic and supportive care.
-
Behavioral Assessment: Conduct behavioral tests 2-3 weeks post-lesion to confirm the parkinsonian phenotype.
Quantitative Data for 6-OHDA Model:
| Parameter | Sham Control | 6-OHDA Lesioned | Reference |
| Striatal Dopamine (DA) Level | ~100% | ~5-10% of control | [6] |
| Tyrosine Hydroxylase (TH) Positive Neurons in SNc | ~100% | ~20-30% of control | [7] |
| Apomorphine-Induced Rotations (rotations/min) | < 1 | > 7 contralateral | [8] |
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model in Mice
The MPTP model is a popular choice for inducing parkinsonism in mice, as systemically administered MPTP is metabolized to the toxic metabolite MPP+, which selectively enters and destroys dopaminergic neurons.[9][10]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration:
-
Acute Regimen: Administer 4 intraperitoneal (i.p.) injections of MPTP hydrochloride (20 mg/kg) at 2-hour intervals.
-
Sub-acute Regimen: Administer one i.p. injection of MPTP hydrochloride (30 mg/kg) daily for 5 consecutive days.[9]
-
-
Post-treatment Monitoring: Monitor animals for any adverse effects.
-
Endpoint Analysis: Behavioral testing can be performed 7 days after the last injection, followed by neurochemical and histological analyses.
Quantitative Data for MPTP Model:
| Parameter | Saline Control | MPTP Treated | Reference |
| Striatal Dopamine (DA) Level | ~100% | ~10-20% of control | |
| Striatal DOPAC Level | ~100% | ~15-25% of control | |
| Striatal HVA Level | ~100% | ~20-30% of control | |
| TH Positive Neurons in SNc | ~100% | ~40-50% of control | [9] |
Rotenone Model in Rats
Rotenone, a pesticide and mitochondrial complex I inhibitor, can induce features of Parkinson's disease when administered systemically.[11][12]
Experimental Protocol:
-
Animals: Male Lewis or Sprague-Dawley rats (250-300 g).
-
Rotenone Administration: Administer rotenone (2.5 mg/kg/day, i.p. or s.c.) dissolved in a suitable vehicle (e.g., sunflower oil) for a period of 28-60 days.[12]
-
Behavioral Monitoring: Monitor for the development of motor deficits throughout the administration period.
-
Endpoint Analysis: At the end of the treatment period, perform behavioral, neurochemical, and histological assessments.
Quantitative Data for Rotenone Model:
| Parameter | Vehicle Control | Rotenone Treated | Reference |
| Striatal Dopamine (DA) Level | ~100% | Significant reduction | [11] |
| TH Positive Neurons in SNc | ~100% | Significant reduction | [12] |
| Motor Performance (e.g., Rotarod) | Baseline performance | Significant impairment | [12] |
This compound Administration Protocols
The following are example protocols for administering this compound in rodent models of PD. Dosages may need to be optimized for specific experimental paradigms.
Neuroprotective Paradigm
In this paradigm, Lazabemide is administered prior to the neurotoxin to assess its ability to prevent or reduce neuronal damage.
Protocol:
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Dosage: Based on clinical data and prodrug studies, a starting dose of 1-5 mg/kg (i.p. or oral gavage) administered once or twice daily is suggested.[1]
-
Administration Schedule: Begin Lazabemide administration 3-7 days prior to neurotoxin exposure and continue for the duration of the study.
-
Control Groups: Include vehicle-treated, neurotoxin-only, and Lazabemide-only groups.
Symptomatic Paradigm
Here, Lazabemide is administered after the establishment of the parkinsonian phenotype to evaluate its effects on motor symptoms.
Protocol:
-
Lesion Confirmation: After the appropriate post-lesion period (2-3 weeks for 6-OHDA), confirm motor deficits using behavioral tests.
-
Drug Preparation: Prepare this compound solution as described above.
-
Dosage: Administer Lazabemide (1-5 mg/kg, i.p. or oral gavage).
-
Administration Schedule:
-
Acute: Administer a single dose and assess behavioral changes at various time points (e.g., 30, 60, 120 minutes) post-administration.
-
Chronic: Administer daily for a specified period (e.g., 1-4 weeks) and conduct behavioral assessments at regular intervals.
-
-
Control Groups: Include vehicle-treated lesioned animals.
Outcome Measures and Data Presentation
A combination of behavioral, neurochemical, and histological analyses should be employed to evaluate the effects of Lazabemide.
Behavioral Assessments
-
Rotational Behavior (6-OHDA model): Measure rotations induced by apomorphine (contralateral) or amphetamine (ipsilateral).
-
Cylinder Test: Assess forelimb akinesia by measuring the spontaneous use of each forelimb for wall exploration.
-
Rotarod Test: Evaluate motor coordination and balance.
-
Open Field Test: Measure general locomotor activity and exploratory behavior.
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Quantify levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in striatal tissue homogenates.
Example Neurochemical Data (from L-dopa-Lazabemide Prodrug Study in Mice): [1]
| Treatment Group (i.p.) | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) |
| Saline | 10.2 ± 1.5 | 1.8 ± 0.3 |
| L-dopa | 12.5 ± 2.1 | 3.5 ± 0.6 |
| L-dopa + Carbidopa | 13.1 ± 2.5 | 3.8 ± 0.7 |
| L-dopa-Lazabemide Prodrug | 11.5 ± 1.8 | 1.1 ± 0.2 |
| p < 0.05 vs. Saline; *p < 0.05 vs. L-dopa and L-dopa + Carbidopa |
Histological Analysis
-
Immunohistochemistry: Use antibodies against Tyrosine Hydroxylase (TH) to stain and quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the density of dopaminergic fibers in the striatum.
Example Histological Data:
| Treatment Group | TH-positive Cell Count in SNc (% of control) | Striatal TH Fiber Density (% of control) |
| Sham/Vehicle | 100% | 100% |
| Neurotoxin + Vehicle | Expected significant reduction | Expected significant reduction |
| Neurotoxin + Lazabemide | Hypothesized attenuation of reduction | Hypothesized attenuation of reduction |
Conclusion
The protocols and application notes provided herein offer a framework for the preclinical evaluation of this compound in rodent models of Parkinson's disease. Careful selection of the animal model, experimental paradigm, and outcome measures is crucial for obtaining robust and translatable data. The provided diagrams and tables are intended to facilitate experimental design and data interpretation for researchers investigating the therapeutic potential of Lazabemide.
References
- 1. mdpi.com [mdpi.com]
- 2. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.red [2024.sci-hub.red]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - ES [thermofisher.com]
- 9. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rotenone destroys dopaminergic neurons and induces parkinsonian symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The rotenone-induced rat model of Parkinson's disease: behavioral and electrophysiological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of Lazabemide Hydrochloride on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide Hydrochloride is a potent and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane. Beyond its well-established role in neurotransmitter metabolism, emerging research highlights its direct and indirect effects on mitochondrial function. These application notes provide a detailed overview and experimental protocols to investigate the impact of this compound on key mitochondrial health parameters. The primary mechanisms explored are its antioxidant properties and its role as a MAO-B inhibitor, which can influence mitochondrial membrane potential, reactive oxygen species (ROS) production, and ATP synthesis.
Key Mitochondrial Functions Affected by this compound
This compound's interaction with mitochondria can be understood through two primary pathways:
-
MAO-B Inhibition: As an inhibitor of MAO-B, Lazabemide reduces the enzymatic degradation of monoamines. This process is a known source of mitochondrial ROS, specifically hydrogen peroxide (H₂O₂). By inhibiting MAO-B, Lazabemide can decrease oxidative stress within the mitochondria.
-
Antioxidant Activity: Lazabemide possesses intrinsic antioxidant properties independent of its MAO-B inhibitory action. It has been shown to inhibit lipid peroxidation in a concentration-dependent manner, thereby protecting mitochondrial membranes from oxidative damage.[1]
These mechanisms collectively contribute to the preservation of mitochondrial integrity and function.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound on mitochondrial function.
Table 1: Effect of this compound on Lipid Peroxidation
| Lazabemide HCl Concentration | Inhibition of Lipid Peroxidation (%) |
| 10 nM | 15 ± 3% |
| 50 nM | 45 ± 5% |
| 100 nM | 78 ± 6%[1] |
| 500 nM | 92 ± 4% |
Note: Data is presented as mean ± standard deviation. The significant reduction at 100.0 nM has been experimentally observed.[1] Other values are hypothetical and for illustrative purposes based on a concentration-dependent effect.
Table 2: Expected Effects of this compound on Mitochondrial Parameters
| Parameter | Expected Effect | Method of Measurement |
| Mitochondrial Membrane Potential (ΔΨm) | Maintenance or restoration of ΔΨm | Fluorometric Assays (e.g., TMRM, JC-1) |
| Mitochondrial ROS Production | Decrease | Fluorescent Probes (e.g., MitoSOX Red) |
| ATP Synthase Activity | Indirect preservation by reducing oxidative damage | Luciferase-based ATP Assay |
Mandatory Visualizations
Caption: Signaling pathway of Lazabemide's effects on mitochondria.
Caption: General experimental workflow for assessing mitochondrial function.
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the electron transport chain. Fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 are used to quantify ΔΨm. TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cell culture medium
-
This compound stock solution
-
TMRM stock solution (in DMSO)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader or fluorescence microscope
-
Black, clear-bottom 96-well plates
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Prepare working solutions of this compound at various concentrations in cell culture medium.
-
Remove the old medium from the wells and add the this compound working solutions. Include wells with vehicle control (medium with DMSO) and a positive control (FCCP, typically 10 µM).
-
Incubate the plate at 37°C in a CO₂ incubator for the desired treatment time (e.g., 1, 6, or 24 hours).
-
Prepare a TMRM working solution (typically 20-100 nM) in a pre-warmed cell culture medium.
-
Remove the treatment medium and add the TMRM working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~548 nm and emission at ~573 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
Principle: Mitochondrial ROS, primarily superoxide, can be detected using fluorescent probes like MitoSOX Red. MitoSOX Red is a cell-permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
Cell culture medium
-
This compound stock solution
-
MitoSOX Red reagent stock solution (in DMSO)
-
Antimycin A or Rotenone as a positive control for ROS production
-
Fluorescence microplate reader or flow cytometer
-
Black, clear-bottom 96-well plates
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound as described in the ΔΨm protocol. Include vehicle and positive controls (e.g., 10 µM Antimycin A).
-
Incubate for the desired duration.
-
Prepare a MitoSOX Red working solution (typically 2.5-5 µM) in pre-warmed Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium.
-
Remove the treatment medium, wash the cells once with warm PBS, and then add the MitoSOX Red working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Add pre-warmed HBSS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control. A decrease in MitoSOX Red fluorescence suggests a reduction in mitochondrial superoxide production.
Measurement of ATP Synthase Activity (Cellular ATP Levels)
Principle: ATP synthase (Complex V) is the terminal enzyme of the oxidative phosphorylation pathway, responsible for generating the majority of cellular ATP. The effect of Lazabemide on ATP production can be indirectly assessed by measuring total cellular ATP levels. Luciferase-based assays are highly sensitive and rely on the ATP-dependent oxidation of luciferin, which produces light.
Materials:
-
Cell culture medium
-
This compound stock solution
-
Oligomycin as a positive control for ATP synthase inhibition
-
Commercially available luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer or a microplate reader with luminescence detection capabilities
-
Opaque-walled 96-well plates
Protocol:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound. Include vehicle and positive controls (e.g., 1 µM Oligomycin).
-
Incubate for the desired treatment period.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (usually in a 1:1 volume ratio with the cell culture medium).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Allow the plate to stabilize at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of treated cells to the vehicle control. An increase or maintenance of ATP levels in the presence of an oxidative challenge would suggest a protective effect of Lazabemide.
Conclusion
These application notes provide a framework for investigating the effects of this compound on mitochondrial function. The provided protocols for measuring mitochondrial membrane potential, ROS production, and ATP levels are standard methods that can be adapted to specific cell types and experimental conditions. The expected outcomes are a reduction in oxidative stress and a preservation of mitochondrial integrity, consistent with Lazabemide's dual mechanism of action as a MAO-B inhibitor and an antioxidant. These studies will be valuable for researchers in neurodegenerative diseases and other fields where mitochondrial dysfunction is a key pathological feature.
References
- 1. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase B Prompts Mitochondrial and Cardiac Dysfunction in Pressure Overloaded Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibition prevents mitochondrial dysfunction and apoptosis in myoblasts from patients with collagen VI myopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lazabemide Hydrochloride Prodrug Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the design, synthesis, and evaluation of prodrugs of Lazabemide Hydrochloride. The following protocols are intended to serve as a guide for preclinical studies aimed at improving the pharmacokinetic and pharmacodynamic properties of Lazabemide, a reversible and selective inhibitor of monoamine oxidase B (MAO-B) that was investigated as an anti-Parkinsonian agent.[1][2]
Physicochemical and Biochemical Characterization
A thorough characterization of novel Lazabemide prodrugs is essential to determine their potential for improved drug delivery. Key parameters to be assessed include solubility, lipophilicity, and stability.
Table 1: Physicochemical Properties of Lazabemide Prodrugs
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) at pH 7.4 | LogD (pH 7.4) | Chemical Stability (t½ in PBS, pH 7.4) |
| Lazabemide HCl | Enter Value | Enter Value | Enter Value | Enter Value |
| Prodrug A | Enter Value | Enter Value | Enter Value | Enter Value |
| Prodrug B | Enter Value | Enter Value | Enter Value | Enter Value |
| Prodrug C | Enter Value | Enter Value | Enter Value | Enter Value |
Protocol 1.1: Determination of Aqueous Solubility
-
Prepare a supersaturated solution of the test compound in phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibrate the solution at 37°C for 24 hours with continuous shaking.
-
Filter the solution through a 0.45 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.
Protocol 1.2: Determination of Lipophilicity (LogD)
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously for 5 minutes and then centrifuge to separate the layers.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer by HPLC or LC-MS/MS.
-
Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 1.3: Chemical and Metabolic Stability
-
Chemical Stability:
-
Incubate the prodrug in PBS at pH 1.2, 5.5, and 7.4 at 37°C.[3]
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC or LC-MS/MS to determine the remaining concentration of the prodrug and the appearance of Lazabemide.
-
-
Metabolic Stability in Plasma and Liver Homogenates:
-
Incubate the prodrug in human and rat plasma and liver homogenates at 37°C.[1][3]
-
At specified time intervals, quench the reaction with an equal volume of cold acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the concentration of the prodrug and liberated Lazabemide using LC-MS/MS.
-
Table 2: Metabolic Stability of Lazabemide Prodrugs
| Compound | t½ in Human Plasma (min) | t½ in Rat Plasma (min) | t½ in Human Liver Homogenate (min) | t½ in Rat Liver Homogenate (min) |
| Prodrug A | Enter Value | Enter Value | Enter Value | Enter Value |
| Prodrug B | Enter Value | Enter Value | Enter Value | Enter Value |
| Prodrug C | Enter Value | Enter Value | Enter Value | Enter Value |
In Vitro Efficacy and Cytotoxicity
The in vitro efficacy of Lazabemide prodrugs should be evaluated to confirm their ability to release the active drug and inhibit MAO-B. Cytotoxicity assays are also crucial to assess the safety profile of the prodrugs.
Protocol 2.1: In Vitro MAO-B Inhibition Assay
This protocol is adapted from commercially available fluorometric assay kits.[4][5]
-
Prepare solutions of the test compounds (Lazabemide and prodrugs) at various concentrations.
-
In a 96-well black plate, add the test inhibitor, inhibitor control (e.g., Selegiline), and assay buffer (for enzyme control).[4][5]
-
Add the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the MAO-B substrate solution containing a developer and a fluorescent probe.
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Table 3: In Vitro MAO-B Inhibitory Activity
| Compound | MAO-B IC50 (nM) |
| Lazabemide | Enter Value |
| Prodrug A | Enter Value |
| Prodrug B | Enter Value |
| Prodrug C | Enter Value |
| Selegiline (Control) | Enter Value |
Protocol 2.2: Cell Viability Assay
-
Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Lazabemide and the prodrugs for 24-48 hours.
-
Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the untreated control.
In Vivo Evaluation in a Parkinson's Disease Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and reliable model for Parkinson's disease.[6][7] This model can be used to assess the neuroprotective effects of Lazabemide prodrugs.
Protocol 3.1: MPTP-Induced Mouse Model of Parkinson's Disease
-
Use male C57BL/6 mice (8-10 weeks old).[8]
-
Administer MPTP hydrochloride at a dose of 20-30 mg/kg via intraperitoneal injection daily for five consecutive days.[7][8]
-
Administer the Lazabemide prodrug or vehicle control orally or intraperitoneally at a predetermined dose and schedule, starting before or after MPTP administration, depending on the study design (neuroprotective or therapeutic).
-
Monitor the animals for motor deficits using behavioral tests such as the rotarod and open-field tests.
-
At the end of the study, euthanize the animals and collect brain tissue (striatum and substantia nigra) for neurochemical and immunohistochemical analysis.
-
Quantify dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC with electrochemical detection.[9]
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to assess the loss of dopaminergic neurons in the substantia nigra.
Table 4: In Vivo Efficacy in MPTP Mouse Model
| Treatment Group | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) | % TH-Positive Neurons in Substantia Nigra |
| Vehicle Control | Enter Value | Enter Value | Enter Value |
| MPTP + Vehicle | Enter Value | Enter Value | Enter Value |
| MPTP + Lazabemide | Enter Value | Enter Value | Enter Value |
| MPTP + Prodrug A | Enter Value | Enter Value | Enter Value |
| MPTP + Prodrug B | Enter Value | Enter Value | Enter Value |
Pharmacokinetic Studies
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the Lazabemide prodrugs and to confirm their ability to deliver higher concentrations of the active drug to the target tissues.
Protocol 4.1: Pharmacokinetic Analysis in Rodents
-
Administer the Lazabemide prodrug to rats or mice via oral gavage or intravenous injection.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or cardiac puncture.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
At the end of the study, collect brain tissue to assess brain penetration.
-
Extract the prodrug and Lazabemide from plasma and brain homogenates using protein precipitation or liquid-liquid extraction.[10][11]
-
Quantify the concentrations of the prodrug and Lazabemide using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Table 5: Pharmacokinetic Parameters of Lazabemide Prodrugs in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Brain-to-Plasma Ratio at Tmax |
| Lazabemide | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
| Prodrug A | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
| Prodrug B | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
Analytical Methodologies
Protocol 5.1: HPLC Method for Quantification
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient of mobile phase A (e.g., 25 mM potassium dihydrogen phosphate buffer, pH 6.1) and mobile phase B (e.g., acetonitrile).[12]
-
Flow Rate: 1.0-1.2 mL/min.[12]
-
Detection: UV detection at a wavelength determined by the maximal absorbance of Lazabemide and its prodrugs.
-
Injection Volume: 20 µL.[12]
Protocol 5.2: LC-MS/MS Method for Quantification
-
Chromatography: Use a UPLC/HPLC system with a C18 column.[13][14]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[10][13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[13]
-
Detection: Multiple reaction monitoring (MRM) of specific parent-to-product ion transitions for the prodrug, Lazabemide, and an internal standard.[14]
Visualizations
Caption: Experimental workflow for Lazabemide prodrug development.
Caption: Lazabemide's mechanism of action on dopamine metabolism.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. The Design and Evaluation of an l-Dopa-Lazabemide Prodrug for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and pharmacological evaluation of certain enzymatically cleavable NSAIDs amide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. assaygenie.com [assaygenie.com]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modelorg.com [modelorg.com]
- 8. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 9. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for Lazabemide Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide Hydrochloride is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). Its primary mechanism of action involves the inhibition of the breakdown of dopamine, which has implications for neurodegenerative diseases such as Parkinson's disease. Beyond its role as a MAO-B inhibitor, Lazabemide has demonstrated significant neuroprotective properties attributed to its potent antioxidant activity, which is independent of its enzymatic inhibition. These dual functions make Lazabemide a compound of considerable interest in neuroscience research and drug development for neurodegenerative disorders.
These application notes provide a comprehensive overview of the use of this compound in primary neuronal cultures, summarizing key quantitative data and detailing experimental protocols to guide researchers in their studies.
Data Presentation
The following tables summarize the key quantitative data regarding the biochemical and cellular activities of this compound.
| Parameter | IC50 Value (µM) | Source |
| MAO-B Inhibition | ||
| Human MAO-B | 0.03 | [1] |
| MAO-A Inhibition | ||
| Human MAO-A | > 100 | [1] |
| Monoamine Uptake Inhibition | ||
| Noradrenaline (NA) | 86 | [1] |
| 5-Hydroxytryptamine (5-HT) | 123 | [1] |
| Dopamine (DA) | > 500 | [1] |
Table 1: Inhibitory Potency of this compound. IC50 values represent the concentration of Lazabemide required to inhibit 50% of the enzyme or uptake activity.
| Activity | Effective Concentration | Observation | Source |
| Antioxidant Activity | 100 nM | Significant reduction in lipid peroxide formation | [2] |
Table 2: Antioxidant Activity of this compound. This highlights the potent antioxidant effect of Lazabemide at a nanomolar concentration.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of MAO-B inhibitors are generally attributed to two main pathways: the inhibition of dopamine degradation, which reduces the production of reactive oxygen species, and the modulation of pro-survival signaling cascades. While specific signaling pathways for Lazabemide are still under investigation, the known mechanisms of other MAO-B inhibitors suggest the involvement of anti-apoptotic proteins and neurotrophic factors.
Putative Neuroprotective Signaling Pathway of Lazabemide
References
- 1. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Lazabemide Hydrochloride for Monoamine Oxidase-B (MAO-B)
These application notes provide a comprehensive overview of Lazabemide Hydrochloride as a selective and reversible inhibitor of Monoamine Oxidase-B (MAO-B). Detailed protocols for determining its half-maximal inhibitory concentration (IC50) are provided for researchers, scientists, and professionals in drug development.
Introduction
This compound is a potent and selective inhibitor of MAO-B, an enzyme crucial in the catabolism of monoamine neurotransmitters.[1][2][3] The inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, a mechanism that has been explored for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][3][4] Lazabemide's inhibitory action is reversible, which can offer a different therapeutic profile compared to irreversible inhibitors.[1][2][5]
Quantitative Data: IC50 of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against MAO-B and its selectivity over MAO-A.
| Target Enzyme | Test System | IC50 Value | Reference |
| MAO-B | In vitro | 0.03 µM (30 nM) | [1][2] |
| Human MAO-B | In vitro enzymatic assay | 6.9 nM | [1] |
| Rat MAO-B | In vitro enzymatic assay | 37 nM | [1] |
| MAO-B | In vitro | Kᵢ of 7.9 nM | [6] |
| Platelet MAO-B | Young healthy volunteers (in vivo) | 0.48 ± 0.89 µg/L | [7][8] |
| Platelet MAO-B | Older healthy volunteers (in vivo) | 1.5 ± 2.3 µg/L | [7][8] |
| MAO-A | In vitro | > 100 µM | [1][2] |
| Human MAO-A | In vitro enzymatic assay | > 10 nM | [1] |
| Rat MAO-A | In vitro enzymatic assay | > 10 µM | [1] |
Experimental Protocol: Determination of IC50 for MAO-B Inhibition
This protocol outlines a fluorometric assay to determine the IC50 of this compound for MAO-B. This method is based on the principle of measuring the product of the MAO-B enzymatic reaction, which generates a fluorescent signal.
Materials and Reagents
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent product)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Positive Control (a known MAO-B inhibitor, e.g., Selegiline)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
-
Dimethyl sulfoxide (DMSO)
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the MAO-B enzyme in assay buffer.
-
Prepare a working solution of the MAO-B substrate in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of each this compound dilution to the wells of the 96-well plate.
-
Include wells for a positive control (containing the known inhibitor) and a negative control (containing only assay buffer and DMSO).
-
Add the MAO-B enzyme solution (e.g., 50 µL) to all wells.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate solution (e.g., 40 µL) to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 20-30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of MAO-B inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the MAO-B activity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of Lazabemide for MAO-B.
Mechanism of MAO-B Inhibition
Caption: Mechanism of reversible MAO-B inhibition by Lazabemide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of Lazabemide Hydrochloride Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide Hydrochloride is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the research and treatment of neurodegenerative diseases such as Parkinson's disease.[1][2] A critical characteristic of any enzyme inhibitor in drug development is the nature of its interaction with the target enzyme—specifically, whether the inhibition is reversible or irreversible. Reversible inhibitors typically dissociate from the enzyme, allowing for the recovery of enzyme activity, whereas irreversible inhibitors form a stable, often covalent, bond.[3] This document provides detailed application notes and experimental protocols for assessing the reversibility of this compound's inhibition of MAO-B.
Lazabemide has been characterized as a reversible inhibitor of MAO-B.[4] Clinical studies have demonstrated that upon discontinuation of Lazabemide treatment, MAO-B activity returns to baseline levels, confirming its reversible nature in vivo.[5] The protocols outlined below provide in vitro methods to corroborate these findings.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's inhibition of MAO-B.
| Parameter | Value | Species/System | Reference |
| IC50 | 0.03 µM | Rat MAO-B | |
| 0.48 ± 0.89 µg/L | Human Platelets (Young Subjects) | [6][7] | |
| 1.5 ± 2.3 µg/L | Human Platelets (Elderly Subjects) | [6][7] | |
| Ki | 7.9 nM | MAO-B | [4] |
| In vivo Inhibition | >90% inhibition of brain MAO-B at ≥0.4 mg/kg every 12 hours | Early Parkinson's Disease Patients | |
| Reversibility | MAO-B activity returned to baseline by 36 hours after discontinuation | Early Parkinson's Disease Patients |
Signaling Pathway: Dopamine Degradation by MAO-B
Monoamine oxidase B is a key enzyme in the catabolism of catecholamines, including dopamine. By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, which is beneficial in conditions characterized by dopamine deficiency.
Experimental Protocols
Two primary methods for assessing the reversibility of enzyme inhibition in vitro are the Dialysis Method and the Jump-Dilution Method.
Dialysis Method to Assess Reversibility
This method physically separates the enzyme-inhibitor complex from the free inhibitor. If the inhibitor is reversible, it will dissociate from the enzyme and be removed through dialysis, leading to the recovery of enzyme activity.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
Irreversible MAO-B inhibitor (e.g., Pargyline) as a negative control
-
MAO-B substrate (e.g., benzylamine)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.2)
-
Dialysis tubing or device with an appropriate molecular weight cutoff (MWCO), e.g., 6-8 kDa
-
Spectrophotometer or fluorometer for activity measurement
Protocol:
-
Pre-incubation:
-
Prepare two sets of enzyme-inhibitor mixtures.
-
In one set (undialyzed sample, AU), incubate MAO-B with this compound at a concentration approximately twice its IC50 value for 30 minutes at 37°C.[8]
-
In a parallel set, incubate MAO-B with the irreversible inhibitor as a control.
-
Include a control incubation of MAO-B with assay buffer only (no inhibitor).
-
-
Dialysis:
-
Transfer the second set of the pre-incubation mixture (dialyzed sample, AD) into a dialysis device.
-
Dialyze against a large volume of cold assay buffer for 6 hours, with at least two buffer changes.[9]
-
-
Enzyme Activity Assay:
-
After dialysis, measure the MAO-B activity of both the undialyzed (AU) and dialyzed (AD) samples.
-
Initiate the reaction by adding the MAO-B substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, corresponding to the formation of the product (e.g., benzaldehyde from benzylamine at 250 nm).[10]
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity for both AU and AD samples relative to the no-inhibitor control.
-
A significant recovery of enzyme activity in the AD sample compared to the AU sample indicates reversible inhibition. The activity of the sample with the irreversible inhibitor should not recover after dialysis.
-
Jump-Dilution Method to Determine Dissociation Rate (k_off)
This kinetic method measures the rate at which an inhibitor dissociates from the enzyme, providing a quantitative measure of reversibility (the dissociation rate constant, k_off). A rapid and significant recovery of enzyme activity upon dilution indicates a reversible inhibitor.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
MAO-B substrate (e.g., benzylamine)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.2)
-
A rapid-mixing spectrophotometer or fluorometer capable of continuous monitoring.
Protocol:
-
Enzyme-Inhibitor Complex Formation:
-
Incubate a concentrated solution of MAO-B with a saturating concentration of this compound (e.g., 10 times its IC50) to ensure the formation of the enzyme-inhibitor (EI) complex.[11] Allow this mixture to equilibrate.
-
-
Rapid Dilution ("Jump"):
-
Rapidly dilute the EI complex mixture (e.g., 100-fold) into a solution containing the MAO-B substrate at a concentration well above its K_m.[11] This dilution reduces the concentration of the free inhibitor to a level significantly below its IC50, minimizing re-binding.
-
-
Continuous Activity Monitoring:
-
Immediately upon dilution, start continuously monitoring the enzyme activity by measuring product formation over time.
-
-
Data Analysis:
-
The recovery of enzyme activity will follow a first-order kinetic process.
-
Plot the product concentration versus time. The rate of recovery of enzyme activity is directly related to the dissociation rate constant (k_off) of the inhibitor.
-
Fit the progress curves to an integrated rate equation to determine the k_off value. A higher k_off value signifies a faster dissociation and thus a more readily reversible inhibitor. For irreversible inhibitors, no recovery of enzyme activity will be observed.
-
Conclusion
The protocols described in this document provide robust methods for assessing the reversibility of this compound's inhibition of MAO-B. The dialysis method offers a qualitative confirmation of reversibility, while the jump-dilution method provides a quantitative measure of the inhibitor's dissociation rate. These assays are essential tools for the characterization of enzyme inhibitors in drug discovery and development, enabling researchers to confirm the reversible nature of Lazabemide's interaction with its target.
References
- 1. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetics and pharmacodynamics of single and multiple doses of the MAO-B inhibitor lazabemide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Combined Use of Lazabemide Hydrochloride and L-DOPA in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide Hydrochloride (formerly known as Ro 19-6327) is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] It was investigated for the treatment of Parkinson's disease with the therapeutic rationale of reducing the breakdown of dopamine in the brain. L-DOPA (levodopa) remains the gold-standard symptomatic therapy for Parkinson's disease, acting as a metabolic precursor to dopamine to replenish depleted levels in the striatum.[3][4]
The combination of a MAO-B inhibitor with L-DOPA is a well-established strategy in the management of Parkinson's disease. By inhibiting the enzymatic degradation of dopamine synthesized from exogenous L-DOPA, MAO-B inhibitors aim to extend the duration of L-DOPA's effect, thereby reducing motor fluctuations.[3] Although the clinical development of lazabemide was discontinued, preclinical and clinical data provide valuable insights for researchers exploring MAO-B inhibition and dopamine replacement strategies.[5] The discontinuation appears to be linked to a lack of significant efficacy as an adjunct therapy in L-DOPA-treated patients.[2]
These application notes provide a summary of the available data and generalized protocols for the combined use of this compound and L-DOPA in a research setting.
Mechanism of Action
L-DOPA is transported across the blood-brain barrier and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[3] Dopamine then acts on postsynaptic dopamine receptors to alleviate the motor symptoms of Parkinson's disease. Lazabemide, as a selective MAO-B inhibitor, prevents the breakdown of dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC), thereby increasing the synaptic availability of dopamine.[3]
Data Presentation
Clinical Trial Data
Table 1: Lazabemide Monotherapy in Early Parkinson's Disease [1][6]
| Parameter | Placebo | Lazabemide (25-200 mg/day) |
| Primary Endpoint | ||
| Risk Reduction for Requiring Levodopa Therapy | - | 51% |
| Secondary Endpoint (Mean Change from Baseline in UPDRS Scores) | ||
| Total UPDRS | -6.5 (8.2) | -8.1 (10.5) |
| Motor UPDRS | -4.7 (6.8) | -5.3 (7.9) |
| ADL UPDRS | -1.7 (2.4) | -2.6 (3.8) |
| UPDRS scores are presented as mean (Standard Deviation). Negative values indicate worsening. |
Table 2: Lazabemide as Adjunct to Levodopa Therapy [2]
| Parameter | Placebo | Lazabemide (100-400 mg/day) |
| Clinical Improvement in Motor Performance (UPDRS) | No significant improvement | No significant improvement |
| Tolerability | Well-tolerated | Well-tolerated |
| Adverse Events | Not specified in detail | Trend toward increased frequency of dopaminergic effects |
Preclinical Data (L-DOPA-Lazabemide Prodrug)
A study on an L-DOPA-lazabemide prodrug in mice provides insights into the potential effects of their combined action.[3][4]
Table 3: Physicochemical Properties of L-DOPA-Lazabemide Prodrug [3]
| Property | Value |
| LogD (pH 7.4) | 0.199 |
| Aqueous Solubility | > 6 mg/mL |
| pKa (amine group) | 7.25 ± 0.16 |
| Permeability (PAMPA, logPe) | -5.67 (at pH 7.8) |
Table 4: Effects of L-DOPA-Lazabemide Prodrug on Striatal Neurochemistry in Mice [3][4]
| Treatment Group | Striatal Dopamine Levels | Striatal DOPAC Levels |
| Saline | Baseline | Baseline |
| L-DOPA | Increased | Significantly Increased |
| L-DOPA/Carbidopa | Increased | Significantly Increased |
| L-DOPA-Lazabemide Prodrug | No significant enhancement | Significantly depressed |
Experimental Protocols
General Protocol for Co-administration of Lazabemide and L-DOPA in a Rodent Model of Parkinson's Disease
This protocol is a generalized methodology based on standard practices in preclinical Parkinson's disease research.
1. Animal Model Induction:
-
Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice are commonly used.[7]
-
Procedure (6-OHDA): Stereotaxically inject 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta to induce progressive degeneration of dopaminergic neurons.
-
Verification: Assess the extent of the lesion through apomorphine- or amphetamine-induced rotation tests 2-3 weeks post-surgery.
2. Drug Preparation and Administration:
-
L-DOPA/Benserazide (or Carbidopa): Prepare a fresh solution of L-DOPA and a peripheral AADC inhibitor (e.g., benserazide or carbidopa) in saline. A common ratio is 4:1 (L-DOPA:inhibitor).
-
This compound: Dissolve in a suitable vehicle (e.g., saline or water).
-
Administration: Administer this compound via oral gavage or intraperitoneal (IP) injection 30-60 minutes prior to the administration of L-DOPA/benserazide (or carbidopa), which can also be given via oral gavage or IP injection.
3. Behavioral Assessment:
-
Rotational Behavior: In unilaterally lesioned animals, measure contralateral rotations induced by the drug combination.
-
Cylinder Test: Assess forelimb akinesia by observing the use of the impaired forelimb for wall contact during exploration of a cylinder.
-
Catamotor Activity: Use automated activity monitors to quantify locomotion, rearing, and stereotypy.
4. Neurochemical Analysis:
-
Tissue Collection: At the end of the experiment, euthanize the animals and rapidly dissect the striatum.
-
HPLC-ECD: Homogenize the tissue and use high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of dopamine, DOPAC, HVA, and other relevant monoamines.
Clinical Assessment Protocol: Unified Parkinson's Disease Rating Scale (UPDRS)
The UPDRS is a critical tool for assessing the severity and progression of Parkinson's disease in clinical trials.[8][9]
1. Parts of the UPDRS:
-
Part I: Mentation, Behavior, and Mood (Patient/Caregiver interview).
-
Part II: Activities of Daily Living (Patient/Caregiver interview).
-
Part III: Motor Examination (Clinician-rated).
-
Part IV: Complications of Therapy (Patient/Caregiver interview).
2. Administration:
-
The scale should be administered by a trained and certified rater.
-
Assessments should be conducted at baseline and at specified follow-up intervals throughout the study.
-
For studies involving L-DOPA, it is crucial to document the time of the last dose relative to the assessment to distinguish between "on" and "off" states.
3. Scoring:
-
Each item is scored on a 0-4 scale, with 0 representing no impairment and 4 representing severe impairment.
-
The total score for each part and a total overall score are calculated.
Safety and Tolerability
In clinical trials, lazabemide was generally well-tolerated when administered as a monotherapy and in combination with L-DOPA.[1][2]
-
Monotherapy: At doses up to 200 mg/day, the frequency of adverse events was similar to placebo.[1]
-
Combination Therapy: As an adjunct to L-DOPA, there was a trend towards an increased frequency of adverse effects suggestive of heightened dopaminergic activity.[2] A separate safety study noted that lazabemide may increase the asymptomatic, orthostatic drop in systolic blood pressure.[10]
Conclusion
The combination of this compound with L-DOPA is based on a sound pharmacological rationale. While clinical trials in patients already treated with L-DOPA did not demonstrate a significant improvement in motor performance, lazabemide did show a delay in the need for L-DOPA in early Parkinson's disease.[1][2] The available data suggests a favorable safety profile. For researchers, the study of this combination can still provide valuable information on the role of MAO-B inhibition in the context of dopamine replacement therapy. The provided protocols offer a framework for conducting such preclinical and clinical investigations.
References
- 1. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A controlled trial of lazabemide (Ro 19-6327) in levodopa-treated Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Design and Evaluation of an l-Dopa-Lazabemide Prodrug for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.red [2024.sci-hub.red]
- 7. criver.com [criver.com]
- 8. MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) [movementdisorders.org]
- 9. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]
- 10. Safety study of lazabemide (Ro19-6327), a new MAO-B inhibitor, on cardiac arrhythmias and blood pressure of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxidative Stress Pathways with Lazabemide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide Hydrochloride is a potent, reversible, and selective inhibitor of monoamine oxidase B (MAO-B).[1][2] Its utility in neuroscience research, particularly in the study of neurodegenerative diseases like Parkinson's and Alzheimer's, stems from its dual role in mitigating oxidative stress. Firstly, by inhibiting MAO-B, Lazabemide reduces the enzymatic degradation of dopamine, a process that generates harmful reactive oxygen species (ROS). Secondly, Lazabemide possesses intrinsic antioxidant properties independent of its MAO-B inhibitory activity, directly quenching free radicals and inhibiting lipid peroxidation within cellular membranes.[3] These characteristics make this compound a valuable pharmacological tool for investigating the intricate mechanisms of oxidative stress in neuronal damage and for the development of neuroprotective therapeutics.
Mechanism of Action
This compound exerts its effects on oxidative stress pathways through two primary mechanisms:
-
Inhibition of MAO-B: Monoamine oxidase B is a key enzyme in the catabolism of dopamine. This enzymatic reaction produces hydrogen peroxide (H₂O₂) as a byproduct, which can be converted to highly reactive hydroxyl radicals, leading to oxidative damage to lipids, proteins, and DNA. Lazabemide selectively and reversibly binds to MAO-B, preventing the breakdown of dopamine and thereby reducing the production of ROS.
-
Direct Antioxidant Activity: Lazabemide has been shown to inhibit lipid peroxidation in a concentration-dependent manner, an effect that is independent of its MAO-B inhibition.[3] It is believed to partition into the lipid bilayer of cellular membranes, where it can directly scavenge free radicals and inhibit the propagation of lipid peroxidation, thus protecting membrane integrity and function.[3]
Data Presentation
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Species/System | Reference |
| MAO-B Inhibition | |||
| IC₅₀ | 0.03 µM (30 nM) | Human | [1][2] |
| IC₅₀ | 37 nM | Rat | [1][2] |
| Imax (Maximum Inhibition) | 94 ± 5.1% | Human (Young) | [4][5] |
| Imax (Maximum Inhibition) | 96 ± 4.5% | Human (Elderly) | [4][5] |
| MAO-A Inhibition | |||
| IC₅₀ | > 100 µM | Human | [1][2] |
| IC₅₀ | > 10 µM | Rat | [1][2] |
| Lipid Peroxidation Inhibition | |||
| Effective Concentration | 100.0 nM | Membrane-based model | [3] |
| Monoamine Uptake Inhibition | |||
| IC₅₀ (Noradrenaline) | 86 µM | Not Specified | [1][2] |
| IC₅₀ (Serotonin) | 123 µM | Not Specified | [1][2] |
| IC₅₀ (Dopamine) | > 500 µM | Not Specified | [1][2] |
Experimental Protocols
In Vitro MAO-B Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on MAO-B activity in a cell-free system.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
MAO-B substrate (e.g., Kynuramine or Tyramine)
-
MAO-B inhibitor (e.g., Selegiline as a positive control)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a fluorometric probe that reacts with H₂O₂)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of the MAO-B substrate in Assay Buffer.
-
Prepare a working solution of the positive control inhibitor.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate this compound dilution or control (vehicle, positive control) to the respective wells.
-
Add 20 µL of the recombinant MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
To initiate the reaction, add 20 µL of the MAO-B substrate solution to each well.
-
-
Detection:
-
Immediately add the detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence signal at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic read).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Lipid Peroxidation Assay
This protocol measures the ability of this compound to inhibit oxidative stress-induced lipid peroxidation in a cellular model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Oxidative stress inducer (e.g., hydrogen peroxide, rotenone, or MPP+)
-
Lipid peroxidation sensor dye (e.g., a ratiometric fluorescent probe)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding the chosen inducer to the cell culture medium. Include a vehicle-treated control group and a group treated with the inducer alone.
-
-
Staining with Lipid Peroxidation Sensor:
-
After the incubation period with the oxidative stress inducer, remove the medium and wash the cells with PBS.
-
Load the cells with the lipid peroxidation sensor dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells with PBS to remove excess dye.
-
Acquire images using a fluorescence microscope with appropriate filter sets for the ratiometric dye. Alternatively, harvest the cells and analyze them using a flow cytometer.
-
Quantify the ratio of the two emission wavelengths of the sensor dye. An increase in the ratio (or a shift in fluorescence) indicates lipid peroxidation.
-
-
Data Analysis:
-
Calculate the mean fluorescence ratio for each treatment group.
-
Determine the percentage of lipid peroxidation inhibition by this compound compared to the cells treated with the oxidative stress inducer alone.
-
Plot the inhibition percentage against the this compound concentration to determine its protective effect.
-
Visualizations
Caption: Lazabemide's dual mechanism in reducing oxidative stress.
Caption: Workflow for assessing Lazabemide's protective effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability in the Presence of Lazabemide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lazabemide Hydrochloride is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial in the metabolism of dopamine and other monoamines.[1] Beyond its primary role as an MAO-B inhibitor, Lazabemide also exhibits significant antioxidant properties.[2] This dual mechanism of action—enzyme inhibition and reduction of oxidative stress—makes Lazabemide a compound of interest in neurodegenerative disease research. However, these properties also present unique challenges when assessing its effects on cell viability using common laboratory assays.
These application notes provide detailed protocols for three widely used cell viability assays—MTT, XTT, and CellTiter-Glo®—with specific considerations for researchers working with this compound.
Mechanism of Action of this compound
Lazabemide's biological effects stem from two key activities:
-
MAO-B Inhibition: By reversibly inhibiting MAO-B, Lazabemide prevents the breakdown of dopamine in the brain. This leads to increased dopamine levels, which is the primary therapeutic strategy in conditions like Parkinson's disease. The inhibition of MAO-B also reduces the production of hydrogen peroxide, a reactive oxygen species (ROS), that is a byproduct of monoamine oxidation.[3][4]
-
Antioxidant Activity: Independently of its MAO-B inhibition, Lazabemide partitions into the lipid bilayer of cell membranes.[2] Within the membrane, it can inhibit the propagation of free radicals through electron-donating and resonance-stabilization mechanisms, thereby protecting cells from oxidative damage.[2]
Data Presentation
Lazabemide is primarily investigated for its neuroprotective effects rather than for cytotoxicity.[5][6] Consequently, comprehensive data on its direct impact on cell viability, such as IC50 values, are not widely available in published literature. However, should researchers wish to determine these values, the data can be structured as follows for clear comparison.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., SH-SY5Y | MTT | 24 | User-determined | Neuroblastoma cell line |
| e.g., PC12 | XTT | 48 | User-determined | Pheochromocytoma cell line |
| e.g., Primary Neurons | CellTiter-Glo® | 72 | User-determined | Sensitive primary cell culture |
Recommended Cell Viability Assays
The choice of a cell viability assay is critical when working with compounds that have antioxidant properties.
-
MTT and XTT Assays: These are colorimetric assays that measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan product. Caution: The antioxidant nature of Lazabemide can lead to direct, non-enzymatic reduction of the tetrazolium salt, resulting in a false-positive signal (an overestimation of cell viability). To mitigate this, a crucial wash step to remove Lazabemide before the addition of the assay reagent is included in the protocols below.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present in metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. This assay is generally less susceptible to interference from compounds with antioxidant properties and is therefore a highly recommended alternative to tetrazolium-based assays when studying Lazabemide.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted for use with this compound and incorporates a critical wash step.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Wash Step (Critical): Carefully aspirate the medium containing Lazabemide from each well. Gently wash the cells by adding 100 µL of sterile PBS and then aspirating the PBS. This step is crucial to remove any residual compound that could interfere with the MTT reagent.
-
MTT Incubation: Add 100 µL of fresh, serum-free medium to each well. Then, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Aspirate the MTT-containing medium. Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This protocol also includes the essential wash step to prevent interference from Lazabemide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)
-
Phosphate-Buffered Saline (PBS), sterile
-
Microplate reader capable of measuring absorbance between 450-500 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Wash Step (Critical): After the treatment period, carefully aspirate the medium containing Lazabemide. Gently wash the cells with 100 µL of sterile PBS and then aspirate the PBS.
-
XTT Incubation: Add 100 µL of fresh culture medium to each well. Prepare the XTT labeling mixture immediately before use and add 50 µL to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.
CellTiter-Glo® Luminescent Cell Viability Assay
This is the recommended assay due to its lower susceptibility to interference from antioxidant compounds.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque-walled plates (suitable for luminescence)
-
CellTiter-Glo® Reagent (prepare according to the manufacturer's instructions)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate in 100 µL of complete culture medium. Include control wells with medium only for background measurement. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add 100 µL of serially diluted this compound or vehicle control to the wells. Incubate for the desired treatment period.
-
Reagent Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer. The luminescent signal is directly proportional to the number of viable cells.
Visualizations
Caption: Workflow for assessing cell viability in the presence of Lazabemide HCl.
Caption: Dual mechanism of Lazabemide HCl and its impact on cellular pathways.
References
- 1. This compound | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 2. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
addressing common issues in Lazabemide Hydrochloride experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for experiments involving this selective and reversible monoamine oxidase B (MAO-B) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential problems encountered during in vitro and cell-based assays with Lazabemide Hydrochloride.
Q1: My this compound won't fully dissolve. What is the recommended solvent and storage procedure?
A1: this compound is soluble in both water and DMSO up to 100 mM. For stock solutions, it is recommended to store them at -20°C for use within one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes. If you experience solubility issues, gentle warming to 37°C and sonication can aid in dissolution.
Q2: I'm observing inconsistent results in my MAO-B inhibition assay. What could be the cause?
A2: Inconsistent results in MAO-B inhibition assays can stem from several factors:
-
Enzyme Activity: Ensure your MAO-B enzyme is active and used at the recommended concentration for your assay. Enzyme activity can diminish with improper storage or handling.
-
Substrate Concentration: The concentration of the MAO-B substrate can influence the apparent IC50 value of an inhibitor. Ensure you are using a consistent and appropriate substrate concentration, ideally at or near the Km value for the enzyme.
-
Incubation Time: As Lazabemide is a reversible inhibitor, the pre-incubation time of the enzyme with the inhibitor before adding the substrate can affect the results. Optimize and maintain a consistent pre-incubation time across all experiments.
-
Assay Interference: If you are using a fluorescence-based assay, this compound, like other small molecules, could potentially interfere with the fluorescent signal.[1][2][3][4] It is advisable to run a control experiment to test for any intrinsic fluorescence of Lazabemide at the wavelengths used in your assay.
Q3: I am seeing effects on neurotransmitter levels that are not consistent with MAO-B inhibition alone. Could there be off-target effects?
A3: Yes, at higher concentrations, this compound has been shown to inhibit the uptake of noradrenaline, serotonin, and to a lesser extent, dopamine.[5] If your experimental system shows changes in the levels of these neurotransmitters that cannot be explained by MAO-B inhibition, consider the possibility of off-target effects on monoamine transporters. It is recommended to perform dose-response curves to distinguish between the high-potency MAO-B inhibition and the lower-potency effects on transporter uptake.
Q4: How can I confirm that the inhibition I am observing is reversible?
A4: A dialysis or a rapid dilution method can be used to test for the reversibility of inhibition. In a dialysis experiment, the enzyme-inhibitor complex is dialyzed against a large volume of buffer. If the inhibitor is reversible, it will dissociate from the enzyme, and enzyme activity will be restored. A similar principle applies to rapid dilution, where a significant dilution of the enzyme-inhibitor complex will lead to the dissociation of a reversible inhibitor.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| MAO-B IC50 | 0.03 µM | ||
| MAO-A IC50 | > 100 µM | ||
| Noradrenaline Uptake IC50 | 86 µM | Rat forebrain synaptosomes | [5] |
| Serotonin Uptake IC50 | 123 µM | Rat forebrain synaptosomes | [5] |
| Dopamine Uptake IC50 | > 500 µM | Rat forebrain synaptosomes | [5] |
| Solubility in Water | up to 100 mM | ||
| Solubility in DMSO | up to 100 mM |
Experimental Protocols
MAO-B Inhibition Assay using MAO-Glo™ Assay
This protocol is adapted for the use of this compound with the Promega MAO-Glo™ Assay kit.
Materials:
-
This compound
-
MAO-Glo™ Assay Kit (Promega)
-
Recombinant human MAO-B enzyme
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). The final concentration in the assay will be half of the concentration in the dilution plate.
-
Prepare MAO-B Enzyme Solution: Dilute the recombinant human MAO-B enzyme in the provided MAO Reaction Buffer to a 2X working concentration.
-
Assay Plate Setup:
-
Add 25 µL of the 2X MAO-B enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the corresponding this compound dilution to the wells. For the no-inhibitor control, add 25 µL of buffer. For the no-enzyme control, add 25 µL of buffer without the enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the MAO-B enzyme.
-
Initiate Reaction: Add 50 µL of the MAO-Glo™ substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 100 µL of the Luciferin Detection Reagent to each well. Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control and determine the IC50 value.
Dopamine Transporter (DAT) Uptake Assay in Cultured Cells
This protocol provides a general framework for assessing the off-target effects of this compound on dopamine uptake in a cell-based assay.
Materials:
-
Cells expressing the dopamine transporter (e.g., HEK293-DAT)
-
This compound
-
[³H]-Dopamine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Plate the DAT-expressing cells in a 24-well plate and grow to confluence.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Pre-treatment: Wash the cells with assay buffer and then pre-incubate with the different concentrations of this compound for 10-15 minutes at room temperature.
-
Initiate Uptake: Add [³H]-Dopamine to each well to a final concentration appropriate for your cell line (typically in the low nanomolar range).
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to remove extracellular [³H]-Dopamine.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like GBR12909) from the total uptake. Calculate the percent inhibition of dopamine uptake for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action.
Caption: MAO-B inhibition assay workflow.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating potential off-target effects of Lazabemide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential off-target effects of Lazabemide Hydrochloride during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Its high affinity for MAO-B leads to a reduction in the breakdown of dopamine in the brain.[2]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound include:
-
Inhibition of monoamine transporters: At higher concentrations, Lazabemide can inhibit the uptake of noradrenaline (norepinephrine), serotonin, and to a lesser extent, dopamine.[1][3]
-
Orthostatic Hypotension: Clinical studies have indicated a potential for Lazabemide to cause a drop in blood pressure upon standing.[4]
-
Antioxidant Activity: Lazabemide possesses intrinsic antioxidant properties that are independent of its MAO-B inhibition, which can protect against oxidative stress-induced cell damage.[5]
Q3: How can I minimize the off-target inhibition of monoamine transporters in my experiments?
To minimize off-target effects on monoamine transporters, it is crucial to use the lowest effective concentration of Lazabemide that still provides significant MAO-B inhibition. Based on available data, Lazabemide's IC50 for MAO-B is significantly lower than for monoamine transporters.[1][3] Careful dose-response studies are recommended to determine the optimal concentration for your specific experimental model.
Q4: What are the clinical implications of the off-target effects?
The off-target effects of Lazabemide could have clinical implications. Inhibition of monoamine transporters could potentially lead to side effects associated with altered neurotransmitter levels. Orthostatic hypotension, a noted side effect in some patients, requires careful monitoring of blood pressure.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in neuronal signaling pathways unrelated to dopamine metabolism. | Off-target inhibition of noradrenaline or serotonin transporters by high concentrations of Lazabemide. | 1. Verify the concentration of Lazabemide being used. 2. Perform a dose-response curve to identify the lowest concentration that inhibits MAO-B without significantly affecting other monoamine transporters. 3. Use a more selective MAO-B inhibitor as a control if available. |
| Observed cytotoxicity or a decrease in cell viability in neuronal cell cultures. | This is less likely to be a direct effect of Lazabemide at typical experimental concentrations, as it has shown neuroprotective antioxidant properties. However, very high concentrations or specific experimental conditions could lead to toxicity. | 1. Confirm the purity of the this compound used. 2. Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity threshold in your cell line. 3. Investigate the possibility of drug-drug interactions if other compounds are present. |
| In vivo studies show a significant drop in blood pressure in animal models. | Potential for Lazabemide-induced orthostatic hypotension. | 1. Monitor blood pressure and heart rate closely, especially during postural changes in the animal. 2. Consider using a telemetry system for continuous monitoring. 3. Adjust the dose of Lazabemide and observe the effect on blood pressure. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference |
| MAO-B | 0.03 | |
| MAO-A | > 100 | |
| Noradrenaline (Norepinephrine) Transporter | 86 | [3] |
| Serotonin Transporter | 123 | [3] |
| Dopamine Transporter | > 500 | [3] |
Experimental Protocols
Protocol 1: Monoamine Transporter Uptake Assay
This protocol is adapted from methods described for assessing monoamine transporter inhibition.[6][7][8]
Objective: To determine the inhibitory effect of Lazabemide on noradrenaline, serotonin, and dopamine transporters in vitro.
Materials:
-
Rat brain synaptosomes or a suitable cell line expressing the transporters of interest (e.g., HEK293-hDAT, -hSERT, -hNET).
-
Radiolabeled monoamines ([³H]norepinephrine, [³H]serotonin, [³H]dopamine).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
This compound stock solution.
-
Scintillation counter and vials.
Procedure:
-
Cell/Synaptosome Preparation: Prepare synaptosomes from rat brain tissue or culture cells expressing the specific monoamine transporter.
-
Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound or vehicle control in KRH buffer for 10-20 minutes at 37°C.
-
Initiate Uptake: Add the respective radiolabeled monoamine to initiate the uptake reaction.
-
Terminate Uptake: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer to remove extracellular radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Lazabemide concentration compared to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.[9][10][11]
Objective: To evaluate the potential cytotoxic effects of Lazabemide on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplate reader.
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells and determine the concentration of Lazabemide that reduces cell viability by 50% (IC50).
Protocol 3: In Vivo Assessment of Orthostatic Hypotension
This protocol is based on established methods for inducing and measuring orthostatic hypotension in animal models.[12][13]
Objective: To assess the potential of Lazabemide to induce orthostatic hypotension in rats.
Materials:
-
Sprague-Dawley rats.
-
This compound solution for administration (e.g., oral gavage or intraperitoneal injection).
-
Anesthesia (e.g., urethane/chloralose).
-
Blood pressure transducer and recording system.
-
Tilt table for inducing postural changes.
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for a stable period in the supine position.
-
Drug Administration: Administer this compound at the desired dose.
-
Orthostatic Challenge: After a suitable time for drug absorption and distribution, tilt the animal to a head-up position (e.g., 60-90 degrees) for a defined period (e.g., 1-5 minutes).
-
Data Recording: Continuously record blood pressure and heart rate throughout the tilt and subsequent return to the supine position.
-
Data Analysis: Analyze the change in MAP upon tilting before and after Lazabemide administration to determine the extent of orthostatic hypotension.
Visualizations
References
- 1. This compound | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]
- 2. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety study of lazabemide (Ro19-6327), a new MAO-B inhibitor, on cardiac arrhythmias and blood pressure of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.7. Monoamine Transporter Assays [bio-protocol.org]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A model of orthostatic hypotension in the conscious monkey using lower body negative pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lazabemide Hydrochloride Incubation in MAO-B Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Lazabemide Hydrochloride in Monoamine Oxidase B (MAO-B) enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including dopamine.[4] By reversibly binding to MAO-B, Lazabemide reduces the breakdown of dopamine, which is a key therapeutic strategy in the management of neurodegenerative diseases like Parkinson's disease.
Q2: Why is optimizing the incubation time for Lazabemide in an MAO-B assay important?
Optimizing the incubation time is critical for accurately determining the inhibitory potency (e.g., IC50 value) of Lazabemide. As a reversible inhibitor, Lazabemide requires a specific amount of time to reach equilibrium with the MAO-B enzyme. Insufficient incubation can lead to an underestimation of its potency, while excessively long incubation times can introduce artifacts and are inefficient. For Lazabemide, a pre-incubation time of approximately 30 minutes is recommended to achieve maximal inhibition.[5]
Q3: What is a typical pre-incubation step and why is it necessary for Lazabemide?
A pre-incubation step involves mixing the enzyme (MAO-B) with the inhibitor (Lazabemide) for a defined period before adding the substrate to start the enzymatic reaction. This step is crucial for reversible inhibitors like Lazabemide to allow the binding equilibrium between the enzyme and inhibitor to be established.[5] Without this step, the initial reaction rate may not reflect the true inhibitory potential of the compound.
Q4: Is Lazabemide a time-dependent inhibitor?
While Lazabemide requires a pre-incubation period to reach maximal inhibition, it is classified as a reversible inhibitor, not a time-dependent irreversible inactivator.[1][3] Studies have shown that its inhibition is rapid and reversible.[1] The requirement for a pre-incubation of around 30 minutes reflects the time taken to achieve binding equilibrium.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values for Lazabemide | Inconsistent pre-incubation time between experiments. | Strictly adhere to a consistent pre-incubation time for all assays. We recommend a 30-minute pre-incubation of MAO-B with Lazabemide before adding the substrate.[5] |
| Suboptimal enzyme or substrate concentration. | Ensure that the substrate concentration is at or below the Km value for the enzyme to accurately determine the potency of a competitive inhibitor. Verify the activity of your MAO-B enzyme stock. | |
| Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough mixing of all components. | |
| Lower than expected potency (high IC50 value) | Insufficient pre-incubation time. | Increase the pre-incubation time to at least 30 minutes to allow for the establishment of the enzyme-inhibitor equilibrium.[5] |
| Degradation of Lazabemide stock solution. | Prepare fresh Lazabemide stock solutions and store them appropriately. | |
| Presence of interfering substances in the assay buffer. | Ensure the assay buffer is free of any compounds that may interfere with the enzyme or the inhibitor. | |
| No inhibition observed | Incorrect concentration of Lazabemide used. | Verify the calculations for your serial dilutions and confirm the concentration of your stock solution. |
| Inactive enzyme. | Test the activity of the MAO-B enzyme using a known substrate and no inhibitor to ensure it is active. | |
| Incorrect assay setup. | Double-check the entire experimental protocol, including buffer components, substrate, and detection method. |
Experimental Protocols
Protocol 1: Determination of Optimal Pre-incubation Time for Lazabemide
This protocol outlines a method to determine the optimal pre-incubation time for Lazabemide with MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
MAO-B substrate (e.g., Benzylamine)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well black microplate
-
Plate reader (fluorometric or spectrophotometric)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Lazabemide in assay buffer to achieve final concentrations bracketing the expected IC50 (e.g., 0.1 nM to 1 µM).
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
Prepare a working solution of the MAO-B substrate and detection reagents.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the MAO-B enzyme solution.
-
Add the different concentrations of Lazabemide to the wells. Include a vehicle control (DMSO) without the inhibitor.
-
Incubate the plate at a constant temperature (e.g., 37°C) for varying amounts of time (e.g., 0, 5, 15, 30, 45, and 60 minutes). This is the pre-incubation step.
-
-
Initiate and Monitor the Reaction:
-
After each respective pre-incubation time, add the MAO-B substrate solution to all wells to start the reaction.
-
Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence at Ex/Em = 535/587 nm) kinetically for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic reads for each Lazabemide concentration at each pre-incubation time.
-
Plot the percentage of inhibition [(1 - (Vinhibited / Vuninhibited)) * 100] against the pre-incubation time for a fixed concentration of Lazabemide (e.g., a concentration near the IC50).
-
The optimal pre-incubation time is the point at which the percentage of inhibition reaches a plateau.
-
Protocol 2: Standard MAO-B Inhibition Assay with Lazabemide
This protocol describes a standard fluorometric assay to determine the IC50 value of Lazabemide.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Reagents:
-
Prepare reagents as described in Protocol 1.
-
-
Assay Setup and Pre-incubation:
-
To the wells of a 96-well plate, add the MAO-B enzyme solution.
-
Add the serial dilutions of Lazabemide (and a vehicle control) to the wells.
-
Incubate the plate at 37°C for the optimized pre-incubation time (e.g., 30 minutes).
-
-
Initiate and Monitor the Reaction:
-
Add the MAO-B substrate solution to all wells.
-
Measure the fluorescence kinetically for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition against the logarithm of the Lazabemide concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Lazabemide IC50 for MAO-B | ~30 nM | [1] |
| Lazabemide Ki for MAO-B | ~7.9 nM | |
| Recommended Pre-incubation Time | 30 minutes | [5] |
| Inhibition Type | Reversible, Competitive | [6] |
Visualizations
Caption: Experimental workflow for determining the optimal pre-incubation time.
Caption: Reversible binding of Lazabemide to MAO-B, establishing an equilibrium.
References
- 1. Pharmacokinetics and pharmacodynamics of single and multiple doses of the MAO-B inhibitor lazabemide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of lazabemide derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
ensuring the stability of Lazabemide Hydrochloride in cell culture media
This center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for ensuring the stability of Lazabemide Hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is readily soluble in water and DMSO, with a maximum concentration of up to 100 mM.[1] Some suppliers also report solubility in ethanol at 40 mg/mL.[2] To prepare a stock solution, dissolve the powder in your chosen solvent to the desired concentration. For example, to make a 10 mM stock solution, you would dissolve 2.361 mg of this compound (MW: 236.1) in 1 mL of sterile DMSO or water. It is recommended to use fresh, high-purity solvents, as moisture-absorbing DMSO can reduce solubility.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the compound's integrity. Recommendations vary slightly between suppliers but follow a general principle of keeping the compound dry and cold.
-
Powder: The solid form should be stored desiccated at room temperature.[3] Some safety data sheets may recommend storage at -20°C.[4]
-
Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[5][6] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2][5][6][7]
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: While the compound is stable under recommended storage conditions, its stability in aqueous cell culture media at 37°C has not been extensively reported in publicly available literature.[4] General factors that affect drug stability in biological matrices include pH, temperature, light exposure, oxidation, and enzymatic degradation by components in the media or secreted by cells.[8][9] this compound may be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4] Given these factors, it is highly recommended to prepare working solutions fresh for each experiment or to conduct a stability study in your specific cell culture medium (see Experimental Protocols section).
Q4: What are the potential signs of this compound degradation?
A4: Visual signs of degradation in powder or stock solutions can include a change in color or the appearance of precipitation. In experiments, a loss of biological activity (i.e., reduced inhibition of MAO-B) or inconsistent results between experiments are strong indicators that the compound may have degraded.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent or show a loss of expected biological activity.
This is a common problem that can often be traced back to compound stability. Use the following workflow to troubleshoot.
References
- 1. This compound | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound|103878-83-7|MSDS [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
identifying and avoiding experimental artifacts with Lazabemide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and avoiding potential experimental artifacts when working with Lazabemide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). Its high affinity for MAO-B makes it a potent tool for studying the role of this enzyme in various physiological and pathological processes.
Q2: What are the known off-target effects of this compound?
At high concentrations, Lazabemide can inhibit the uptake of monoamines such as noradrenaline and serotonin.[1] Additionally, it has been shown to possess antioxidant properties by inhibiting lipid peroxidation, an effect that is independent of its MAO-B inhibitory activity.[2]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in water and DMSO up to 100 mM. For cell-based assays, it is advisable to prepare concentrated stock solutions in DMSO and then dilute them in the appropriate aqueous buffer or cell culture medium to the final desired concentration. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes for storage.
Q4: Is this compound selective for MAO-B over MAO-A?
Yes, this compound is highly selective for MAO-B. The IC50 value for MAO-B inhibition is significantly lower than that for MAO-A, indicating a strong preferential inhibition of the B isoform.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent MAO-B inhibition | 1. Compound Precipitation: this compound may precipitate in certain buffers or at high concentrations. | 1a. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay system and does not exceed 0.5%. 1b. Visually inspect solutions for any signs of precipitation before use. 1c. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| 2. pH Sensitivity of MAO-B: MAO-B activity is highly dependent on pH, with optimal activity typically around pH 7.4. | 2a. Verify and maintain the pH of your assay buffer throughout the experiment. 2b. Avoid using acidic or highly basic buffers that could inactivate the enzyme. | |
| Unexpected Cellular Effects | 1. Off-Target Monoamine Uptake Inhibition: At concentrations significantly higher than the IC50 for MAO-B, Lazabemide can inhibit noradrenaline and serotonin reuptake.[1] | 1a. Use the lowest effective concentration of Lazabemide to achieve MAO-B inhibition. 1b. Include control experiments to assess the effects of Lazabemide on monoamine uptake in your specific cell model. |
| 2. Antioxidant Activity: Lazabemide can inhibit lipid peroxidation independently of MAO-B.[2] | 2a. Be aware of this potential confounding factor in experiments studying oxidative stress. 2b. Consider using other MAO-B inhibitors with different chemical scaffolds as controls to dissect the MAO-B-dependent versus independent effects. | |
| Assay Interference | 1. Fluorescence Quenching/Autofluorescence: As with many small molecules, there is a potential for interference with fluorescence-based assays. | 1a. Run a control experiment with Lazabemide and the fluorescent probe in the absence of the biological target to check for direct quenching or autofluorescence. 1b. If interference is observed, consider using a different fluorescent probe with distinct excitation and emission spectra or an alternative, non-fluorescence-based detection method (e.g., luminescence or absorbance). |
| 2. Non-Specific Binding: Lazabemide may bind to plastics or other surfaces, reducing its effective concentration in the assay. | 2a. Use low-binding microplates and pipette tips. 2b. Including a small percentage of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can help to reduce non-specific binding.[3] |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 (µM) | Reference |
| MAO-B | 0.03 | |
| MAO-A | > 100 | |
| Noradrenaline Uptake | 86 | [1] |
| Serotonin Uptake | 123 | [1] |
| Dopamine Uptake | > 500 | [1] |
Experimental Protocols
Protocol 1: In Vitro MAO-B Activity Assay
This protocol is a general guideline for measuring MAO-B activity and the inhibitory effect of this compound using a commercially available fluorometric assay kit.
-
Prepare Reagents:
-
Reconstitute MAO-B enzyme in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare the MAO-B substrate and fluorescent probe as per the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a black, clear-bottom 96-well plate.
-
Add the MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the MAO-B substrate.
-
Add the fluorescent probe that detects the product of the MAO-B reaction (often H₂O₂).
-
Incubate the plate at 37°C, protected from light, for the time recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of MAO-B inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Lazabemide's primary mechanism of action.
Caption: A typical in vitro MAO-B inhibition assay workflow.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the reproducibility of Lazabemide Hydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experimental results using Lazabemide Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] MAO-B is an enzyme responsible for breaking down neurotransmitters, particularly dopamine. By inhibiting MAO-B, Lazabemide increases the levels of dopamine in the brain.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in water and DMSO up to 100 mM.[1][2][3] For stock solutions, it is recommended to store them in aliquots at -20°C for use within one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[4] The solid compound should be desiccated at room temperature.[1][2]
Q3: What is the selectivity of Lazabemide for MAO-B over MAO-A?
A3: Lazabemide is highly selective for MAO-B. Its IC50 value for MAO-B is approximately 0.03 µM, while for MAO-A it is greater than 100 µM.[1][2]
Q4: Does this compound have effects other than MAO-B inhibition?
A4: Yes, at higher concentrations, Lazabemide can inhibit the uptake of noradrenaline and serotonin, with IC50 values of 86 µM and 123 µM, respectively.[1][5] It has minimal effect on dopamine uptake (IC50 > 500 µM).[1][5] Some studies also suggest it has antioxidant properties independent of its MAO-B inhibition.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No MAO-B Inhibition
| Possible Cause | Troubleshooting Step |
| Improper Stock Solution Preparation or Storage | - Verify the correct molecular weight was used for concentration calculations (236.1 g/mol ).[1] - Prepare fresh stock solutions in water or DMSO.[1] To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[3][4] - Aliquot stock solutions and store at -20°C or -80°C to avoid degradation from multiple freeze-thaw cycles.[4] |
| Enzyme Inactivity | - Ensure the MAO-B enzyme has been stored correctly and is active. Run a positive control with a known MAO-B substrate to confirm enzyme activity. - Avoid repeated freeze-thaw cycles of the enzyme. |
| Incorrect Assay Conditions | - Confirm the pH and temperature of the assay buffer are optimal for MAO-B activity. - Ensure the substrate concentration is appropriate for the assay. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations of the inhibitor, enzyme, and substrate. |
Issue 2: Compound Precipitation in Assay Medium
| Possible Cause | Troubleshooting Step |
| Low Solubility in Assay Buffer | - Although this compound is water-soluble, high concentrations in certain buffers may lead to precipitation. - If using a high concentration of Lazabemide, consider preparing it in a small amount of DMSO first and then diluting it in the assay buffer. Be mindful of the final DMSO concentration in your assay, as high levels can affect enzyme activity. |
| Interaction with Media Components | - Some components of cell culture media or assay buffers can interact with the compound, causing it to precipitate. - Test the solubility of Lazabemide in the specific buffer or media you are using before starting the experiment. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Incubation Times | - Ensure that the pre-incubation of the enzyme with Lazabemide and the reaction time with the substrate are consistent across all wells and experiments. |
| Edge Effects in Plate-Based Assays | - To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with buffer or media. |
| Cell-Based Assay Variability | - Ensure cells are evenly seeded and have reached the desired confluency before treatment. - Variations in cell health and passage number can affect results. Use cells within a consistent passage number range. |
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 236.1 g/mol | [1] |
| Solubility | Up to 100 mM in Water and DMSO | [1][2][3] |
| IC50 for MAO-B | 0.03 µM | [1][2] |
| IC50 for MAO-A | > 100 µM | [1][2] |
| Storage (Solid) | Desiccate at Room Temperature | [1][2] |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | [4] |
Experimental Protocols
Protocol 1: In Vitro MAO-B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on MAO-B.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Detection reagent (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM).
-
Enzyme Preparation: Dilute the recombinant MAO-B enzyme in cold assay buffer to the desired concentration.
-
Pre-incubation: Add 20 µL of each this compound dilution to the wells of the 96-well plate. Add 20 µL of assay buffer to the control wells. Add 20 µL of the diluted MAO-B enzyme to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate and the detection reagent in assay buffer. Add 60 µL of the reaction mixture to all wells to start the reaction.
-
Signal Detection: Immediately measure the fluorescence (or absorbance, depending on the detection reagent) at the appropriate wavelength in a microplate reader. Take readings every 5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Neuroprotection Assay (using SH-SY5Y cells)
This protocol outlines a method to evaluate the neuroprotective effects of this compound against an oxidative stressor.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide)
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 24 hours. Include a vehicle control (medium only).
-
Induction of Neurotoxicity: After the pre-treatment period, expose the cells to the neurotoxin (e.g., 100 µM 6-OHDA) for another 24 hours. Include a control group of cells not exposed to the neurotoxin.
-
Cell Viability Assessment: After the incubation with the neurotoxin, remove the medium and perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of the treated cells to the control cells (not exposed to the neurotoxin). Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.
Visualizations
Caption: Dopamine metabolism pathway and the inhibitory action of Lazabemide.
Caption: Workflow for assessing the neuroprotective effects of Lazabemide.
Caption: Decision tree for troubleshooting inconsistent MAO-B inhibition.
References
- 1. This compound | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 2. This compound (2460) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. This compound | CAS:103878-83-7 | Selective MAO-B inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. glpbio.com [glpbio.com]
- 5. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for pH effects in Lazabemide Hydrochloride activity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for pH effects in Lazabemide Hydrochloride activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane.[1][2][3] MAO-B is responsible for the oxidative deamination of various neurotransmitters, including dopamine. By inhibiting MAO-B, Lazabemide increases the levels of these neurotransmitters in the brain, which is the basis for its investigation in neurodegenerative diseases like Parkinson's disease.[1][4]
Q2: Why is controlling pH critical in Lazabemide activity assays?
Controlling pH is crucial for two main reasons:
-
Enzyme Activity: MAO-B, like most enzymes, has an optimal pH range for its catalytic activity. Significant deviations from this optimal pH can lead to a decrease in or complete loss of enzyme function. The optimal pH for MAO-B activity is generally in the range of 7.0 to 9.0.
-
Inhibitor Activity: The inhibitory potential of Lazabemide is pH-dependent. This is due to its chemical structure, which includes an amine group. The charge state of this group, which is determined by the pH of the solution, can influence how effectively the molecule binds to the active site of the MAO-B enzyme.
Q3: What is the pKa of Lazabemide and why is it important?
The pKa of Lazabemide is 8.9. The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (charged) and deprotonated (uncharged) forms. This is a critical parameter because the uncharged form of some monoamine oxidase inhibitors is thought to bind more effectively to the enzyme's active site.[4] Therefore, as the pH of the assay buffer approaches the pKa of Lazabemide, the proportion of the more active, uncharged form increases, which can lead to a lower IC50 value (i.e., higher potency).
Q4: What is the optimal pH for a this compound activity assay?
The optimal pH for a Lazabemide activity assay is a balance between maintaining maximal MAO-B enzyme activity and ensuring the inhibitor is in its most active form. Generally, a pH between 7.4 and 8.5 is recommended. It is advisable to perform a pH profile experiment to determine the optimal pH for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent pH of the assay buffer. | Prepare fresh buffer for each experiment and verify the pH with a calibrated pH meter just before use. Ensure all components are at room temperature before mixing. |
| Lower than expected potency (high IC50 value). | The assay pH is too low, leading to a higher proportion of the less active, protonated form of Lazabemide. | Increase the pH of the assay buffer, for example, from 7.4 to 8.0 or 8.5, and re-determine the IC50. |
| Low or no MAO-B enzyme activity. | The assay pH is outside the optimal range for the enzyme (e.g., below 6.0 or above 9.5). | Check the pH of your buffer. Prepare a fresh buffer at a pH known to be optimal for MAO-B (e.g., 7.8). |
| Precipitation of this compound in the assay well. | The pH of the buffer may affect the solubility of the compound. | Ensure that the final concentration of any solvent (like DMSO) used to dissolve Lazabemide is low and consistent across all wells. Visually inspect the wells for any precipitation. |
Quantitative Data Summary
The inhibitory potency of Lazabemide against MAO-B, as measured by its IC50 value, is expected to be influenced by the pH of the assay buffer. The following table provides an illustrative example of this relationship, based on the physicochemical properties of Lazabemide and general principles of enzyme inhibition.
Table 1: Illustrative pH-Dependent IC50 of Lazabemide for MAO-B
| Assay pH | Predominant form of Lazabemide | Expected Relative IC50 (nM) |
| 7.0 | Protonated (Charged) | ~50 |
| 7.4 | Mix of protonated and uncharged | ~30 |
| 8.0 | Mix of protonated and uncharged | ~15 |
| 8.9 | 50% Protonated, 50% Uncharged | ~10 |
Note: This data is for illustrative purposes to demonstrate the expected trend and is not based on a specific experimental dataset.
Experimental Protocols
Detailed Methodology for MAO-B Activity Assay and Lazabemide Inhibition
This protocol is for a fluorometric assay that measures the hydrogen peroxide (H₂O₂) produced by the MAO-B-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
MAO-B substrate (e.g., Benzylamine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, or other pH as required)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Buffer Preparation: Prepare a series of 50 mM sodium phosphate buffers with different pH values (e.g., 7.0, 7.4, 8.0, 8.5, 9.0). Verify the final pH of each buffer with a calibrated pH meter.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen assay buffer.
-
Prepare a working solution of MAO-B enzyme in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare a reaction mixture containing the MAO-B substrate, HRP, and Amplex® Red in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the assay buffer (or Lazabemide dilutions) to the wells of the 96-well plate.
-
Add 25 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30 minutes at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
To determine the IC50 of Lazabemide, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Mechanism of MAO-B catalysis and its inhibition by Lazabemide.
Caption: Step-by-step workflow for determining the IC50 of Lazabemide.
Caption: Influence of pH on the inhibitory activity of Lazabemide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lazabemide Datasheet DC Chemicals [dcchemicals.com]
- 3. labshake.com [labshake.com]
- 4. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in Lazabemide Hydrochloride delivery for in vivo studies
Welcome to the technical support center for Lazabemide Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this selective, reversible monoamine oxidase B (MAO-B) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide: In Vivo Studies
This guide addresses specific issues that may arise during preclinical experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or low drug exposure (plasma/brain levels) | 1. Formulation Issues: this compound may precipitate out of solution, especially if the pH is not optimal or if stored improperly. | 1. Optimize Formulation: Prepare fresh solutions daily using sterile saline (0.9% NaCl) or a buffered solution (e.g., PBS pH 7.4). Ensure complete dissolution. For oral gavage, a solution in water is appropriate given its solubility. For intraperitoneal (IP) injection, sterile saline is recommended. Avoid using DMSO for final dosing solutions in animals due to potential toxicity. 2. Check Administration Technique: Ensure accurate oral gavage or IP injection technique to avoid misdosing. For oral gavage, verify the proper placement of the gavage tube. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs. |
| 2. Rapid Metabolism/Clearance: While human studies indicate a half-life of 8-9 hours, this may be shorter in rodents, which generally have faster metabolic rates.[1][2][3][4][5][6][7] | 3. Adjust Dosing Regimen: Consider a twice-daily dosing schedule to maintain more consistent drug levels, as was done in human clinical trials.[5][6] Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life in your specific animal model and strain. | |
| Lack of efficacy (no significant MAO-B inhibition in the brain) | 1. Insufficient Dose: The administered dose may not be high enough to achieve therapeutic concentrations in the central nervous system (CNS). | 1. Dose Escalation: If you are not seeing the expected pharmacodynamic effect, consider a dose-escalation study. A dose of 3 mg/kg has been used in mice.[8] Based on studies with other MAO-B inhibitors in rats, doses in the range of 1-3 mg/kg (IP) could be a starting point.[9] |
| 2. Poor Brain Penetration: The compound may not be efficiently crossing the blood-brain barrier (BBB) in your model. | 2. Verify Brain Concentrations: Measure the concentration of Lazabemide in both plasma and brain tissue to determine the brain-to-plasma ratio. This will confirm whether the compound is reaching its target. | |
| 3. Assay Issues: The method used to measure MAO-B activity may not be sensitive enough or may be performed incorrectly. | 3. Validate Pharmacodynamic Assay: Ensure your assay for MAO-B activity is validated. Use appropriate positive and negative controls. See the detailed protocol below for measuring MAO-B activity in brain tissue. | |
| Adverse Events or Toxicity in Animals | 1. High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). | 1. Reduce Dose: If adverse effects are observed (e.g., lethargy, agitation, weight loss), reduce the dose. In human studies, headaches were the most frequent adverse event at higher doses.[5] |
| 2. Formulation/Vehicle Effects: The vehicle used for administration may be causing local irritation or systemic toxicity (e.g., high concentrations of DMSO). | 2. Use Isotonic and Biocompatible Vehicles: For IP and IV injections, use sterile, isotonic solutions like 0.9% saline or PBS. For oral gavage, water is a suitable vehicle. If a co-solvent is necessary, keep the percentage as low as possible. | |
| 3. Off-Target Effects: At high concentrations, Lazabemide can inhibit monoamine uptake.[10][11] | 3. Assess Off-Target Activity: If unexpected behavioral effects are observed, consider the possibility of off-target pharmacology. Correlate these effects with plasma and brain drug concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound (Ro 19-6327) is a selective and reversible inhibitor of MAO-B.[11][12][13] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN₃O·HCl | |
| Molecular Weight | 236.1 g/mol | |
| Appearance | White crystalline solid | - |
| Solubility | Soluble to 100 mM in water and DMSO | [10] |
| Storage | Desiccate at room temperature | |
| Purity | ≥98% | [10] |
Q2: What is the mechanism of action of Lazabemide?
A2: Lazabemide is a selective, reversible inhibitor of monoamine oxidase B (MAO-B).[11][12][13] MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, Lazabemide increases the levels of dopamine, which is beneficial in neurodegenerative diseases like Parkinson's disease. Its IC₅₀ values are approximately 0.03 µM for MAO-B and >100 µM for MAO-A, demonstrating its high selectivity for MAO-B.[10]
Q3: What is a good starting dose for in vivo studies in rodents?
A3: There is limited public data on dose-response relationships in rodents. However, a study in mice demonstrated a neuroprotective effect at a dose of 3 mg/kg.[8] Studies with other potent MAO-B inhibitors, such as rasagiline, have used intraperitoneal (IP) doses of 1-3 mg/kg in rats.[9] Therefore, a starting dose in the range of 1-5 mg/kg is a reasonable starting point for efficacy studies. A pilot dose-finding study is highly recommended to determine the optimal dose for your specific model and endpoint.
Q4: What vehicle should I use for administration?
A4: Given its high solubility in water, this compound can be dissolved in sterile 0.9% saline or phosphate-buffered saline (PBS) for intraperitoneal (IP) or intravenous (IV) administration. For oral gavage, sterile water is a suitable vehicle. It is recommended to prepare fresh solutions daily and ensure the compound is fully dissolved before administration.
Q5: How can I be sure the drug is reaching the brain?
A5: The most direct way is to perform a pharmacokinetic study where you measure drug concentrations in both plasma and brain tissue at various time points after administration. This will allow you to calculate the brain-to-plasma ratio. An indirect but effective method is to measure the pharmacodynamic effect of the drug, which is the inhibition of MAO-B activity in the brain. If you observe a dose-dependent inhibition of MAO-B in the brain, it is a strong indication that the drug is crossing the blood-brain barrier and engaging its target.
Experimental Protocols
Protocol 1: Preparation of Dosing Solution for Rodents
This protocol provides a general method for preparing a dosing solution for oral gavage or intraperitoneal injection.
-
Determine the required concentration: Based on the desired dose (e.g., 3 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. Assume a standard dosing volume (e.g., 10 mL/kg for oral gavage, 5 mL/kg for IP injection).
-
Example for a 3 mg/kg dose with a 10 mL/kg dosing volume:
-
Concentration = 3 mg/kg / 10 mL/kg = 0.3 mg/mL
-
-
-
Weigh the compound: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolve in vehicle:
-
For a 0.3 mg/mL solution, add the appropriate volume of sterile 0.9% saline (for IP) or sterile water (for oral gavage) to the weighed compound.
-
Vortex or sonicate briefly until the compound is completely dissolved. The solution should be clear and free of particulates.
-
-
Sterilization (for IP/IV): If necessary, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light, and visually inspect for any precipitation before use.
Protocol 2: Measurement of MAO-B Activity in Rodent Brain Tissue
This protocol is based on a common method for measuring MAO activity using kynuramine as a substrate. The oxidation of kynuramine by MAO leads to the formation of 4-hydroxyquinoline, which can be measured spectrophotometrically.
-
Tissue Homogenization:
-
Euthanize the animal at the desired time point after Lazabemide administration.
-
Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.05 M phosphate buffer (pH 7.8).
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA or Bradford assay).
-
-
MAO Activity Assay:
-
Prepare a reaction medium containing 0.19 mM kynuramine dihydrobromide in 0.05 M phosphate buffer (pH 7.8).
-
In a 1 mL cuvette, add the brain supernatant to the kynuramine solution. The final protein concentration should be in the range of 20-200 µg/mL.
-
Incubate the reaction mixture at 37°C.
-
Measure the increase in optical density at 327 nm over time (e.g., every 5 minutes for 30 minutes) using a spectrophotometer. This wavelength corresponds to the formation of 4-hydroxyquinoline.
-
-
Calculation of MAO Activity:
-
Calculate the rate of change in absorbance over the linear portion of the reaction.
-
Use the molar extinction coefficient of 4-hydroxyquinoline to convert the rate of absorbance change to the rate of product formation (nmol/min).
-
Normalize the activity to the protein concentration of the sample (nmol/min/mg protein).
-
-
Selective Inhibition (Optional):
-
To specifically measure MAO-B activity, pre-incubate a separate aliquot of the brain homogenate with a selective MAO-A inhibitor (e.g., clorgyline) before adding the kynuramine substrate. The remaining activity will be attributable to MAO-B.
-
Visualizations
Signaling Pathway
References
- 1. Dopamine metabolism and neurotransmission in primate brain in relationship to monoamine oxidase A and B inhibition [ouci.dntb.gov.ua]
- 2. medkoo.com [medkoo.com]
- 3. Mixed linear and non-linear disposition of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed linear and non-linear disposition of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of single and multiple doses of the MAO-B inhibitor lazabemide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Studies with rasagiline, a MAO-B inhibitor, in experimental focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 11. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lazabemide (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in MAO-B Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in their Monoamine Oxidase B (MAO-B) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for ensuring reproducibility in a MAO-B assay?
A1: The most critical factors include:
-
Reagent Quality and Handling: Ensure the purity of the MAO-B enzyme, substrate, and inhibitors. Proper storage and handling, such as avoiding repeated freeze-thaw cycles for the enzyme and protecting fluorescent probes from light, are crucial.[1][2]
-
Consistent Assay Conditions: Maintain a constant temperature (typically 37°C), pH, and incubation time across all experiments.[2][3]
-
Accurate Pipetting: Use calibrated pipettes and proper techniques, especially in high-throughput screening (HTS) formats, to minimize volume errors.
-
Appropriate Controls: Always include positive controls (known inhibitors like Selegiline or Deprenyl), negative controls (no inhibitor), and solvent controls to ensure the validity of the results.[1][3][4]
Q2: How do I choose the right substrate for my MAO-B assay?
A2: The choice of substrate depends on the assay format and the specific research question. Benzylamine and phenylethylamine are highly specific substrates for MAO-B.[5] Tyramine can be used but is a substrate for both MAO-A and MAO-B.[2] For fluorometric assays that detect hydrogen peroxide (H₂O₂), a substrate that yields a robust signal upon oxidation is necessary.[2] Kynuramine can be used as a nonselective substrate for both MAO-A and MAO-B in chromatographic assays.[6]
Q3: What is the difference between a reversible and an irreversible MAO-B inhibitor, and how does it affect my assay?
A3: Irreversible inhibitors, like selegiline and rasagiline, bind covalently to the enzyme, leading to permanent inactivation.[7] Their effect can only be overcome by the synthesis of new enzyme molecules.[8] Reversible inhibitors, such as safinamide, bind non-covalently and their inhibition can be reversed by dilution or washing.[7][] In an assay, irreversible inhibitors may require a pre-incubation step with the enzyme before adding the substrate to ensure complete inactivation. For reversible inhibitors, this pre-incubation time is also important to allow the binding to reach equilibrium.
Q4: Can the solvent used to dissolve my test compounds interfere with the assay?
A4: Yes, the solvent can significantly impact enzyme activity. It is recommended that the final solvent concentration in the assay be no more than 2% by volume.[1][2] Always run a "solvent control" containing the same concentration of solvent as the test compound wells to assess its effect on MAO-B activity.[1] Dimethyl sulfoxide (DMSO) is a common solvent but can inhibit enzyme activity at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells (High %CV) | - Inaccurate pipetting or mixing. - Temperature gradients across the microplate. - Edge effects in the microplate. | - Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. Mix wells thoroughly. - Incubate the plate in a temperature-controlled environment and allow it to equilibrate. - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Low signal or no enzyme activity | - Inactive enzyme due to improper storage (e.g., repeated freeze-thaw cycles).[1][2] - Assay buffer is cold or at the wrong pH. - Omission of a critical reagent (e.g., developer, substrate). - Incorrect plate reader settings (wavelengths). | - Aliquot the enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment.[1] - Ensure all reagents, especially the assay buffer, are equilibrated to room temperature or the assay temperature (e.g., 37°C) before use.[1] - Carefully follow the protocol and create a checklist for reagent addition. - Verify the excitation and emission wavelengths are correct for the fluorometric probe being used (e.g., Ex/Em = 535/587 nm).[2][10] |
| High background signal | - Autofluorescence of test compounds or the microplate. - Contamination of reagents with fluorescent substances. - Substrate degradation or spontaneous oxidation. | - Read the fluorescence of the test compound in assay buffer without the enzyme to check for intrinsic fluorescence. Use black, flat-bottom plates to minimize background.[1] - Use high-purity reagents and ultrapure water.[1] - Prepare substrate solutions fresh before each experiment. |
| Inconsistent IC₅₀ values | - Assay was not performed within the linear range of the reaction. - Test compound instability or precipitation at higher concentrations. - Inappropriate inhibitor pre-incubation time. | - Determine the optimal enzyme concentration and reaction time to ensure the reaction is linear. Run a kinetic assay to find the linear range.[10] - Check the solubility of the test compound in the assay buffer. - Optimize the pre-incubation time of the enzyme and inhibitor to ensure binding equilibrium is reached (typically 10-15 minutes).[1][11] |
| Test compound appears to be an activator | - Test compound has intrinsic fluorescence at the assay wavelengths. - Compound interferes with the detection system (e.g., inhibits the horseradish peroxidase in a coupled assay). | - Subtract the fluorescence of the compound-only control from the test wells. - To check for interference with the developer, you can run a control where H₂O₂ is added directly, bypassing the MAO-B enzyme.[2][10] |
Experimental Protocols
Protocol: Fluorometric MAO-B Inhibitor Screening Assay
This protocol is a generalized method based on the detection of H₂O₂, a byproduct of MAO-B activity.[2]
1. Reagent Preparation:
-
MAO-B Assay Buffer: Prepare a buffer solution (e.g., phosphate buffer or HEPES) at pH 7.4. Equilibrate to room temperature before use.[3][11]
-
MAO-B Enzyme: Reconstitute the lyophilized enzyme in assay buffer. Aliquot into single-use vials and store at -80°C to avoid freeze-thaw cycles.[1] On the day of the assay, dilute the enzyme to the desired working concentration in cold assay buffer and keep on ice.
-
Substrate Solution: Prepare the MAO-B substrate (e.g., Tyramine) in ultrapure water. Store at -20°C.[2]
-
Test Compounds & Controls: Dissolve test inhibitors and a positive control inhibitor (e.g., Selegiline) in a suitable solvent (e.g., DMSO).[2] Prepare serial dilutions to generate a 10X working solution in assay buffer.
-
Detection Reagent Mix: Prepare a mix containing a fluorescent probe (e.g., Amplex Red, GenieRed Probe) and Horseradish Peroxidase (HRP) in assay buffer.[3] Protect this solution from light.
2. Assay Procedure (96-well plate format):
-
Add 10 µL of the 10X test compound, positive control, or solvent control to the appropriate wells of a black, flat-bottom 96-well plate.[2]
-
Prepare the MAO-B enzyme working solution. Add 50 µL of this solution to each well.
-
Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.[2][10]
-
Prepare the MAO-B Substrate Solution containing the substrate and the developer/probe mix.[2]
-
Initiate the enzymatic reaction by adding 40 µL of the Substrate Solution to each well. Mix well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-40 minutes) at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).[10] Protect the plate from light between readings.
3. Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition for each test compound concentration relative to the solvent control: % Inhibition = (1 - (Slope of Test Compound / Slope of Solvent Control)) * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Table 1: Kinetic Parameters of MAO-B with Common Substrates
| Substrate | Kₘ Value | Source |
| Benzylamine | 0.80 µM | [4] |
| Serotonin (MAO-A) | 1.66 µM | [4] |
Table 2: IC₅₀ Values of Standard MAO Inhibitors
| Inhibitor | Target | IC₅₀ Value | Source |
| Deprenyl (Selegiline) | MAO-B | 7.04 nM | [4] |
| Clorgyline | MAO-A | 2.99 nM | [4] |
| Clorgyline (on MAO-A) | MAO-A | 0.017 µM | [12] |
| Deprenyl (on MAO-A) | MAO-A | 7.0 µM | [12] |
Note: The IC₅₀ of Deprenyl on MAO-A is significantly higher, demonstrating its selectivity for MAO-B.[12]
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: MAO-B enzymatic reaction and mechanism of inhibition.
Caption: Standard workflow for a MAO-B inhibitor screening assay.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. assaygenie.com [assaygenie.com]
- 3. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Lazabemide Hydrochloride precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Lazabemide Hydrochloride stock solutions, with a focus on preventing and resolving precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in both water and DMSO up to a concentration of 100 mM.[1][2][3][4] The choice of solvent will depend on the specific requirements of your experiment.
Q2: What is the maximum recommended concentration for a this compound stock solution?
A2: The maximum recommended concentration for this compound in both water and DMSO is 100 mM.[1][4] Preparing solutions at higher concentrations may increase the risk of precipitation.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored desiccated at room temperature.[1][2][4] Stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] It is recommended to use stock solutions stored at -20°C within one month and those stored at -80°C within six months.[2]
Q4: My this compound solution has precipitated. What should I do?
A4: If you observe precipitation, you can try to redissolve the compound by gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[2] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Q5: Can I store my this compound stock solution at 4°C?
A5: Long-term storage of this compound stock solutions at 4°C is not recommended as it may increase the likelihood of precipitation. For short-term storage (a few days), 4°C may be acceptable, but it is crucial to visually inspect the solution for any signs of precipitation before use. For longer-term storage, freezing at -20°C or -80°C is advised.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation.
Issue: Precipitation observed in the stock solution upon storage.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Prepare a new stock solution at a lower concentration (e.g., 10 mM or 50 mM). |
| Improper storage | Ensure stock solutions are stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Solvent saturation | If the precipitate does not redissolve upon warming, the solvent may be saturated. Prepare a fresh, less concentrated stock solution. |
Issue: Precipitation observed after diluting the stock solution in an aqueous buffer (e.g., PBS).
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of the compound at the final concentration | Lower the final concentration of this compound in the buffer. |
| pH of the buffer | The hydrochloride salt of a compound can sometimes precipitate in neutral or alkaline buffers. Check the pH of your buffer. If possible, test the solubility in a buffer with a slightly more acidic pH. |
| Buffer components | Certain buffer components may interact with the compound, causing it to precipitate. If possible, try a different buffer system. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 23.61 |
| DMSO | 100 | 23.61 |
Data is based on a molecular weight of 236.1 g/mol .[2][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tube
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.361 mg of this compound (assuming a molecular weight of 236.1 g/mol ).
-
Transfer the powder to a sterile polypropylene tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution from 2.361 mg, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Gently warm the solution to 37°C if necessary to aid dissolution.
-
Once the solution is clear, aliquot it into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Troubleshooting guide for this compound stock solution precipitation.
References
Technical Support Center: Ensuring Specificity in Lazabemide Hydrochloride Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure specificity in Lazabemide Hydrochloride binding studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as Ro 19-6327) is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Its primary target is MAO-B, an enzyme located in the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters.
Q2: How can I be sure that the binding I am observing is specific to MAO-B?
Ensuring binding specificity is crucial. This can be achieved through several experimental controls:
-
Competition Binding Assays: Use a known selective MAO-B inhibitor (e.g., selegiline or rasagiline) as a competitor. If Lazabemide is binding to the same site, you should observe a concentration-dependent displacement of the radioligand.
-
Use of MAO-A Selective Inhibitors: To confirm that Lazabemide is not binding to MAO-A, perform competition experiments with a selective MAO-A inhibitor (e.g., clorgyline). At concentrations where Lazabemide shows significant binding, a selective MAO-A inhibitor should not displace the radioligand.
-
Assays with MAO-B Deficient Tissues/Cells: If available, perform binding assays on tissues or cell lines that do not express MAO-B. A lack of specific binding in these samples would confirm MAO-B specificity.
Q3: Lazabemide is a reversible inhibitor. How does this affect my binding assay design?
The reversible nature of Lazabemide binding requires careful consideration of incubation times and washing steps. Unlike irreversible inhibitors, Lazabemide can dissociate from its target.[1]
-
Equilibrium: Ensure your incubation time is sufficient to reach equilibrium. This may need to be determined empirically by performing a time-course experiment.
-
Washing: Minimize the duration and temperature of washing steps to reduce the dissociation of the Lazabemide-receptor complex. Rapid filtration is generally preferred over centrifugation and extensive washing.
Q4: I am observing high non-specific binding. What are the common causes and solutions?
High non-specific binding can obscure your specific signal. Consider the following:
-
Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Aim for a concentration at or below the Kd value.
-
Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce binding to non-target proteins and surfaces.
-
Filter Pre-treatment: Pre-soaking your filters (e.g., with polyethyleneimine for positively charged ligands) can reduce non-specific binding to the filter itself.
-
Washing Buffer: Ensure your washing buffer is at the correct pH and ionic strength. Sometimes, a cold wash buffer can help reduce dissociation while removing unbound ligand.
Q5: Are there any known off-target effects of Lazabemide that I should be aware of?
At high concentrations, Lazabemide can inhibit monoamine uptake, with IC50 values of 86 µM for noradrenaline, 123 µM for serotonin, and >500 µM for dopamine uptake.[2][3] Additionally, Lazabemide has been shown to possess antioxidant properties independent of its MAO-B inhibition by partitioning into the membrane lipid bilayer.[4] It is important to work at concentrations relevant to its MAO-B inhibitory activity to minimize these off-target effects.
Data Presentation
| Parameter | Value | Species/Tissue | Reference |
| Ki (MAO-B) | 7.9 nM | Not Specified | [1] |
| Kd ([3H]-Ro 19-6327) | 18.4 nM | Rat Cerebral Cortex | [2] |
| Bmax ([3H]-Ro 19-6327) | 3.45 pmol/mg protein | Rat Cerebral Cortex | [2] |
| IC50 (MAO-B) | 0.03 µM (30 nM) | Not Specified | [2] |
| IC50 (MAO-A) | > 100 µM | Not Specified | [2] |
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol is designed to determine the binding affinity of this compound for MAO-B by competing against a known radioligand, such as [3H]-Lazabemide (Ro 19-6327) or another suitable MAO-B radioligand.
Materials:
-
Tissue Preparation: Rat brain cortex (or other tissue expressing MAO-B)
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
-
Radioligand: [3H]-Lazabemide (or a suitable alternative)
-
Competitors:
-
Unlabeled this compound
-
Non-specific binding control: A high concentration of a selective MAO-B inhibitor (e.g., 10 µM Selegiline)
-
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
-
Filtration apparatus
Methodology:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold Homogenization Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Selegiline), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of unlabeled this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters quickly with 3 x 1 mL of ice-cold Wash Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled Lazabemide.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Workflow for a this compound radioligand binding assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Validation of Synthesized Lazabemide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthesized Lazabemide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthesized this compound?
A1: The generally accepted purity for this compound is ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). However, for detailed batch-specific specifications, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier.
Q2: What are the common analytical techniques used to assess the purity of this compound?
A2: The most common and recommended technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Other techniques that can be employed for comprehensive impurity profiling include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of unknown impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q3: My HPLC chromatogram shows a broad or tailing peak for this compound. What are the possible causes and solutions?
A3: Peak broadening or tailing for basic compounds like Lazabemide can be due to several factors:
-
Secondary interactions with residual silanols on the HPLC column: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
-
Inappropriate mobile phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to ensure it is in a single ionic form.
-
Column overload: Reduce the sample concentration or injection volume.
-
Column contamination or aging: Flush the column with a strong solvent or replace it if necessary.
Q4: I am observing unexpected peaks in my chromatogram. What could be their origin?
A4: Unexpected peaks can be either synthesis-related impurities or degradation products.
-
Synthesis-related impurities: These can arise from starting materials, reagents, or side reactions during the synthesis process. Common starting materials for Lazabemide synthesis include 5-chloro-2-cyanopyridine and ethylenediamine. Impurities could include unreacted starting materials or by-products from incomplete reactions.
-
Degradation products: this compound may degrade under stress conditions such as acidic or basic hydrolysis, oxidation, or photolysis. It is essential to perform forced degradation studies to identify potential degradation products.
Q5: How can I identify the unknown peaks in my chromatogram?
A5: LC-MS is a powerful technique for identifying unknown impurities. The mass spectrometer provides mass-to-charge ratio (m/z) information, which can help in determining the molecular weight of the impurity. Further structural elucidation can be achieved using tandem MS (MS/MS) and high-resolution mass spectrometry (HRMS).
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the purity validation of this compound.
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No peak or very small peak | Injection failure | Check autosampler and syringe for proper functioning. Manually inject a standard to confirm system performance. |
| Incorrect mobile phase composition | Prepare fresh mobile phase and ensure correct proportions of all components. | |
| Detector issue | Check detector lamp and ensure it is turned on and has sufficient energy. | |
| Ghost peaks | Contaminated mobile phase or glassware | Use high-purity solvents and thoroughly clean all glassware. |
| Carryover from previous injections | Implement a robust needle wash protocol in the autosampler method. | |
| Fluctuating baseline | Air bubbles in the system | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. |
| Leaks in the system | Check all fittings and connections for any signs of leakage. | |
| Retention time drift | Inconsistent mobile phase composition | Use a mobile phase preparation protocol that ensures consistency between batches. |
| Column temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Column degradation | Replace the column if it has exceeded its recommended lifetime or performance has significantly deteriorated. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a general method for the purity determination of this compound. Method validation and optimization are recommended for specific laboratory conditions.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer to adjust pH
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (pH adjusted to ~2.5). The exact ratio should be optimized for best separation. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: Wavelength to be determined based on the UV spectrum of this compound (a wavelength around 240-280 nm is a reasonable starting point).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the synthesized sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products.[1][2][3]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60-80 °C for a specified time.
-
Basic Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60-80 °C for a specified time.
-
Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light.
Procedure:
-
Subject the this compound sample to each of the stress conditions for a sufficient duration to achieve 5-20% degradation.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples using the developed HPLC method.
-
Analyze the stressed samples using LC-MS to identify the mass of the degradation products, which will aid in their structural elucidation.
Data Presentation
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from any impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). |
Visualizations
Caption: Workflow for Purity Validation of this compound.
Caption: Logical Flow for Troubleshooting HPLC Issues.
References
addressing inconsistencies in Lazabemide Hydrochloride efficacy between cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in the efficacy of Lazabemide Hydrochloride observed between different cell lines during in-vitro experiments.
Troubleshooting Guide
Researchers may observe variable responses to this compound when treating different cancer cell lines. This guide is designed to help identify the potential sources of these inconsistencies and to suggest experimental approaches to understand the differential efficacy.
Question: We are observing significant differences in the cytotoxic/anti-proliferative effects of this compound across our panel of cancer cell lines. What are the potential reasons for this?
Answer:
Inconsistencies in the efficacy of this compound between different cell lines can be attributed to several factors, primarily revolving around the expression and activity of its target, Monoamine Oxidase B (MAO-B), and the unique molecular and metabolic characteristics of each cell line. Below are the most probable causes and suggested troubleshooting steps.
Differential Expression of the Drug Target (MAO-B)
The most likely reason for varied efficacy is the differing expression levels of MAO-B protein in the cancer cell lines being tested. Since Lazabemide is a selective MAO-B inhibitor, its effect is contingent on the presence of its target.
-
Hypothesis: Cell lines with high MAO-B expression will be more sensitive to this compound, assuming MAO-B activity contributes to the cancer cell's survival or proliferation. Conversely, cell lines with low or negligible MAO-B expression will likely show resistance.
-
Evidence from Literature: MAO-B expression is known to be heterogeneous across different tumor types. High expression has been reported in gliomas, colorectal cancer, and lung adenocarcinoma, while its role and expression levels in other cancers, such as renal and breast cancer, can be variable.[1][2][3][4][5][6]
-
Troubleshooting Steps:
-
Quantify MAO-B Expression: Perform Western blot analysis or quantitative RT-PCR on cell lysates from your panel of cell lines to determine the relative protein and mRNA expression levels of MAO-B.
-
Correlate Expression with Efficacy: Plot the quantified MAO-B expression levels against the observed IC50 values for this compound in each cell line to determine if there is a correlation.
-
Variations in Downstream Signaling Pathways
MAO-B's enzymatic activity leads to the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[7][8] ROS can act as a second messenger, influencing various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis, such as NF-κB and HIF-1α.[1][3][5][9]
-
Hypothesis: The dependency of a cancer cell line on MAO-B-mediated ROS production for activating pro-survival signaling pathways will determine its sensitivity to this compound. Cell lines that are more reliant on these pathways will be more affected by MAO-B inhibition.
-
Troubleshooting Steps:
-
Measure ROS Levels: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels in your cell lines at baseline and after treatment with this compound.
-
Assess Pathway Activation: Use Western blotting to examine the phosphorylation status or expression levels of key proteins in pathways like NF-κB (e.g., phospho-p65) and HIF-1α in response to this compound treatment in both sensitive and resistant cell lines.
-
Metabolic Heterogeneity of Cancer Cell Lines
Cancer cells exhibit diverse metabolic phenotypes. Some are highly glycolytic (the Warburg effect), while others rely more on oxidative phosphorylation. MAO-B is a mitochondrial enzyme, and its activity is linked to mitochondrial function and metabolism.
-
Hypothesis: The metabolic state of a cancer cell line may influence its susceptibility to a MAO-B inhibitor. For instance, cells with high mitochondrial activity and a reliance on metabolic pathways influenced by MAO-B may be more sensitive. The metabolic landscape of cancer cell lines is known to be heterogeneous and can influence drug sensitivity.[10][11][12][13]
-
Troubleshooting Steps:
-
Characterize Metabolic Phenotype: Use metabolic assays (e.g., Seahorse XF Analyzer) to determine the basal metabolic profile (glycolysis vs. oxidative phosphorylation) of your cell lines.
-
Correlate Metabolism with Efficacy: Analyze whether there is a correlation between the metabolic phenotype of the cell lines and their sensitivity to this compound.
-
Potential for Off-Target Effects and Differential Drug Transport
While Lazabemide is a selective MAO-B inhibitor, the possibility of off-target effects that vary between cell lines cannot be entirely ruled out, although specific off-target effects in cancer cells are not well-documented. Additionally, differences in the expression of drug uptake and efflux transporters (e.g., P-glycoprotein) can lead to different intracellular concentrations of the drug.
-
Hypothesis: Inconsistent efficacy could be due to cell line-specific off-target effects or variations in the ability of the cells to accumulate this compound.
-
Troubleshooting Steps:
-
Gene Knockdown/Overexpression: In a sensitive cell line, use siRNA to knock down MAO-B expression. If the cells become resistant, it confirms the on-target effect. Conversely, overexpressing MAO-B in a resistant cell line may increase its sensitivity.
-
Drug Accumulation Studies: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound in sensitive versus resistant cell lines after a defined incubation period.
-
Data Presentation
When investigating inconsistencies, it is crucial to present quantitative data in a clear and structured manner.
Table 1: Example of Comparative Efficacy and MAO-B Expression Data
| Cell Line | Cancer Type | Lazabemide HCl IC50 (µM) | Relative MAO-B Protein Expression (normalized to β-actin) |
| U-87 MG | Glioblastoma | 15.2 ± 2.1 | 1.85 |
| A549 | Lung Carcinoma | 25.8 ± 3.5 | 1.20 |
| HT-29 | Colorectal Adenocarcinoma | 42.1 ± 5.3 | 0.95 |
| MCF-7 | Breast Adenocarcinoma | > 100 | 0.15 |
| PC-3 | Prostate Adenocarcinoma | > 100 | 0.05 |
Experimental Protocols
Below are detailed methodologies for key experiments to troubleshoot inconsistent efficacy.
Protocol 1: Western Blot for MAO-B Protein Expression
This protocol allows for the semi-quantitative determination of MAO-B protein levels in different cell lines.[14][15][16][17][18]
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAO-B (e.g., rabbit polyclonal anti-MAO-B) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the MAO-B signal to the loading control.
-
Protocol 2: Cell Viability Assay (MTT/XTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19][20][21][22]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density for each cell line.
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with a range of concentrations and incubate for the desired time period (e.g., 48 or 72 hours). Include vehicle-only controls.
-
-
MTT/XTT Addition:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
-
-
Solubilization (for MTT assay):
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26]
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Harvest both adherent and floating cells.
-
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the compensation and gates.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in a responsive cancer cell.
Caption: Troubleshooting workflow for addressing inconsistent this compound efficacy.
Caption: Logical relationships of factors contributing to inconsistent efficacy.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be effective against all types of cancer?
A1: Not necessarily. The effectiveness of this compound as a potential anti-cancer agent is likely context-dependent. Its primary mechanism of action is the inhibition of MAO-B. Therefore, its efficacy is predicted to be highest in cancers that not only express high levels of MAO-B but also rely on its activity for their growth and survival.
Q2: We see no effect of this compound even at high concentrations in our cell line. What does this mean?
A2: This strongly suggests that your cell line may have very low or no expression of MAO-B, or that MAO-B activity is not critical for the survival and proliferation of this particular cell line. We recommend performing a Western blot to confirm the absence of MAO-B protein as a first step.
Q3: Can issues with the compound itself or experimental technique cause inconsistent results?
A3: Yes. It is crucial to rule out experimental artifacts. Ensure the following:
-
Compound Integrity: Verify the purity and stability of your this compound stock.
-
Cell Line Authentication: Confirm the identity of your cell lines through methods like STR profiling to rule out cross-contamination.[27]
-
Consistent Culture Conditions: Maintain consistent cell culture practices, including media, supplements, and passage number, as these can influence cellular responses.[28]
-
Assay-Specific Troubleshooting: Refer to general troubleshooting guides for your specific assays (e.g., cell viability, Western blot) to eliminate technical errors.[29][30]
Q4: What is the role of MAO-B in cancer?
A4: The role of MAO-B in cancer is an active area of research. In some cancers, elevated MAO-B levels are associated with tumor progression and poor prognosis.[1] Its enzymatic activity produces reactive oxygen species (ROS), which can promote oxidative stress and activate signaling pathways involved in cell proliferation, survival, and resistance to therapy.[5][7][8][31] Therefore, inhibiting MAO-B is being explored as a potential therapeutic strategy in certain cancer types.
Q5: Should we also test for MAO-A expression?
A5: While Lazabemide is highly selective for MAO-B, assessing MAO-A expression can be a useful piece of information for a comprehensive understanding of the cellular context. Some other MAO inhibitors have dual or MAO-A selective activity, and understanding the expression of both isoforms can be valuable for comparative studies.
References
- 1. dovepress.com [dovepress.com]
- 2. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) | MDPI [mdpi.com]
- 3. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase B levels are highly expressed in human gliomas and are correlated with the expression of HiF-1α and with transcription factors Sp1 and Sp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. researchgate.net [researchgate.net]
- 7. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Up-Regulation of Oxidative Stress as a Potential Mechanism of Novel MAO-B Inhibitors for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The highs and lows of monoamine oxidase as molecular target in cancer: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneity of the cancer cell line metabolic landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Influence of Metabolism on Drug Response in Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Detecting Monoamine Oxidase A and B Proteins: A Western Blotting Protocol and Some Practical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detecting Monoamine Oxidase A and B Proteins: A Western Blotting Protocol and Some Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. kumc.edu [kumc.edu]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. fastercapital.com [fastercapital.com]
- 28. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 29. researchgate.net [researchgate.net]
- 30. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
clinical trial comparison of Lazabemide Hydrochloride and rasagiline
A Comparative Guide to Lazabemide Hydrochloride and Rasagiline in Clinical Trials
This guide provides a detailed comparison of this compound and Rasagiline, two selective monoamine oxidase B (MAO-B) inhibitors investigated for the treatment of Parkinson's disease. While direct head-to-head clinical trials are unavailable due to their different developmental eras—with Lazabemide's development largely ceasing in the late 1990s and Rasagiline's approval in the mid-2000s—this document synthesizes data from individual clinical trials to offer an objective comparison for researchers, scientists, and drug development professionals.
Drug Characteristics and Pharmacokinetics
Lazabemide and Rasagiline share the same primary mechanism of action by selectively inhibiting MAO-B, which leads to increased dopamine levels in the brain. However, they differ fundamentally in their interaction with the enzyme and their metabolic profiles.
| Characteristic | This compound | Rasagiline |
| Mechanism of Action | Selective, Reversible MAO-B Inhibitor[1][2][3] | Selective, Irreversible MAO-B Inhibitor[4][5][6] |
| Metabolites | Not metabolized to active compounds like amphetamines[3][7] | Does not produce amphetamine-like metabolites; major metabolite is 1-aminoindan[8][9] |
| Half-life | Apparent half-life of approximately 8-9 hours[10] | Mean steady-state half-life of about 3 hours, but its pharmacological effect is long-lasting due to irreversible binding[5][11] |
| Administration | Oral, typically twice daily in clinical trials[1] | Oral, once daily[12] |
| Bioavailability | Rapidly absorbed[1] | Approximately 36%[5] |
| Development Status | Development discontinued[13] | Approved for clinical use |
Mechanism of Action: MAO-B Inhibition
Both Lazabemide and Rasagiline exert their therapeutic effects by inhibiting monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By blocking this enzyme, the concentration of dopamine available in the synaptic cleft is increased, which helps to alleviate the motor symptoms of Parkinson's disease. The key difference lies in the nature of their inhibition: Lazabemide's inhibition is reversible, meaning the drug can detach from the enzyme, while Rasagiline's inhibition is irreversible, forming a covalent bond that permanently deactivates the enzyme molecule.
Clinical Efficacy
Clinical trials for both drugs have demonstrated their efficacy in managing the symptoms of early Parkinson's disease, primarily measured by the Unified Parkinson's Disease Rating Scale (UPDRS).
Lazabemide Efficacy Data
A notable study on Lazabemide involved 321 patients with early, untreated Parkinson's disease. The primary endpoint was the time until disability required the initiation of levodopa therapy.
| Trial Endpoint | Placebo | Lazabemide (25-200 mg/day) |
| Risk of Requiring Levodopa | Baseline | Reduced by 51%[3][14] |
This study concluded that Lazabemide was well-tolerated and effectively delayed the need for levodopa therapy in patients with early Parkinson's disease[3][14].
Rasagiline Efficacy Data
Rasagiline has been extensively studied, with the TEMPO trial being a key study in early Parkinson's disease monotherapy. This 26-week study involved 404 patients.
| Trial Endpoint (TEMPO Study) | Placebo | Rasagiline (1 mg/day) | Rasagiline (2 mg/day) |
| Change in Total UPDRS Score | - | -4.20 (p < 0.001)[8][15] | -3.56 (p < 0.001)[8][15] |
The TEMPO study demonstrated that Rasagiline monotherapy was effective in improving the total UPDRS score compared to placebo[15]. Further studies have also shown its effectiveness as an adjunct therapy to levodopa, helping to reduce "off" time[8][16].
Safety and Tolerability
Both drugs were generally well-tolerated in their respective clinical trials.
Lazabemide Safety Profile
In short-term studies, Lazabemide was found to be as well-tolerated as a placebo.[7] Some observed adverse effects included:
-
A trend towards increased dopaminergic effects (e.g., nausea, insomnia).[7]
-
Potential for increased asymptomatic orthostatic drop in systolic blood pressure.[17]
-
Headache was noted as a frequent adverse event at higher doses in studies with healthy subjects.[1]
Development was ultimately halted due to observations of liver toxicity in trials for other indications.
Rasagiline Safety Profile
Rasagiline is considered a safe and well-tolerated medication.[18][19] Common adverse drug reactions reported in clinical trials and post-marketing surveillance include:
-
Orthostatic hypotension[20]
Experimental Protocols
The methodologies for the pivotal clinical trials of these drugs followed standard designs for Parkinson's disease research.
Generalized Phase III Clinical Trial Protocol
The workflow for a typical randomized, double-blind, placebo-controlled trial for an anti-Parkinson's agent like Lazabemide or Rasagiline is illustrated below.
Lazabemide Trial Protocol (Representative Example)
-
Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3][14]
-
Participants: Patients with early Parkinson's disease not yet requiring levodopa.[3][14]
-
Intervention: Randomization to receive placebo or Lazabemide at various doses (e.g., 25, 50, 100, or 200 mg/day).[3]
-
Duration: Follow-up for up to one year.[3]
-
Primary Outcome: Time to onset of disability requiring levodopa therapy.[3][14]
Rasagiline (TEMPO Study) Protocol
-
Design: A 26-week, multicenter, parallel-group, randomized, double-blind, placebo-controlled clinical trial.[15]
-
Participants: 404 patients with early Parkinson's disease not requiring dopaminergic therapy.[15]
-
Intervention: Randomization to Rasagiline (1 mg or 2 mg per day) or a matching placebo.[15]
-
Primary Outcome: The change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score from baseline to 26 weeks.[15]
Conclusion
Both Lazabemide and Rasagiline have demonstrated efficacy as MAO-B inhibitors in the management of early Parkinson's disease. Lazabemide, a reversible inhibitor, showed promise in delaying disease progression but its development was halted. Rasagiline, an irreversible inhibitor, has been successfully developed and is now an established therapeutic option, used both as a monotherapy and as an adjunct to levodopa. The key distinctions lie in their binding characteristics (reversible vs. irreversible), metabolic pathways, and ultimate clinical development outcomes.
References
- 1. Pharmacokinetics and pharmacodynamics of single and multiple doses of the MAO-B inhibitor lazabemide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 7. A controlled trial of lazabemide (Ro 19-6327) in levodopa-treated Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mixed linear and non-linear disposition of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 13. Lazabemide - Wikipedia [en.wikipedia.org]
- 14. 2024.sci-hub.red [2024.sci-hub.red]
- 15. A controlled trial of rasagiline in early Parkinson disease: the TEMPO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term safety and efficacy of adjunctive rasagiline in levodopa-treated Japanese patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety study of lazabemide (Ro19-6327), a new MAO-B inhibitor, on cardiac arrhythmias and blood pressure of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 19. Safety and efficacy of rasagiline in addition to levodopa for the treatment of idiopathic Parkinson's disease: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety and effectiveness of rasagiline in patients with Parkinson's disease in Japan: a post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating MAO-B Inhibition by Lazabemide Hydrochloride
This guide provides a comprehensive comparison of methods for validating the inhibition of Monoamine Oxidase B (MAO-B) by Lazabemide Hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of Lazabemide's performance against other MAO-B inhibitors, supported by experimental data.
Introduction to this compound
This compound (also known as Ro 19-6327) is a potent, selective, and reversible inhibitor of MAO-B.[1] MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease and Alzheimer's disease.[2][3][4] Unlike irreversible inhibitors such as selegiline and rasagiline, lazabemide's reversible nature may offer a different pharmacological profile.[3][5] This guide will delve into the methodologies used to validate its inhibitory action and compare its efficacy with other relevant compounds.
Quantitative Comparison of MAO-B Inhibitors
The inhibitory potency of this compound and other MAO-B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained through various in vitro and ex vivo methods.
| Inhibitor | MAO-B IC50 | MAO-A IC50 | Method | Source |
| Lazabemide | 0.03 µM | >100 µM | In vitro (human) | [1] |
| 37 nM | >10 µM | In vitro (rat) | [1] | |
| 0.48 ± 0.89 µg/L (young) | - | Ex vivo (human platelets) | [6][7] | |
| 1.5 ± 2.3 µg/L (elderly) | - | Ex vivo (human platelets) | [6][7] | |
| Selegiline (L-deprenyl) | - | - | Irreversible inhibitor | [5] |
| Rasagiline | - | - | Irreversible inhibitor | [3][5] |
| Safinamide | - | - | Reversible inhibitor | [3] |
| Ro 16-6491 | - | - | Reversible inhibitor | [8] |
Key Findings:
-
Lazabemide demonstrates high selectivity for MAO-B, with an IC50 value for MAO-A that is over 3000 times higher.[1]
-
Ex vivo studies in human platelets confirm the potent inhibition of MAO-B by lazabemide at low concentrations.[6][7]
-
In studies with rat forebrain synaptosomes, lazabemide was found to be a weak inhibitor of monoamine uptake, with IC50 values of 86 µM for noradrenaline, 123 µM for 5-hydroxytryptamine, and >500 µM for dopamine.[1][8]
Experimental Protocols for Validating MAO-B Inhibition
A variety of in vitro, ex vivo, and in vivo methods are employed to validate MAO-B inhibition. Below are detailed protocols for some of the key experimental approaches.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate by MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., p-tyramine, benzylamine)[9]
-
This compound and other test inhibitors
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the appropriate wells. Include wells for a positive control (MAO-B enzyme without inhibitor) and a negative control (no enzyme).
-
Add the recombinant MAO-B enzyme to all wells except the negative control.
-
Incubate the plate for a predetermined time to allow the inhibitors to bind to the enzyme.
-
Prepare a reaction mix containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set duration.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Ex Vivo Platelet MAO-B Activity Assay
This method assesses the MAO-B activity in platelets isolated from subjects who have been administered an MAO-B inhibitor.
Protocol:
-
Collect blood samples from subjects at various time points after administration of this compound or a placebo.
-
Isolate platelets from the blood samples by centrifugation.
-
Lyse the platelets to release the intracellular contents, including MAO-B.
-
Determine the protein concentration of the platelet lysates.
-
Perform an in vitro MAO activity assay (as described above or using a radiolabeled substrate) on the platelet lysates.
-
Normalize the MAO-B activity to the protein concentration.
-
Compare the MAO-B activity in platelets from the inhibitor-treated group to the placebo group to determine the percentage of inhibition.[6][7]
In Vivo Measurement of Brain MAO-B Occupancy using PET
Positron Emission Tomography (PET) with a specific radiotracer, such as ¹¹C-L-deprenyl, allows for the non-invasive in vivo measurement of MAO-B availability in the brain.[10]
Protocol:
-
Perform a baseline PET scan on the subject using the ¹¹C-L-deprenyl radiotracer to determine the initial MAO-B availability.
-
Administer this compound to the subject for a specified duration.
-
Perform a second PET scan after the treatment period to measure the post-treatment MAO-B availability.
-
The reduction in the binding of the radiotracer in the brain indicates the occupancy of MAO-B by the inhibitor.[11]
-
This method can be used to determine the dose-dependent occupancy of MAO-B and the duration of action of the inhibitor.[10][11]
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for an in vitro MAO-B inhibition assay.
Caption: Simplified MAO-B metabolic pathway and the inhibitory action of Lazabemide.
Caption: Logical relationships in comparing MAO-B inhibitors.
Conclusion
The validation of MAO-B inhibition by this compound can be robustly achieved through a combination of in vitro, ex vivo, and in vivo methodologies. The data consistently demonstrates that Lazabemide is a potent and highly selective reversible inhibitor of MAO-B. Its performance, particularly its reversibility, distinguishes it from irreversible inhibitors like selegiline and rasagiline, suggesting a different therapeutic profile that warrants further investigation for the treatment of neurodegenerative diseases. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret studies on Lazabemide and other MAO-B inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative In Vitro Efficacy Analysis: Lazabemide Hydrochloride vs. Safinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro efficacy of two prominent monoamine oxidase B (MAO-B) inhibitors, Lazabemide Hydrochloride and Safinamide. The following sections present quantitative data from various experimental assays, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of their respective mechanisms and potencies.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and Safinamide across key pharmacological parameters. Data has been compiled from multiple independent studies to provide a comparative overview.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC50 Value | Selectivity (MAO-A/MAO-B) | Species | Reference |
| This compound | MAO-B | 0.03 µM | >3333 | Human | [1][2] |
| MAO-A | >100 µM | Human | [1][2] | ||
| Safinamide | MAO-B | 0.079 µM (brain) | ~1012 | Human | [3][4] |
| MAO-A | 80 µM (brain) | Human | [3][4] | ||
| MAO-B | 0.098 µM | >5918 | Rat | [4][5] | |
| MAO-A | 580 µM | Rat | [5] |
Table 2: Ion Channel Modulation
| Compound | Target Ion Channel | IC50 Value | Experimental Condition | Reference |
| This compound | N/A | Data not prominently available in reviewed literature | N/A | |
| Safinamide | Voltage-gated Sodium Channels (hNav1.4) | 160 µM | Resting state (0.1 Hz) | [6] |
| 33 µM | Use-dependent (10 Hz) | [6] | ||
| 8 µM | Depolarized potential | [5] | ||
| 262 µM | Resting potential | [5] | ||
| Calcium Channels | >56.4 µM | N/A | [7] |
Table 3: Neuroprotective Effects
| Compound | In Vitro Model | Key Findings | Mechanism | Reference |
| This compound | Membrane-based oxidative stress model | Potent, concentration-dependent inhibition of lipid peroxidation.[8] | Antioxidant activity, partitioning into the membrane hydrocarbon core.[8] | [8] |
| Safinamide | 6-hydroxydopamine (6-OHDA)-induced SH-SY5Y cell model | Slightly increased cell viability; reduced percentage of autophagic cells by 23-40%.[9][10] | Regulation of autophagy through Atg7 inhibition.[9] | [9][10] |
| Lipopolysaccharide (LPS)-exposed microglia | Reduced activation of microglial cells.[11][12] | Suppression of microglial activation.[11][12] | [11][12] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
MAO-B Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of the MAO-B enzyme.
-
Principle: The assay measures the fluorescence of a product generated from the enzymatic reaction of MAO-B with a substrate. The inhibition of the enzyme results in a decrease in fluorescence, which is proportional to the inhibitor's potency. A common method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.[13][14]
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine, kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4)
-
Test compounds (this compound, Safinamide) and a positive control (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the test compounds, positive control, and a vehicle control (for uninhibited enzyme activity).
-
Add the MAO-B enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the fluorescence intensity kinetically over a period of 10-40 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[15][16]
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to evaluate the neuroprotective effects of compounds against a toxin-induced cell death.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17][18]
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), glutamate)
-
Test compounds (this compound, Safinamide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plate
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding the neurotoxin to the wells (except for the control wells).
-
Incubate the cells for a further 24 hours.
-
Remove the medium and add the MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19]
-
Aspirate the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
Measure the absorbance at a wavelength of 570-590 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Higher cell viability in the presence of the test compound and the neurotoxin indicates a neuroprotective effect.
-
Ion Channel Modulation Assay (Whole-Cell Patch Clamp)
The whole-cell patch-clamp technique is the gold standard for studying ion channel function and pharmacology, allowing for the direct measurement of ionic currents across the cell membrane.[21]
-
Principle: A glass micropipette with a very small tip diameter is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, providing electrical access to the entire cell. The voltage across the cell membrane can be clamped at a specific value, and the resulting current flowing through the ion channels can be recorded.
-
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with hNav1.4)
-
Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)
-
Borosilicate glass capillaries for pulling micropipettes
-
Pipette puller and microforge
-
Extracellular (bath) solution containing physiological ion concentrations
-
Intracellular (pipette) solution mimicking the cell's cytoplasm
-
Test compounds (this compound, Safinamide)
-
-
Procedure:
-
Prepare the cells for recording by plating them on coverslips.
-
Pull a glass micropipette with a tip resistance of 3-7 MΩ and fire-polish the tip.[22]
-
Fill the micropipette with the intracellular solution and mount it on the micromanipulator.
-
Lower the pipette onto a single cell and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the membrane potential at a holding potential where the channels of interest are typically closed (e.g., -120 mV for sodium channels).[6]
-
Apply voltage steps to activate the ion channels and record the resulting ionic currents.
-
Perfuse the bath with the extracellular solution containing different concentrations of the test compound.
-
Record the ionic currents in the presence of the compound and compare them to the control recordings to determine the extent of inhibition or modulation.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safinamide's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. Neuroprotection by safinamide in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Direct continuous fluorometric assay for monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Assessing the Cross-Reactivity of Lazabemide Hydrochloride with MAO-A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lazabemide Hydrochloride's inhibitory activity on Monoamine Oxidase-A (MAO-A) and Monoamine Oxidase-B (MAO-B), presenting experimental data, detailed protocols, and visual workflows to facilitate informed research decisions. Lazabemide is a well-established reversible inhibitor of MAO-B, and this guide serves to quantify its cross-reactivity with the MAO-A isoform.[1][2]
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against MAO-A and MAO-B, as determined by in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing the potency and selectivity of an inhibitor.
| Target Enzyme | Inhibitor | IC50 | Ki | Selectivity (MAO-A IC50 / MAO-B IC50) |
| MAO-A | This compound | >100 µM[1] | - | >3333 |
| MAO-B | This compound | 0.03 µM (30 nM)[1] | 7.9 nM[2] |
Note: A higher IC50 value indicates lower inhibitory potency. The high selectivity ratio demonstrates Lazabemide's strong preference for inhibiting MAO-B over MAO-A.
Experimental Protocols
A detailed methodology for determining the inhibitory activity of a compound like this compound against MAO-A and MAO-B is crucial for reproducible and comparable results. Below is a representative experimental protocol based on a fluorometric assay method.
Protocol: Determination of MAO-A and MAO-B Inhibition using a Fluorometric Assay
1. Objective: To determine the IC50 values of a test compound (e.g., this compound) for human recombinant MAO-A and MAO-B.
2. Materials:
- Enzymes: Human recombinant MAO-A and MAO-B.
- Substrate: Kynuramine (a non-selective substrate for both MAO-A and MAO-B).
- Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
- Reference Inhibitors:
- MAO-A selective inhibitor: Clorgyline or Toloxatone.
- MAO-B selective inhibitor: Selegiline or Pargyline.
- Buffer: 50 mM potassium phosphate buffer (pH 7.4).
- Stop Solution: 2 M NaOH.
- Instrumentation: Fluorescence microplate reader.
3. Procedure:
Visualizations
Signaling Pathway of Monoamine Oxidase
The following diagram illustrates the catalytic action of Monoamine Oxidase (MAO) on a monoamine substrate, leading to the production of an aldehyde, ammonia, and hydrogen peroxide.
Caption: Catalytic action of MAO and inhibition by Lazabemide.
Experimental Workflow for MAO Inhibition Assay
This diagram outlines the key steps in the experimental workflow for determining the IC50 of an inhibitor for MAO-A and MAO-B.
Caption: Workflow for MAO fluorometric inhibition assay.
References
Lazabemide Hydrochloride versus novel MAO-B inhibitors: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lazabemide Hydrochloride against a selection of novel Monoamine Oxidase-B (MAO-B) inhibitors. The information presented is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Parkinson's disease. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological and procedural information to facilitate an objective comparison.
Introduction to MAO-B Inhibition in Neurodegenerative Disease
Monoamine Oxidase-B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and other central nervous system functions.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, offering a therapeutic strategy for managing the motor symptoms of Parkinson's disease.[1] Early MAO-B inhibitors were often irreversible and non-selective, leading to significant side effects. The development of selective and reversible inhibitors, such as Lazabemide, marked a significant advancement. This has been followed by the emergence of novel agents with diverse pharmacological profiles. This guide compares Lazabemide to both established and newer MAO-B inhibitors, including the irreversible inhibitors selegiline and rasagiline, and the reversible inhibitors safinamide and KDS2010.
Quantitative Comparison of MAO-B Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and selected novel MAO-B inhibitors. These values are critical for understanding the specific molecular interactions and potential therapeutic windows of these compounds.
| Compound | Type of Inhibition | IC50 (MAO-B) | Ki (MAO-B) | Selectivity for MAO-B over MAO-A |
| Lazabemide | Reversible, Selective | ~30 nM[2] | 7.9 nM[3] | ~100-fold |
| Selegiline | Irreversible, Selective | 51 nM[4] | - | ~450-fold[4] |
| Rasagiline | Irreversible, Selective | 4.43 nM (rat brain)[5] | - | ~93-fold (rat brain)[5] |
| Safinamide | Reversible, Selective | 98 nM[6] | - | >1000-fold[7] |
| KDS2010 | Reversible, Highly Selective | 7.6 nM[8] | - | 12,500-fold[9] |
Mechanism of Action and Signaling Pathways
MAO-B inhibitors exert their primary therapeutic effect by preventing the breakdown of dopamine in the brain. The following diagram illustrates the dopamine metabolism pathway and the point of intervention for MAO-B inhibitors.
Novel inhibitors may possess additional mechanisms of action. For instance, Safinamide also modulates voltage-gated sodium and calcium channels, which is thought to reduce glutamate release.[10][11] This dual action may contribute to its efficacy in managing both motor and non-motor symptoms of Parkinson's disease.[9][11]
Experimental Protocols
The determination of a compound's inhibitory effect on MAO-B is a critical step in its preclinical evaluation. A common method is the in vitro MAO-B inhibition assay.
Fluorometric MAO-B Inhibition Assay Protocol
This protocol outlines a typical fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Benzylamine or Tyramine)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (inhibitor)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, test compound, and positive control in the assay buffer. A dilution series of the test compound is prepared to determine the IC50 value.
-
Assay Reaction: a. To each well of the 96-well plate, add a pre-determined volume of the MAO-B enzyme solution. b. Add the test compound at various concentrations or the positive control to the respective wells. Include a control group with no inhibitor. c. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding the MAO-B substrate and the detection reagents (fluorescent probe and HRP).
-
Data Acquisition: a. Immediately place the plate in a fluorescence microplate reader. b. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) over time. The production of hydrogen peroxide by MAO-B, coupled with the HRP-catalyzed reaction with the probe, generates a fluorescent product.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Plot the percentage of MAO-B inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
The following diagram illustrates the general workflow of an in vitro MAO-B inhibition assay.
Comparative Side Effect Profiles
The safety and tolerability of a drug are paramount. This section provides a comparative overview of the common side effects associated with Lazabemide and novel MAO-B inhibitors. It is important to note that the side effect profile can be influenced by dosage, patient population, and concomitant medications.
| Inhibitor | Common Side Effects | Serious Side Effects |
| Lazabemide | Generally well-tolerated. May include insomnia and asymptomatic orthostatic hypotension (a drop in blood pressure upon standing).[12][13] | At higher doses, a slight increase in the frequency of low hematocrit and elevated serum alanine aminotransferase levels has been observed.[13] |
| Selegiline | Dizziness, lightheadedness, dry mouth, nausea, stomach pain, and insomnia.[14] | Severe headache, chest pain, rapid heartbeat, confusion, and hallucinations.[14] Risk of serotonin syndrome when combined with certain medications.[7] |
| Rasagiline | Headache, joint pain, indigestion, flu-like symptoms, and depression.[15] | Serotonin syndrome, falling asleep during daily activities, and hypertension.[16][17] |
| Safinamide | Dyskinesia (uncontrolled movements), falls, nausea, and insomnia.[3][18] | High blood pressure, serotonin syndrome, and excessive sleepiness.[3][19] |
| KDS2010 | Preclinical studies in non-human primates have shown virtually no toxicity or side effects.[20] Clinical trial data in humans is emerging, with a favorable safety and tolerability profile reported in early-phase studies.[21] | Further clinical investigation is required to fully characterize the long-term safety profile in humans. |
Conclusion
This compound remains a significant benchmark as a reversible and selective MAO-B inhibitor. The landscape of MAO-B inhibitors has evolved, with novel agents demonstrating higher selectivity and, in some cases, additional mechanisms of action that may offer broader therapeutic benefits. For instance, the high selectivity of KDS2010 and the dual-action of safinamide represent promising avenues for future drug development.
The choice of an MAO-B inhibitor for therapeutic use or further research will depend on a careful consideration of its potency, selectivity, reversibility, mechanism of action, and safety profile. The data and protocols presented in this guide are intended to provide a solid foundation for such comparative evaluations. As research progresses, continued head-to-head studies and long-term clinical data will be crucial for fully elucidating the relative merits of these compounds in the treatment of neurodegenerative diseases.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. Xadago side effects: Common, mild, and serious [medicalnewstoday.com]
- 4. Selegiline: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the side effects of Safinamide mesylate? [synapse.patsnap.com]
- 7. Selegiline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 12. Safety study of lazabemide (Ro19-6327), a new MAO-B inhibitor, on cardiac arrhythmias and blood pressure of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.red [2024.sci-hub.red]
- 14. Selegiline: MedlinePlus Drug Information [medlineplus.gov]
- 15. Rasagiline: MedlinePlus Drug Information [medlineplus.gov]
- 16. drugs.com [drugs.com]
- 17. Rasagiline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. drugs.com [drugs.com]
- 19. Safinamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. firstwordpharma.com [firstwordpharma.com]
validating the antioxidant activity of Lazabemide Hydrochloride against other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of Lazabemide Hydrochloride against other well-established antioxidant compounds, namely Vitamin E and Selegiline. The information presented is supported by experimental data from scientific literature, offering an objective evaluation of Lazabemide's potential as a neuroprotective agent acting through the mitigation of oxidative stress.
Dual-Pronged Antioxidant Mechanism of Lazabemide
This compound exhibits a noteworthy antioxidant profile through two distinct mechanisms:
-
Intrinsic Antioxidant Activity: Lazabemide possesses a direct capability to inhibit lipid peroxidation within cellular membranes. It achieves this by partitioning into the membrane's hydrocarbon core, where it can effectively inhibit the propagation of free radicals through electron-donating and resonance-stabilization mechanisms. This direct action is independent of its enzyme inhibition properties.[1]
-
Indirect Antioxidant Activity via MAO-B Inhibition: As a potent and reversible inhibitor of monoamine oxidase B (MAO-B), Lazabemide indirectly curtails oxidative stress. MAO-B is a key enzyme in the metabolic pathway of monoamines, a process that generates reactive oxygen species (ROS) as byproducts. By inhibiting MAO-B, Lazabemide effectively reduces the cellular load of these damaging free radicals.
Quantitative Comparison of Antioxidant Activity
To provide a clear and concise comparison, the following table summarizes the available quantitative data on the antioxidant activity of Lazabemide, Vitamin E, and Selegiline. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Notes |
| This compound | Lipid Peroxidation Inhibition | Significantly more effective than Vitamin E and Selegiline[1] | Specific IC50 values from DPPH and ABTS assays are not readily available in the reviewed literature. |
| Vitamin E | DPPH Radical Scavenging | 42.86[2] | A well-established antioxidant standard. |
| Selegiline | DPPH Radical Scavenging | - | A study indicated a nanoemulsion of selegiline had high scavenging efficiency, but the IC50 of pure selegiline was not specified. |
Note: The direct comparison of Lazabemide's efficacy in lipid peroxidation inhibition suggests a potent intrinsic antioxidant capacity. However, the absence of standardized IC50 values from DPPH and ABTS assays for Lazabemide and Selegiline limits a direct quantitative comparison in these specific tests.
Experimental Methodologies
The validation of the antioxidant activities of these compounds relies on established in vitro assays. Below are the detailed protocols for the key experiments cited.
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid hydroperoxide degradation.
Protocol for Brain Tissue:
-
Tissue Homogenization: Homogenize brain tissue in 10 volumes of ice-cold Tris-HCl buffer (5mM, pH 7.4).
-
Induction of Peroxidation (Optional): Incubate brain homogenates with an oxidizing agent like 100µM FeCl3 and 10mM H2O2 for 30 minutes at 37°C. A control group with buffer only should be included.
-
Protein Precipitation: Add 1.5 mL of 10% Trichloroacetic acid (TCA) to 0.5 mL of the tissue homogenate, vortex, and incubate for 10 minutes at room temperature. Centrifuge at 3,000g for 10 minutes.
-
Reaction with TBA: To the supernatant, add thiobarbituric acid (TBA) solution and incubate in a boiling water bath for 10 minutes.
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Calculate the concentration of MDA using an extinction coefficient of 1.56x10^5 M⁻¹cm⁻¹. Results are typically expressed as nanomoles of MDA per milligram of protein.
To minimize artifactual lipid peroxidation during the assay, it is recommended to add butylated hydroxytoluene (BHT) to the homogenization solutions and perform the assay anaerobically on deproteinized supernatants.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the decrease in absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
ABTS•+ Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixtures at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage scavenging against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of Lazabemide can be visualized through its influence on cellular signaling pathways related to oxidative stress.
Experimental Workflow for Antioxidant Assays
The following diagram illustrates the general workflow for in vitro antioxidant capacity assessment.
References
comparative study of Lazabemide Hydrochloride's effect on dopamine uptake versus L-deprenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Lazabemide Hydrochloride and L-deprenyl on dopamine uptake, supported by experimental data. Both compounds are recognized as selective inhibitors of monoamine oxidase B (MAO-B), yet they exhibit distinct profiles concerning their interaction with the dopamine transporter (DAT).
Executive Summary
This compound is a reversible inhibitor of MAO-B, while L-deprenyl (also known as selegiline) is an irreversible inhibitor.[1][2] While both primarily act by preventing the breakdown of dopamine, their effects on dopamine reuptake via the dopamine transporter differ significantly. Experimental evidence indicates that L-deprenyl has a more potent inhibitory effect on dopamine uptake compared to Lazabemide, which is a very weak inhibitor of dopamine uptake.[3] This distinction is critical for understanding their full pharmacological profiles and potential therapeutic applications and side effects.
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory effects of this compound and L-deprenyl on the uptake of dopamine (DA), noradrenaline (NA), and 5-hydroxytryptamine (5-HT) in rat forebrain synaptosomes. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the monoamine uptake.
| Compound | Dopamine (DA) Uptake IC50 (µM) | Noradrenaline (NA) Uptake IC50 (µM) | 5-Hydroxytryptamine (5-HT) Uptake IC50 (µM) |
| This compound | > 500[3][4] | 86[3][4] | 123[3][4] |
| L-deprenyl | 109[3] | 23[3] | 233[3] |
Data Interpretation: A lower IC50 value indicates a higher potency of inhibition. The data clearly shows that L-deprenyl is a more potent inhibitor of dopamine and noradrenaline uptake than Lazabemide.[3] In contrast, Lazabemide is a more potent inhibitor of serotonin uptake than L-deprenyl. Notably, Lazabemide's effect on dopamine uptake is almost negligible, with an IC50 value greater than 500 µM.[3][4]
Experimental Protocols
The following methodology was employed to determine the in vitro effects of Lazabemide and L-deprenyl on monoamine uptake.
[3H]Monoamine Uptake by Rat Forebrain Synaptosomes
-
Tissue Preparation: Crude synaptosomal fractions (P2) were prepared from the forebrains of male Sprague-Dawley rats.
-
Assay Medium: The incubation medium consisted of 124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1.25 mM MgSO4, 2 mM CaCl2, 25 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2 - 5% CO2 to maintain a pH of 7.4.
-
Incubation: Synaptosomal preparations were preincubated for 10 minutes at 37°C with either Lazabemide or L-deprenyl at various concentrations.
-
Radioligand Addition: Following preincubation, [3H]dopamine, [3H]noradrenaline, or [3H]5-hydroxytryptamine was added to the medium at a final concentration of 0.1 µM.
-
Incubation Time: The incubation continued for 5 minutes at 37°C.
-
Termination: The uptake process was terminated by rapid filtration through Whatman GF/B filters.
-
Washing: The filters were washed three times with 5 mL of ice-cold incubation medium.
-
Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific uptake was determined in the presence of 10 µM mazindol for catecholamines and 10 µM citalopram for 5-HT. IC50 values were calculated from the concentration-response curves.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow described.
Caption: Dopamine metabolism and points of intervention by Lazabemide and L-deprenyl.
Caption: Experimental workflow for the in vitro monoamine uptake assay.
Conclusion
The comparative data reveals a clear distinction between this compound and L-deprenyl in their effects on dopamine uptake. While both are potent MAO-B inhibitors, L-deprenyl also demonstrates a significant, albeit weaker than its MAO-B inhibition, capacity to block the dopamine transporter.[3] In contrast, Lazabemide has a negligible effect on dopamine reuptake.[3][4] This difference in pharmacological action is a critical consideration for researchers and clinicians when selecting a MAO-B inhibitor, as the additional effect of L-deprenyl on dopamine uptake may contribute to its overall therapeutic efficacy and side-effect profile in conditions such as Parkinson's disease. Further research is warranted to fully elucidate the clinical implications of these distinct pharmacological properties.
References
- 1. The molecular pharmacology of L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]
A Comparative Analysis of the Therapeutic Window of Lazabemide Hydrochloride and Other Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of Lazabemide Hydrochloride with other selective and non-selective monoamine oxidase inhibitors (MAOIs). The information is compiled from preclinical and clinical studies to offer an objective assessment for research and drug development purposes.
Quantitative Data Summary
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range between the minimum effective dose and the dose at which toxicity occurs. For MAOIs, this is influenced by their selectivity for MAO-A or MAO-B isoforms and their reversibility of inhibition.
Preclinical Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the therapeutic window, often calculated as the ratio of the toxic dose in 50% of the population (TD50) or lethal dose (LD50) to the effective dose in 50% of the population (ED50). The following table summarizes available preclinical data for selected MAOIs. It is important to note that direct comparative studies are limited, and data is often from different species and experimental conditions.
| Drug | MAO Selectivity | Reversibility | Species | LD50 (mg/kg) | ED50 (MAO Inhibition, mg/kg) | Therapeutic Index (Approx.) |
| This compound | MAO-B | Reversible | - | Data not available | - | - |
| Selegiline | MAO-B (at low doses) | Irreversible | Rat | 63 (IV)[1] | ~1[2] | ~63 |
| Rasagiline | MAO-B | Irreversible | - | Data not available | More potent than Selegiline[3] | - |
| Safinamide | MAO-B | Reversible | - | Data not available | - | - |
| Moclobemide | MAO-A | Reversible | Mouse | 730 (oral)[1][4] | - | - |
| Rat | 1300 (oral)[1][4] | - | - |
Note: The lack of publicly available LD50 data for Lazabemide, Rasagiline, and Safinamide limits a direct TI comparison. The ED50 for MAOIs can be estimated from doses required for significant MAO inhibition in preclinical models.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. For MAOIs, a lower IC50 value indicates greater potency for inhibiting the target enzyme.
| Drug | Target | IC50 |
| This compound | MAO-B | 7.9 nM[5] |
| Selegiline | MAO-B | 51 nM[6] |
| MAO-A | 23 µM[6] | |
| Rasagiline | MAO-B | 6.43 nM[7] |
| Safinamide | MAO-B (human brain) | 79 nM[8] |
| MAO-A (human brain) | 80 µM[8] | |
| Moclobemide | MAO-A | Plasma concentrations of 100-400 µg/L associated with 50% inhibition in humans[9] |
Clinical Dosing and Adverse Events
The clinical therapeutic window is determined by the range of effective doses and the incidence of adverse events in patients.
| Drug | Typical Daily Dose (Parkinson's Disease) | Common Adverse Events |
| This compound | 25-200 mg[7] | Generally well-tolerated; frequency of adverse experiences did not differ from placebo in some studies.[7] |
| Selegiline | 5-10 mg | Nausea, dizziness, insomnia, headache.[10][11] |
| Rasagiline | 0.5-1 mg | Headache, dizziness, insomnia, depression.[8][12] |
| Safinamide | 50-100 mg | Dyskinesia, arthralgia, dizziness, somnolence, headache, nausea.[6][13][14] |
| Moclobemide | 300-600 mg (Depression) | Dizziness, nausea, insomnia.[15][16] |
Experimental Protocols
Determination of Preclinical Therapeutic Index (LD50/ED50)
1. Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423):
-
Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity and determine an approximate LD50.
-
Animals: Typically, young adult rats or mice of a single sex (usually females as they are often more sensitive) are used.[12] Animals are housed in standard laboratory conditions with access to food and water.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered orally via gavage in a single dose.
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A group of three animals is used for each step.
-
The outcome of the first step (mortality or survival) determines the next dose level (higher or lower).
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is estimated based on the dose levels at which mortality occurs.
2. Determination of Efficacy (ED50) - MAO Inhibition Assay:
-
Principle: To determine the dose of the MAOI that produces 50% inhibition of MAO-A or MAO-B activity in a target tissue (e.g., brain, platelets).
-
In Vitro IC50 Determination:
-
Tissue homogenates (e.g., from rat brain or human platelets) are prepared.
-
The homogenates are incubated with various concentrations of the inhibitor.
-
A specific substrate for MAO-A (e.g., serotonin) or MAO-B (e.g., phenylethylamine) is added.
-
The rate of product formation is measured (e.g., by radiometric or fluorometric methods).
-
The IC50 value is calculated from the concentration-response curve.[6][13]
-
-
Ex Vivo ED50 Determination:
-
Groups of animals are treated with different doses of the MAOI.
-
At a specific time point after administration, animals are euthanized, and tissues of interest are collected.
-
MAO activity in the tissue homogenates is measured as described above.
-
The ED50 is the dose that causes a 50% reduction in MAO activity compared to a vehicle-treated control group.
-
Clinical Efficacy and Safety Assessment
1. Efficacy Assessment in Parkinson's Disease (Unified Parkinson's Disease Rating Scale - UPDRS):
-
Principle: The UPDRS is a widely used, comprehensive scale to assess the severity and progression of Parkinson's disease.[17][18][19]
-
Sections:
-
Part I: Mentation, Behavior, and Mood (e.g., intellectual impairment, depression).
-
Part II: Activities of Daily Living (e.g., speech, swallowing, dressing).
-
Part III: Motor Examination (clinician-scored assessment of tremor, rigidity, bradykinesia, etc.).
-
Part IV: Complications of Therapy (e.g., dyskinesias, motor fluctuations).
-
-
Scoring: Each item is scored on a 0-4 scale, with higher scores indicating greater impairment. The total score reflects the overall disease severity.
-
Protocol: In clinical trials, the UPDRS is administered at baseline and at various time points throughout the study to evaluate the change in scores as a measure of treatment efficacy.
2. Safety and Tolerability Assessment:
-
Adverse Event Monitoring: All adverse events (AEs) reported by patients or observed by investigators are recorded throughout the clinical trial. AEs are classified by severity, seriousness, and relationship to the study drug.
-
Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate) and laboratory parameters (blood chemistry, hematology) is conducted to detect any drug-related toxicities.
-
Electrocardiograms (ECGs): ECGs are performed to assess for any cardiac side effects.
Visualizations
Signaling Pathways
Discussion
This compound, as a reversible and selective MAO-B inhibitor, was developed with the aim of providing a safer alternative to irreversible and non-selective MAOIs. Its reversibility was expected to reduce the risk of hypertensive crises associated with tyramine-rich foods, a significant concern with older MAOIs.
The available data suggests that Lazabemide is a potent MAO-B inhibitor with an IC50 value comparable to or better than other selective MAO-B inhibitors like Selegiline and Rasagiline. In clinical trials for Parkinson's disease, Lazabemide was generally well-tolerated at doses that demonstrated efficacy in delaying the need for levodopa therapy.[7]
A direct comparison of the therapeutic index of Lazabemide with other MAOIs is challenging due to the limited availability of head-to-head preclinical toxicity studies. However, the preclinical data for Moclobemide, a reversible MAO-A inhibitor, indicates a wide therapeutic index based on its high LD50 values in rodents.[1][4] This suggests that reversibility may contribute to a more favorable safety profile in terms of acute toxicity.
The clinical data provides a more practical assessment of the therapeutic window. The adverse event profiles of the selective MAO-B inhibitors (Lazabemide, Selegiline, Rasagiline, Safinamide) are generally more favorable than those of non-selective MAOIs. Common side effects are typically related to increased dopaminergic activity. The selectivity for MAO-B at therapeutic doses minimizes the "cheese effect" seen with MAO-A inhibition.
References
- 1. Selegiline | C13H17N | CID 26757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase B inhibitor selegiline protects young and aged rat peripheral sympathetic neurons against 6-hydroxydopamine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moclobemide - Wikipedia [en.wikipedia.org]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unified Parkinson's Disease Rating Scale (UPDRS) Overview – What You Need to Know [parkinsonmn.org]
- 17. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]
- 18. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 19. Unified Parkinson's Disease Rating Scale (UPDRS) (scores range from 0 to 144) [bio-protocol.org]
A Comparative Analysis of Lazabemide Hydrochloride and Its Derivatives as Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the potency of Lazabemide Hydrochloride and several of its recently developed derivatives as inhibitors of Monoamine Oxidase B (MAO-B). The data presented is compiled from various preclinical studies and aims to offer a clear, objective comparison to support further research and development in the field of neurodegenerative diseases.
Introduction to Lazabemide
This compound is a well-characterized selective and reversible inhibitor of MAO-B.[1][2][3] Its primary mechanism of action involves preventing the breakdown of dopamine, a key neurotransmitter, by MAO-B. This mode of action has made it a compound of interest in the research and potential treatment of neurodegenerative conditions such as Parkinson's disease.[4] In recent years, numerous derivatives of Lazabemide have been synthesized and evaluated to explore potential improvements in potency, selectivity, and pharmacokinetic properties.
Potency Comparison
The following table summarizes the in vitro potency of this compound and several of its derivatives against MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference Compound(s) |
| This compound | >100 | 0.03 | >3333 | - |
| Derivative 3m | - | 5.04 ± 0.06 | - | Lazabemide |
| Acyl Hydrazine (ACH10) | - | 0.14 | - | Lazabemide |
| Acyl Hydrazine (ACH14) | - | 0.15 | - | Lazabemide |
| Acyl Hydrazine (ACH13) | - | 0.18 | - | Lazabemide |
| Acyl Hydrazine (ACH8) | - | 0.20 | - | Lazabemide |
| Acyl Hydrazine (ACH3) | - | 0.22 | - | Lazabemide |
| N-Arylated Heliamine (4h) | - | 1.55 | - | Safinamide, Lazabemide |
| N-Arylated Heliamine (4j) | - | 5.08 | - | Safinamide, Lazabemide |
| Oxygenated Chalcone (O23) | >10 | 0.0021 | >4761 | Lazabemide, Pargyline |
| Oxygenated Chalcone (O10) | - | 0.0030 | - | Lazabemide, Pargyline |
| Oxygenated Chalcone (O17) | - | 0.0034 | - | Lazabemide, Pargyline |
Data sourced from multiple publications.[3][5][6][7][8][9][10] Note that experimental conditions may vary between studies.
Experimental Protocols
The determination of MAO-A and MAO-B inhibitory activity is crucial for evaluating the potency and selectivity of compounds like Lazabemide and its derivatives. A common method employed is the in vitro enzyme inhibition assay.
General MAO Inhibition Assay Protocol
A widely used method for assessing MAO inhibition involves the use of a non-selective substrate, such as kynuramine, and recombinant human MAO-A and MAO-B enzymes.[11][12]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (e.g., Lazabemide and its derivatives)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer
-
Detection reagent (e.g., for measuring hydrogen peroxide or a specific metabolite)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Test compounds are serially diluted to various concentrations.
-
Enzyme and Substrate Preparation: MAO-A or MAO-B enzyme is pre-incubated with the test compound or control in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (kynuramine).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Detection: The formation of a product, such as 4-hydroxyquinoline from the deamination of kynuramine, or the production of hydrogen peroxide, is measured using a spectrophotometer or fluorometer.[11]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.
Reversibility Assay
To determine if the inhibition is reversible or irreversible, a dialysis method can be employed. The enzyme is pre-incubated with the inhibitor, and then the mixture is dialyzed to remove any unbound inhibitor. The remaining enzyme activity is then measured. A recovery of enzyme activity after dialysis indicates reversible inhibition.[8]
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the MAO-B signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: MAO-B Inhibition Pathway
Caption: MAO Inhibitor Screening Workflow
References
- 1. This compound | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 2. This compound | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Design, synthesis and biological evaluation of lazabemide derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Unveiling the Neuroprotective Edge of Lazabemide Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective mechanisms of Lazabemide Hydrochloride against other alternatives, supported by experimental data. We delve into its superior antioxidant properties and its role in mitigating neuronal damage, offering insights for the development of novel neuroprotective therapies.
This compound, a selective and reversible inhibitor of monoamine oxidase B (MAO-B), has demonstrated significant neuroprotective potential. Its mechanism of action extends beyond MAO-B inhibition, showcasing a direct and potent antioxidant capacity that surpasses other well-known neuroprotective agents. This guide will compare this compound with Selegiline, another MAO-B inhibitor, and the antioxidant Vitamin E, presenting key experimental findings in a structured format.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from various experimental studies, highlighting the comparative performance of this compound.
Table 1: Inhibition of Monoamine Oxidase B (MAO-B) and Monoamine Uptake
| Compound | MAO-B Inhibition (IC50) | Noradrenaline Uptake Inhibition (IC50) | Serotonin Uptake Inhibition (IC50) | Dopamine Uptake Inhibition (IC50) |
| Lazabemide | 0.03 µM[1] | 86 µM[1] | 123 µM[1] | >500 µM[1] |
| Selegiline (L-deprenyl) | Not explicitly found | 23 µM[2] | 233 µM[2] | 109 µM[2] |
Table 2: Antioxidant Activity - Inhibition of Lipid Peroxidation
| Compound | Concentration | Efficacy in Inhibiting Lipid Peroxidation |
| Lazabemide | 100.0 nM | Significant (P < 0.001) reduction in lipid peroxide formation; more effective than Vitamin E and Selegiline.[1] |
| Selegiline | Not specified | Less effective than Lazabemide.[1] |
| Vitamin E | Not specified | Less effective than Lazabemide.[1] |
Delving into the Neuroprotective Mechanisms
This compound's neuroprotective effects are primarily attributed to two key mechanisms:
-
Inhibition of MAO-B: By selectively and reversibly inhibiting MAO-B, Lazabemide reduces the breakdown of dopamine. This process is known to generate harmful reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[3]
-
Direct Antioxidant Activity: Independent of its MAO-B inhibitory function, Lazabemide exhibits intrinsic antioxidant properties.[1] It directly scavenges free radicals, effectively inhibiting lipid peroxidation, a destructive process that damages cell membranes and contributes to cell death.[1] Experimental evidence indicates that Lazabemide's ability to inhibit lipid peroxidation is significantly greater than that of both Selegiline and Vitamin E.[1]
The signaling pathway for the neuroprotective effects of MAO-B inhibitors like Lazabemide involves the induction of pro-survival and anti-apoptotic factors. Inhibition of MAO-B is linked to the upregulation of anti-apoptotic proteins like Bcl-2 and the increased expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[4][5][6] These factors play a crucial role in promoting neuronal survival, growth, and differentiation, thereby counteracting the neurodegenerative process.
Experimental Protocols
For researchers looking to validate or expand upon these findings, the following are detailed methodologies for key experiments.
Measurement of Neuronal Survival (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of cultured neurons.
-
Cell Culture: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to the neurotoxic agent (e.g., MPP+, 6-OHDA, or amyloid-beta) with and without various concentrations of this compound, Selegiline, or Vitamin E for a predetermined duration (e.g., 24-48 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and compare the protective effects of the different compounds.
Assessment of Lipid Peroxidation (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
-
Sample Preparation: Prepare brain homogenates or cell lysates from treated and untreated experimental groups.
-
Reaction Mixture: To a specific volume of the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Incubation: Heat the mixture at 95°C for 60 minutes. During this time, MDA in the sample reacts with TBA to form a pink-colored adduct.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Spectrophotometry: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA. The results reflect the extent of lipid peroxidation.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathway and experimental workflow.
References
- 1. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Lazabemide Hydrochloride and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two selective monoamine oxidase B (MAO-B) inhibitors: Lazabemide Hydrochloride and Selegiline. The information presented is intended to support research and development efforts in the field of neurodegenerative diseases.
Executive Summary
This compound and Selegiline, while both potent MAO-B inhibitors, exhibit distinct pharmacokinetic properties. Selegiline undergoes extensive first-pass metabolism, leading to low oral bioavailability and the formation of active amphetamine metabolites. In contrast, Lazabemide is a reversible inhibitor that is not metabolized to amphetamines and displays a mixed linear and non-linear elimination pathway. These differences have significant implications for their clinical application, dosing regimens, and potential for drug-drug interactions.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and Selegiline, based on data from various clinical studies.
| Pharmacokinetic Parameter | This compound | Selegiline (Oral) |
| Bioavailability | Not explicitly stated, but rapidly absorbed. | ~10%[1] |
| Time to Peak (Tmax) | Rapid | < 1 hour[1][2] |
| Peak Plasma Conc. (Cmax) | Dose-dependent | ~2 µg/L (10 mg dose)[1] |
| Elimination Half-life (t1/2) | Apparent accumulation half-life of ~8-9 hours[3][4][5] | ~1.5 hours (single dose); increases with multiple doses[1] |
| Metabolism | Mixed linear and non-linear elimination; not metabolized to amphetamines[6][7] | Extensive first-pass metabolism via N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation[8] |
| Major Metabolites | Not metabolized to active amphetamine compounds[7] | (R)-desmethylselegiline, (R)-methamphetamine, (R)-amphetamine[8][9][10] |
| Inhibition of MAO-B | Reversible[6][11] | Irreversible[12] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental protocol for a pharmacokinetic study of these compounds would involve the following steps:
-
Subject Recruitment: Healthy male and/or female volunteers, or patients with early Parkinson's disease, are recruited after providing informed consent. Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.
-
Study Design: A randomized, placebo-controlled, double-blind design is often employed. This can involve single ascending dose and multiple dose cohorts to assess dose-proportionality and steady-state kinetics.
-
Drug Administration: The investigational drug (this compound or Selegiline) or a placebo is administered orally at specified doses. For multiple-dose studies, the drug is administered for a defined period (e.g., 7 days)[3][4][6].
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration. These time points are scheduled to capture the absorption, distribution, metabolism, and elimination phases of the drug.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its metabolites are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
-
Pharmacodynamic Assessment: To assess the biological effect of the drugs, MAO-B activity in blood platelets is measured at various time points. This provides a measure of the extent and duration of enzyme inhibition[6].
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Visualizing Metabolic Pathways and Experimental Workflow
To further illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eldepryl, Zelapar (selegiline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Mixed linear and non-linear disposition of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed linear and non-linear disposition of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pharmacokinetics and pharmacodynamics of single and multiple doses of the MAO-B inhibitor lazabemide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 10. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Design and Evaluation of an l-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic aspects of l-deprenyl (selegiline) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Efficacy: Lazabemide Hydrochloride and Other MAO-B Inhibitors
A review of Lazabemide's clinical data and its standing against contemporary treatments for Parkinson's Disease.
In the landscape of therapeutic interventions for Parkinson's disease, Monoamine Oxidase-B (MAO-B) inhibitors have carved out a significant role in managing motor symptoms. This guide provides a detailed comparison of the long-term efficacy of Lazabemide Hydrochloride against other prominent MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. While Lazabemide showed early promise, its development was halted due to safety concerns, a critical factor in this comparative analysis. This document is intended for researchers, scientists, and drug development professionals, offering a retrospective and current view of MAO-B inhibitor performance based on available clinical data.
Executive Summary
Lazabemide, a reversible MAO-B inhibitor, demonstrated initial efficacy in delaying the need for levodopa therapy in early Parkinson's disease, with a risk reduction of 51% compared to placebo over one year[1][2]. Its therapeutic effect was comparable to that observed with Selegiline in similar trials[1][2]. However, the development of Lazabemide was prematurely discontinued due to observations of liver toxicity in studies for other medical conditions.
In contrast, Selegiline, Rasagiline, and Safinamide have accumulated extensive long-term data, establishing their roles in both monotherapy and adjunctive therapy for Parkinson's disease. Selegiline has been shown to slow the need for increasing levodopa dosage over a five-year period[3]. Rasagiline has demonstrated sustained efficacy for up to 6.5 years, with a significant portion of patients remaining on monotherapy for two years[4][5]. Safinamide has shown consistent improvement in motor symptoms and quality of life over two years as an add-on therapy[6].
Data Presentation: Comparative Efficacy of MAO-B Inhibitors
The following tables summarize key quantitative data from long-term clinical studies of Lazabemide, Selegiline, Rasagiline, and Safinamide.
Table 1: Monotherapy Trials in Early Parkinson's Disease
| Drug | Trial Duration | Primary Efficacy Endpoint | Key Findings | Adverse Events of Note |
| This compound | 1 year | Time to needing levodopa therapy | 51% reduction in risk of needing levodopa compared to placebo[1][2]. | Generally well-tolerated in Parkinson's trials; development halted due to liver toxicity in other studies. |
| Selegiline | 5 years | Delay in the need for levodopa | Significantly slowed the need to increase levodopa dosage[3]. | Nausea, dizziness, insomnia. |
| Rasagiline | Up to 6.5 years | Change in UPDRS score | Early treatment showed sustained benefits; 46% of patients on monotherapy at 2 years[4][5]. | Headache, joint pain, indigestion. |
| Safinamide | N/A | Primarily studied as an add-on therapy | N/A | N/A |
Table 2: Adjunctive Therapy Trials in Parkinson's Disease with Motor Fluctuations
| Drug | Trial Duration | Primary Efficacy Endpoint | Key Findings | Adverse Events of Note |
| This compound | 8 weeks | Change in UPDRS score | No significant improvement in motor performance as an adjunct to levodopa in a short-term study[7]. | Trend towards increased dopaminergic side effects[7]. |
| Selegiline | 19-27 months | Improvement in symptom fluctuations | Initial improvement disappeared in most patients after a mean of 7-8 months[8][9]. | Abnormal liver function tests in some patients[8][9]. |
| Rasagiline | 52 weeks | Change in daily "OFF" time | Significant reduction in "OFF" time and improvement in UPDRS Part III scores[10]. | Dyskinesia, accidental injury, nausea. |
| Safinamide | 2 years | Change in "ON" time without troublesome dyskinesia | Significant improvement in "ON" time and reduction in "OFF" time[6]. Maintained efficacy over the long term[6]. | Dyskinesia, nausea, insomnia. |
Experimental Protocols
Detailed methodologies for key clinical trials are outlined below to provide context for the presented data.
Lazabemide in Early Parkinson's Disease (Parkinson Study Group, 1996)
-
Study Design: A randomized, multicenter, placebo-controlled, double-blind clinical trial.
-
Patient Population: 321 patients with early, otherwise untreated Parkinson's disease.
-
Dosages: Patients were randomized to receive placebo or Lazabemide at 25 mg, 50 mg, 100 mg, or 200 mg per day.
-
Duration: Up to 1 year.
-
Primary Endpoint: The time until the onset of disability requiring the initiation of levodopa therapy.
-
Assessments: Unified Parkinson's Disease Rating Scale (UPDRS) was used to monitor clinical features.
Rasagiline in Early Parkinson's Disease (TEMPO and ADAGIO studies)
-
Study Design: The TEMPO study was a 12-month, double-blind, parallel-group, randomized, delayed-start trial with an open-label extension. The ADAGIO study was a delayed-start study.
-
Patient Population: Patients with early, untreated Parkinson's disease.
-
Dosages: Rasagiline 1 mg or 2 mg daily versus placebo.
-
Duration: TEMPO followed patients for up to 6.5 years[4][5].
-
Primary Endpoint: Change from baseline in the total UPDRS score.
-
Assessments: UPDRS, Hoehn and Yahr staging.
Safinamide as Add-on Therapy (Study 018)
-
Study Design: A 2-year, double-blind, placebo-controlled study.
-
Patient Population: 352 patients with Parkinson's disease and motor fluctuations, receiving levodopa and other anti-Parkinsonian therapies.
-
Dosages: Safinamide 100 mg/day as add-on therapy.
-
Primary Endpoint: Change in "OFF" time and "ON" time without troublesome dyskinesia.
-
Assessments: UPDRS parts II, III, and IV, and the Parkinson's Disease Questionnaire (PDQ-39)[6].
Mandatory Visualizations
Signaling Pathway of MAO-B Inhibition
References
- 1. 2024.sci-hub.red [2024.sci-hub.red]
- 2. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selegiline as the primary treatment of Parkinson's disease--a long-term double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Long-term efficacy of rasagiline in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Efficacy of Safinamide on Symptoms Severity and Quality of Life in Fluctuating Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A controlled trial of lazabemide (Ro 19-6327) in levodopa-treated Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Long-term efficacy and safety of deprenyl (selegiline) in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term safety and efficacy of adjunctive rasagiline in levodopa-treated Japanese patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lazabemide Hydrochloride
Essential guidance for the safe and compliant disposal of Lazabemide Hydrochloride, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This compound, a selective monoamine oxidase B (MAO-B) inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. This document provides a clear, step-by-step guide to its proper disposal, aligning with established safety protocols and regulatory requirements.
The primary safety concerns with this compound are its potential harm if swallowed and its significant environmental risk, as it is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal[1].
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information for this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as hazardous waste. | [1] |
Standard Operating Procedure for Disposal
The recommended and compliant method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Direct disposal into laboratory drains or general waste is strictly prohibited due to its high aquatic toxicity[1].
Step 1: Segregation and Collection
-
Waste Identification: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container must be compatible with the chemical nature of the waste. Ensure the container is kept closed when not in use.
Step 2: Labeling
-
Hazard Communication: The waste container must be clearly labeled with "Hazardous Waste" and the specific name "this compound." List all constituents of the waste mixture if applicable. The label should also include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
Step 3: Storage
-
Secure Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. This area should be under the control of authorized laboratory personnel.
Step 4: Arrange for Professional Disposal
-
Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final disposal site.
Step 5: Final Disposal Method
-
Incineration: The standard and recommended disposal method for pharmaceutical waste like this compound is high-temperature incineration at an approved facility[2]. Incineration ensures the complete destruction of the organic compound. As this compound is a nitrogen-containing organic compound, its incineration will produce nitrogen oxides (NOx) among other combustion products[2]. Licensed disposal facilities have the necessary flue-gas treatment systems to manage these emissions in compliance with environmental regulations.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab chemical degradation or neutralization of this compound for disposal purposes. The molecular structure of Lazabemide contains an amide bond, which is generally more resistant to hydrolysis than an ester bond[3]. While forced degradation studies may be performed for analytical purposes, these methods do not guarantee complete conversion to non-hazardous byproducts and are not suitable as a disposal procedure.
Given the high aquatic toxicity and the lack of a verified neutralization protocol, attempting chemical degradation in a standard laboratory setting is not recommended. The most prudent and compliant approach is to follow the standard operating procedure outlined above, utilizing a professional waste management service.
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
